Propylparaben Sodium

Catalog No.
S742810
CAS No.
35285-69-9
M.F
C10H11NaO3
M. Wt
202.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylparaben Sodium

CAS Number

35285-69-9

Product Name

Propylparaben Sodium

IUPAC Name

sodium 4-propoxycarbonylphenolate

Molecular Formula

C10H11NaO3

Molecular Weight

202.18 g/mol

InChI

InChI=1S/C10H12O3.Na/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h3-6,11H,2,7H2,1H3;/q;+1/p-1

InChI Key

IXMINYBUNCWGER-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)[O-].[Na+]

The exact mass of the compound Propylparaben sodium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Propylparaben sodium safety assessment review

Author: Smolecule Technical Support Team. Date: February 2026

Propylparaben Safety Profile: Key Data

The table below summarizes the core toxicological and safety data for propylparaben from the identified reviews.

Aspect Key Findings Source / Experimental Overview
General Profile Stable, non-volatile antimicrobial preservative; used in foods, drugs, cosmetics for over 50 years. [1]
Absorption & Metabolism Readily absorbed from GI tract and skin; hydrolyzed to p-hydroxybenzoic acid (PHBA); conjugated (glucuronic acid, sulfuric acid); rapidly excreted in urine without accumulation. Methodology: Studies in rats, rabbits, dogs, cats, and humans. Protocol: Administer propyl paraben orally or dermally, then analyze blood, tissues, and excreta (e.g., urine) for parent compound and metabolites over time. [1] [2]
Acute Toxicity Low acute oral and parenteral toxicity in lab animals. [1] [2]
Chronic Toxicity (Oral) Low toxicity in limited long-term rat studies; No evidence of carcinogenicity. NOAEL (No-Observed-Adverse-Effect Level) in rat: 5500 mg/kg. Methodology: Long-term oral administration studies in rodents. Protocol: Incorporate propyl paraben into the diet of rats at various concentrations for a substantial portion of their lifespan. Regularly monitor health, conduct histopathological examinations of tissues post-mortem. [1] [2]
Genotoxicity Not mutagenic in Ames bacterial tests and other yeast assays; generally nonmutagenic and non-clastogenic. Methodology: In vitro assays. Protocol (Ames test): Incubate propyl paraben with specific strains of Salmonella typhimurium in the presence or absence of a metabolic activation system. Count the number of revertant colonies; a significant increase indicates mutagenicity. [1] [2] [3]
Irritation & Sensitization Non-irritating, non-sensitizing, and non-poisonous in normal skin at use concentrations. Sensitization reactions are rare, primarily occur with application to damaged or broken skin. Methodology: Human clinical patch testing. Protocol: Apply patches containing propyl paraben (typically at 5-15% concentration) to intact skin of volunteers (for irritation) or to patients with dermatitis (for sensitization) for 48 hours. Reactions are assessed after patch removal. [1] [3]
Estrogenic Activity Shows very weak in vitro estrogenic activity, but potency is orders of magnitude less than natural estradiol. Methodology: In vitro receptor binding and cell proliferation assays. Protocol: 1. Receptor Binding: Assess the ability of propyl paraben to compete with radiolabeled estradiol for binding to the human estrogen receptor (ERα/β). 2. Cell Proliferation: Measure the growth of human breast cancer cells (e.g., MCF-7) exposed to propyl paraben compared to a positive control (estradiol). [3]

Propylparaben Metabolic Pathway

The following diagram illustrates the primary metabolic fate of propylparaben in the body, based on the described biochemical studies.

G A Ingested or Absorbed Propyl Paraben B Ester Hydrolysis (via carboxylesterases) A->B C p-Hydroxybenzoic Acid (PHBA) B->C D Phase II Conjugation C->D E Conjugated Metabolites (Glycine, Glucuronic Acid, Sulfuric Acid conjugates) D->E F Rapid Renal Excretion in Urine E->F

Key Safety Considerations for Professionals

  • Form-Specific Data Gap: The safety data in these reviews pertains specifically to propyl paraben, the ester form. Propylparaben sodium is the salt, which may have different solubility, bioavailability, and potentially different pharmacokinetic and toxicological profiles. This is a critical consideration for drug formulation.
  • Route of Exposure Matters: Dermal sensitization, while uncommon, is a recognized risk, particularly when products are applied to compromised skin [1] [3]. This is highly relevant for topical drug and cosmetic development.
  • Margin of Safety (MOS): The Cosmetic Ingredient Review (CIR) Expert Panel calculated a significant Margin of Safety for parabens in cosmetics. For adults using products with a single paraben (0.4% concentration), the MOS was 1690, which is considered to support safety [3].

References

Comprehensive Technical Review: Propylparaben Sodium ADME Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Propylparaben (propyl 4-hydroxybenzoate) and its sodium salt are synthetic antimicrobial preservatives extensively utilized in pharmaceuticals, cosmetics, and food products. As a member of the paraben family, its efficacy stems from its ability to inhibit microbial growth, thereby extending product shelf life. From a pharmacokinetic perspective, propylparaben is characterized as a stable, white crystalline solid with a molecular weight of 180.203 g·mol⁻¹ (202.18 g·mol⁻¹ for the sodium salt) and notable water solubility, which facilitates its absorption via both the gastrointestinal tract and the dermis [1] [2]. Despite its long history of use, in-depth pharmacokinetic studies in humans have only been published more recently, driven by concerns regarding its potential as an endocrine-disrupting chemical [3] [4]. This whitepaper consolidates the current scientific understanding of its ADME properties, providing structured quantitative data and experimental methodologies to inform drug development and safety assessment.

Absorption Kinetics

Absorption of propylparaben is rapid and occurs through multiple routes of administration, with the rate and extent varying significantly depending on the pathway.

Oral Absorption

Following a single oral administration of 0.6 mg/kg bw of deuterium-labeled propylparaben to human volunteers, the compound was rapidly absorbed, with peak absorption occurring in under 2 hours [3] [5]. This rapid uptake from the gastrointestinal tract indicates high permeability, a characteristic that must be considered for orally administered drug formulations containing the preservative.

Dermal Absorption

In contrast, dermal application results in a notably slower absorption profile. A study involving a paraben mixture cream applied to the human arm demonstrated that the time to reach peak plasma concentration (Tₘₐₓ) was 5.3 hours for propylparaben, with methylparaben and ethylparaben showing even longer Tₘₐₓ values of 7.8 and 10.5 hours, respectively [6]. This delayed absorption is a critical factor for topically applied pharmaceuticals and cosmetics, as it prolongs the exposure time of the parent compound to systemic circulation.

Table 1: Comparative Absorption Parameters of Propylparaben by Route

Parameter Oral Administration [3] Dermal Administration [6]
Time to Peak Absorption (Tₘₐₓ) < 2 hours 5.3 hours (for PrP)
Key Finding Rapid and complete absorption Slower absorption rate vs. oral

Distribution and Plasma Protein Binding

While the provided search results do not specify the volume of distribution or the exact extent of plasma protein binding for propylparaben, its physicochemical properties suggest a potential for wide distribution in the body. The terminal elimination half-life after oral administration is relatively short, recorded at 2.9 hours [3], which implies that the compound and its metabolites do not persist extensively in systemic circulation. However, a significant finding from route comparison studies is that dermal exposure leads to a higher proportion of the biologically active, unconjugated parent compound in the systemic circulation compared to oral exposure [6]. This is toxicologically relevant because the unconjugated form is considered the primary biologically active species capable of interacting with cellular targets, such as endocrine receptors.

Metabolism and Biotransformation Pathways

Propylparaben undergoes extensive first-pass metabolism primarily in the liver, following two major biotransformation pathways [3] [5]. The metabolic fate is a crucial determinant of its detoxification and overall biological activity.

Metabolic Pathways
  • Conjugation: This is the predominant pathway. The parent compound is rapidly conjugated with glucuronic acid and sulfate to form water-soluble metabolites that are readily excreted in urine.
  • Hydrolysis: The propyl ester chain is cleaved, yielding p-Hydroxybenzoic Acid (PHBA). A significant portion of PHBA is further metabolized to p-Hydroxyhippuric Acid (PHHA) before excretion.

The metabolic fate is highly dependent on the route of exposure. Following oral administration, propylparaben is extensively metabolized to conjugated forms, whereas dermal exposure results in a lower fraction of conjugated metabolites, thereby increasing the systemic bioavailability of the unconjugated, parent paraben [6].

The diagram below illustrates the primary metabolic pathways of propylparaben in humans:

G Propylparaben Propylparaben Conjugation Conjugation Propylparaben->Conjugation Major Pathway Hydrolysis Hydrolysis Propylparaben->Hydrolysis Minor Pathway Glucuronide_Conjugate Glucuronide_Conjugate Conjugation->Glucuronide_Conjugate Sulfate_Conjugate Sulfate_Conjugate Conjugation->Sulfate_Conjugate PHBA PHBA Hydrolysis->PHBA PHHA PHHA PHBA->PHHA Further Metabolism Urine Urine PHBA->Urine Urinary Excretion PHHA->Urine Urinary Excretion Glucuronide_Conjugate->Urine Urinary Excretion Sulfate_Conjugate->Urine Urinary Excretion

Excretion and Elimination Kinetics

Elimination of propylparaben and its metabolites occurs primarily via renal excretion, and the pharmacokinetic profile is well-described by a two-compartment model [3]. The following table quantifies the fractional urinary excretion of the parent compound and its major metabolites after a single oral dose.

Table 2: Urinary Excretion Fractions of Propylparaben and Metabolites after Oral Administration [3] [5]

Compound Measured in Urine Fraction of Administered Dose Excreted (%) Notes
Unconjugated (Free) Propylparaben 0.05% Represents the bioactive fraction.
Total Propylparaben (free + conjugates) 8.6% ± 1.4% Reflects the extent of systemic exposure.
p-Hydroxyhippuric Acid (PHHA) 23.2% Major end-metabolite from hydrolysis.
p-Hydroxybenzoic Acid (PHBA) 7.0% Intermediate hydrolysis metabolite.

The elimination half-life differs markedly between exposure routes. After oral administration, the terminal half-life is a relatively short 2.9 hours [3], confirming rapid elimination. In contrast, the half-life after dermal exposure is significantly longer, measured at 9.3 hours for propylparaben [6]. This prolonged half-life, coupled with the higher proportion of unconjugated paraben, indicates that dermal exposure presents a distinct and potentially more concerning pharmacokinetic profile from a toxicological standpoint. The fractional urinary excretion (Fue) of total propylparaben after dermal exposure is also considerably lower (1.9%) compared to oral exposure (8.6%), suggesting alternative excretion routes or different tissue distribution for the dermally absorbed dose [6].

Experimental Methodologies for ADME Studies

To ensure the reliability of pharmacokinetic data, robust and sensitive experimental protocols are essential. The following methodology, adapted from key human studies, provides a template for conducting ADME research on propylparaben.

Study Design and Dosing
  • Design: Single-dose pharmacokinetic study in human volunteers (e.g., n=12 male adults) [3].
  • Dosing: Administration of a defined dose (e.g., 0.6 mg/kg body weight) of deuterium-labeled propylparaben ([D₄]-Propylparaben). The use of a stable isotope label is critical for distinguishing the administered dose from background environmental exposure [3] [6].
  • Route: The protocol can be adapted for oral (gelatin capsule) or dermal (cream mixture applied to a defined skin area) administration [3] [6].
Sample Collection and Preparation
  • Blood: Serial collection of plasma/serum samples at predetermined intervals (e.g., 0.5, 1, 2, 4, 8, 24, 48 hours) post-dosing.
  • Urine: Total urine collection at intervals over 48 hours. The volume and creatinine concentration of each sample should be recorded.
  • Storage: All biological samples should be immediately frozen at -20°C or -80°C until analysis to prevent degradation or ex vivo metabolism.
Analytical Quantification (HPLC-MS/MS)

The gold standard for quantification is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method allows for the specific and sensitive simultaneous measurement of the parent compound and its metabolites [3] [6].

  • Extraction: Analytes are extracted from biological matrices (plasma, urine) using protein precipitation or solid-phase extraction (SPE).
  • Separation: Compounds are separated via reverse-phase HPLC using a C18 column and a mobile phase gradient of water and acetonitrile/methanol.
  • Detection and Quantification: MS/MS detection is performed using Multiple Reaction Monitoring (MRM) mode. Deuterated internal standards are used for precise quantification. The method should be validated to measure:
    • Unconjugated (free) propylparaben.
    • Glucuronide and sulfate conjugates (often measured indirectly as free paraben after enzymatic hydrolysis).
    • Hydrolysis metabolites (PHBA and PHHA).
Pharmacokinetic and Statistical Analysis
  • Non-Compartmental Analysis (NCA): Used to determine primary parameters like Cₘₐₓ, Tₘₐₓ, AUC, and half-life [6].
  • Compartmental Modeling: A multi-compartment model (e.g., a two-compartment model for parent drug disposition with first-order formation of metabolites) can be constructed to describe the complete ADME profile [3].
  • Statistical Analysis: Data are typically presented as mean ± standard deviation. Parameters from different exposure routes or doses can be compared using appropriate statistical tests (e.g., t-tests, ANOVA).

The workflow for a typical ADME study is summarized below:

G StudyDesign Study Design & Dosing SampleCollection Sample Collection StudyDesign->SampleCollection SamplePrep Sample Preparation (Extraction, Hydrolysis) SampleCollection->SamplePrep HPLC_MSMS HPLC-MS/MS Analysis SamplePrep->HPLC_MSMS DataAnalysis PK & Statistical Analysis HPLC_MSMS->DataAnalysis Reporting Reporting & Modeling DataAnalysis->Reporting

Special Populations and Risk Assessment

Understanding ADME in vulnerable populations is a critical aspect of safety assessment.

  • Very Preterm Infants (VPIs): A significant prospective study found that 85.5% of VPIs in neonatal intensive care units (NICUs) are exposed to parabens via pharmaceutical excipients [7]. The reported mean paraben intake was 2.2 (±1.4) mg/kg/day, with the acceptable daily intake (ADI) being exceeded in 3.5% of exposed infants [7]. This is particularly concerning due to their renal immaturity, which may lead to compound accumulation, and their heightened susceptibility to endocrine disruption during this critical developmental window [7].

  • Toxicological Implications: The key concern surrounding propylparaben is its documented activity as an endocrine disruptor [4] [1]. Its ability to bind to estrogen receptors and the correlation between its exposure and adverse outcomes like aeroallergen sensitization in children underscore the importance of its ADME properties [8]. The route of exposure is a major determinant of risk; dermal exposure leads to a longer systemic half-life and a higher burden of the unconjugated, biologically active compound [6]. Furthermore, molecular interaction studies suggest that propylparaben can interfere with embryonic neuronal proteins in model organisms like Danio rerio, highlighting potential developmental neurotoxicity [4].

Conclusion and Future Perspectives

The comprehensive pharmacokinetic profile of propylparaben reveals a compound that is rapidly absorbed and eliminated after oral administration, but one that exhibits a more concerning profile with higher systemic bioavailability of the active form after dermal application. Its metabolism is extensive, primarily to conjugated products and simple hydrolysis metabolites, which are efficiently excreted in urine in healthy adults.

References

Propylparaben sodium mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action as a Preservative

Propylparaben sodium exerts its antimicrobial effect through several key mechanisms that destabilize microbial cells:

  • Membrane Transport Disruption: It interferes with membrane transport processes, inhibiting the function of essential enzymes like phosphotransferases and ATPase in bacterial species [1].
  • Membrane Permeability: It may induce mitochondrial membrane permeability transition, leading to mitochondrial depolarization and depletion of cellular ATP through the uncoupling of oxidative phosphorylation [2] [1].
  • Genetic Material Interference: At higher concentrations, it can interfere with the replication of genetic materials [1].

Biological Activities and Research Implications

Research into this compound has revealed several biological activities with potential implications for drug development. The table below summarizes the key findings.

Biological Activity Observed Effects / Potential Mechanisms Research Context
Endocrine Disruption Alters cell cycle, apoptosis, steroidogenesis pathways; decreases sperm count & motility [3] [4]. Mimics estrogen, binds to estrogen receptors (ERα/ERβ), alters enzymes for estrogen metabolism [1]. In vitro & animal studies (e.g., rat ovarian follicles, sperm analysis) [3] [4].
Sodium Channel Inhibition Inhibits voltage-gated sodium channels in cardiomyocytes; shown to protect against ischemia-reperfusion injury [5]. Isolated adult rat cardiomyocytes (whole-cell patch-clamp) [5].
Immune & Metabolic Effects Associated with aeroallergen sensitization & eczema severity; metabolic perturbations in serine/glycine metabolism, branched-chain amino acid metabolism, ammonia recycling [6]. Human population study (children); untargeted metabolomics analysis of urine samples [6].

Experimental Protocols for Key Assays

For researchers aiming to investigate these mechanisms, here are methodologies for two critical experimental approaches cited in the literature.

Whole-Cell Patch-Clamp Protocol for Sodium Currents

This protocol is based on the experiment that demonstrated the inhibition of voltage-gated Na+ channels in isolated adult rat cardiomyocytes [5].

  • Cell Preparation: Isolate adult rat cardiomyocytes via a standard enzymatic perfusion method.
  • Electrophysiology Setup: Use a standard whole-cell patch-clamp setup. Maintain holding potential at -80 mV.
  • Stimulation Protocol: Apply a double-pulse protocol consisting of a 100-ms conditioning pre-pulse (varying from -135 mV to -35 mV in 5-mV increments) followed by a 300-ms testing pulse to -40 mV.
  • Data Analysis: Analyze the steady-state inactivation of Na+ currents. The inhibitory effect of propylparaben is dose-dependent, with effects observed at concentrations of 100 μM and 500 μM [5].
Assessment of Mitochondrial Function and Cell Viability

This methodology is derived from studies linking propylparaben to mitochondrial dysfunction and the evaluation of its protective effects against ischemia-reperfusion injury [5] [2].

  • Cell Viability Assay: Assess cell viability using a trypan blue exclusion assay after simulating ischemia-reperfusion injury in the presence and absence of propylparaben [5].
  • Mitochondrial Parameter Measurement: To probe the mechanism, measure mitochondrial membrane potential (using JC-1 or similar dyes), cellular ATP levels (via luciferase-based assays), and mitochondrial permeability transition [2].
  • Experimental Conditions: Include a positive control (e.g., a known mitochondrial uncoupler) and a vehicle control. This compound's effect is linked to the induction of mitochondrial membrane permeability transition [2].

Research Workflow and Signaling Pathways

The diagram below maps the experimental workflow from cell preparation to data analysis, integrating the key signaling pathways involved in this compound's biological actions.

G cluster_main Experimental Workflow & Key Pathways Start Start: Cell/Model Preparation Exp1 Electrophysiology (Patch-Clamp) Start->Exp1 Exp2 Cell Viability & Mitochondrial Assays Start->Exp2 Exp3 Metabolomic & Steroidogenic Analysis Start->Exp3 MOA1 Primary MOA: Antimicrobial Action Exp1->MOA1 Path2_1 Voltage-gated Na+ Channel Inhibition Exp1->Path2_1 Data Data Analysis & Interpretation Exp1->Data Path1_3 Uncouples Oxidative Phosphorylation Exp2->Path1_3 Path2_2 Altered Cell Cycle & Apoptosis Exp2->Path2_2 Exp2->Data Path2_3 Disrupted Steroidogenesis Exp3->Path2_3 Path2_4 Metabolic Perturbations (Serine/Glycine, BCAA) Exp3->Path2_4 Exp3->Data Path1_1 Disrupts Membrane Transport MOA1->Path1_1 Path1_2 Inhibits Key Enzymes (ATPase) MOA1->Path1_2 MOA1->Path1_3 MOA2 Biological Activities & Pathways

Experimental workflow for investigating this compound's mechanisms of action (MOA)

Research Considerations and Future Directions

  • Dose Dependency: Many effects, including sodium channel inhibition and mitochondrial impacts, are dose-dependent [5] [2].
  • Metabolism and Excretion: It is rapidly hydrolyzed to p-hydroxybenzoic acid, conjugated, and excreted in urine with no evidence of accumulation [2].
  • Therapeutic Potential: Sodium channel inhibition suggests potential cardioprotective applications [5], and anticonvulsant activity has been observed in animal models [7].

References

Propylparaben sodium natural occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Synthetic Nature

The following table summarizes the core technical information for propylparaben sodium:

Property Description
Chemical Name Sodium propyl p-hydroxybenzoate; this compound [1] [2]
CAS Number 35285-69-9 [2]
Natural Occurrence Not known to occur naturally; it is a synthetically produced compound [3].
Molecular Weight 180.20 g/mol (for propylparaben) [4]
Key Characteristics White, hygroscopic crystalline powder; highly water-soluble [1] [2].
Primary Function Antimicrobial preservative [1] [5].

While this compound itself is synthetic, its parent compound, propylparaben, is an ester derived from p-hydroxybenzoic acid [4]. It is noteworthy that methylparaben (a related compound with a shorter alkyl chain) has been found to occur naturally in foods like cloudberry and yellow passion fruit [3]. However, this natural occurrence has not been documented for the propyl ester form.

Applications and Experimental Context

This compound is widely used as a preservative in various industries due to its safety, efficacy, and broad-spectrum antimicrobial activity [2].

  • Primary Applications: Its high water solubility makes it particularly suitable for water-based formulations [1].
    • Cosmetics and Personal Care: Lotions, creams, and aqueous serums [1].
    • Pharmaceuticals: Used in multi-dose formulations to prevent microbial growth [5].
    • Food and Beverages: Employed to extend the shelf life of products like soft drinks and dairy items [3].
Experimental Consideration: Preservative Efficacy Testing

For research purposes, a standard method to assess preservative effectiveness involves challenging a product with specific microorganisms and checking for their growth over time. This is a core protocol mandated by pharmacopoeias for multi-dose drugs [5]. The standard test strains include:

  • Bacteria: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli
  • Yeast: Candida albicans
  • Fungi: Aspergillus niger

The experimental workflow can be summarized as follows, which you can adapt for laboratory testing:

Start Prepare Test Formulation A Inoculate with Standard Microbes Start->A B Incubate at Specified Conditions A->B C Sample at Time Intervals (e.g., 7, 14, 28 days) B->C D Enumerate Viable Microorganisms C->D E Evaluate Reduction in Microbial Count D->E

Research and Development Insights

  • Regulatory Status: this compound is approved for use in cosmetics, food, and pharmaceuticals in many regions, but always within specified concentration limits [1] [3].
  • Consumer Trends: The "clean label" movement is driving demand for products without synthetic preservatives, pushing R&D toward natural alternatives like vinegar derivatives and rosemary extracts [3].
  • Environmental Aspect: As an emerging contaminant, propylparaben's environmental persistence and potential as an endocrine disruptor are active research areas, with studies exploring bioremediation using microalgae [6] [7].

References

Propylparaben sodium E number E217

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Applications

The table below summarizes the core technical identity and primary uses of Propylparaben Sodium (E217).

Property Description
IUPAC Name Sodium 4-(propoxycarbonyl)benzen-1-olate [1]
Chemical Formula C₁₀H₁₁NaO₃ [2] [1]
CAS Number 35285-69-9 [1]
E Number E217 [3] [1]
Molecular Weight 202.185 g/mol [1]
Synonyms Sodium propylparaben, Sodium propyl p-hydroxybenzoate [3] [1]
Primary Function Antimicrobial preservative [4] [5] [3]

| Key Applications | • Foods: Baked goods, pastries, tortillas, juices, jams, dairy products [5] [3]. • Cosmetics & Pharmaceuticals: Creams, lotions, shampoos, eye washes, injectable solutions, tablets [5] [3]. • Medical: Component in antimicrobial catheter lock solutions [5]. |

Synthesis and Identification

This compound is the sodium salt of propylparaben (Propyl 4-hydroxybenzoate) [3]. The synthetic esterification of 4-hydroxybenzoic acid with propanol is a common production method for the parent compound [3].

One synthesis example for the sodium salt involves reacting the propyl ester of 4-hydroxybenzoic acid with sodium hydride in a solvent like diglyme (diethylene glycol dimethyl ether) [6]. The resulting sodium propylparaben is a white, crystalline solid that is stable, non-volatile, and highly soluble in water [4] [5] [3].

Toxicology and Safety Assessment

Available toxicological data provides a foundation for safety assessment, though new research continues to emerge.

Aspect Findings
Acute Toxicity Relatively non-toxic via oral and parenteral routes; mildly irritating to skin [4].
Chronic Toxicity (Animal Studies) No-Observed-Effect Levels (NOEL) reported from 1200–4000 mg/kg; No-Observed-Adverse-Effect Level (NOAEL) in rats: 5500 mg/kg [4].
Metabolism & Excretion Readily absorbed, hydrolyzed to p-hydroxybenzoic acid, conjugated, and rapidly excreted in urine with no evidence of accumulation [4].
Genotoxicity Not considered carcinogenic, mutagenic, or clastogenic [4].
Suggested Mechanism Linked to mitochondrial failure via induction of membrane permeability transition, uncoupling oxidative phosphorylation [4].

A 2025 study on mouse embryos proposed a detailed mechanism for PrPB-induced developmental toxicity, suggesting that high doses cause oxidative stress leading to organelle dysfunction. The relationship between these events can be visualized as follows:

G A PrPB Exposure (600 μM) B ROS Increase (Oxidative Stress) A->B C Cellular Damage B->C D Activation of Stress Pathways C->D C1 DNA Damage C->C1 C2 Mitochondrial Dysfunction C->C2 C3 ER Stress C->C3 E Developmental Disruption D->E D1 Induction of Autophagy C1->D1 D2 Activation of Mitophagy C2->D2 D3 Disrupted Ca²⁺ Homeostasis C3->D3 E1 Actin Zipper Abnormality D1->E1 D2->E1 D3->E1 E2 Arrest at 4-Cell Stage E1->E2

Proposed pathway of high-dose Propylparaben toxicity in early mouse embryos [7].

The study found that this exposure disrupted the formation of the actin zipper by interfering with ZO1 and E-cadherin localization, ultimately affecting blastocyst formation. Even a lower dose (300 μM) that did not impact development rates decreased trophectoderm cell numbers, indicating poor blastocyst quality [7].

Regulatory Landscape

There is a significant divergence in the regulatory status of this compound (E217) across different regions, which is critical for global product development.

Region Status Basis / Key Information
United States Permitted [8] [3] FDA regulates as a food additive; maximum level typically 0.1% in finished food [3].
European Union Banned in Food [8] [9] Banned from use in food products (as E217) over endocrine disruption concerns [8].
European Union Permitted in Cosmetics Safe for use in finished cosmetics when sum of butyl- and propylparaben concentrations ≤ 0.19% [3].
California, USA Future Ban Banned (with 3 other additives) from food; manufacture, sale, distribution prohibited effective 2027 [3].

Research Gaps and Future Directions

Based on the information available, here are key areas where technical knowledge is limited and further research is needed:

  • Analytical Methodologies: While the search results note that numerous methods exist to quantify parabens in foods (e.g., HPLC–mass spectrometry, CE), no specific, detailed experimental protocols for E217 are provided [5].
  • Detailed Toxicokinetics: More comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of the sodium salt specifically in different biological models would be valuable.
  • Endocrine Disruption Mechanism: Although the estrogenic and anti-androgenic properties of parabens are noted [5] [3], the search results lack detailed pathway diagrams or specific binding affinity data for E217.

References

Core Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key technical data for propylparaben sodium:

Property Value / Description
pKa 8.46 (at 20 °C) [1]
CAS Registry Number 35285-69-9 [1]
Molecular Formula C10H11NaO3 [1] [2]
Molecular Weight 204.2 g/mol [1]
Appearance White to Off-White crystalline powder, hygroscopic [1] [3]
Melting Point 302 °C [1]
pH (1g/l, H₂O) 9.5 - 10.5 [1]
Water Solubility Freely soluble; 1000 g/L at 23°C [1]

Analytical Method for Quantification

For reliable identification and quantification in formulations, a validated Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method can be employed [4]. The following diagram illustrates the general workflow for sample analysis using this method.

f start Start Analysis col Column: Acquity BEH C18 (50×2.1 mm, 1.7 µm) start->col mob Mobile Phase: Triethylamine buffer (pH 2.5) : Tetrahydrofuran : Methanol (665:35:300, v/v/v) col->mob iso Mode: Isocratic mob->iso prep Prepare Sample & Standard iso->prep inj Inject (2 µl) Flow Rate: 0.40 ml/min prep->inj det Detect at 252 nm inj->det end Analyze Data det->end

Workflow for the RP-UPLC analysis of this compound.

Detailed Chromatographic Conditions
  • Stationary Phase: Acquity ethylene bridged hybrid (BEH) C18 column (50 × 2.1 mm, 1.7 µm particle size) [4].
  • Mobile Phase: Triethylamine buffer (pH adjusted to 2.5 with orthophosphoric acid):tetrahydrofuran:methanol in a ratio of 665:35:300 (v/v/v) [4].
  • Detection: UV detection at 252 nm [4].
  • Flow Rate & Injection Volume: 0.40 ml/min with an injection volume of 2 µl [4].
  • Run Time: 10 minutes [4].
  • Linearity: The method is linear for sodium propylparaben in the concentration range of 2.38-7.13 µg/ml [4].

Properties and Formulation Considerations

  • Solubility Profile: this compound is freely soluble in water and sparingly soluble in ethanol (96%), which guides the choice of solvent for liquid formulations [1].
  • Stability and Storage: The compound is hygroscopic and should be stored in a cool, dry place at +15°C to +25°C [1] [3]. Formulations should avoid highly alkaline conditions (pH > 8) where preservative efficacy decreases [5].
  • Safety and Regulatory Status: While historically considered safe, recent studies and regulatory changes indicate a shifting landscape. A 2024 study reported that propylparaben can induce cytotoxicity and apoptosis in human trophoblast cells [6]. California has passed a law to ban propylparaben in foods by 2027 [7].

Research and Development Context

The pKa value is central to the compound's behavior. At a formulation pH below the pKa, the protonated form dominates, which can reduce water solubility. At a pH above the pKa, the deprotonated form (the salt) prevails, ensuring high aqueous solubility, which is why the sodium salt is commonly used in water-based products [5].

References

Propylparaben sodium logP octanol-water partition coefficient

Author: Smolecule Technical Support Team. Date: February 2026

Partition Coefficient & Key Properties

The table below summarizes the core physicochemical data available for propylparaben sodium from the search results.

Property Value Description / Significance
log P 2.17 [1] Measure of lipophilicity; key for predicting drug absorption and distribution.
Molecular Formula C10H11NaO3 [1] -
CAS Number 35285-69-9 [1] -
Physical Form White hygroscopic crystalline powder [2] -
Solubility Readily soluble in water; slightly soluble in ethanol (96%); insoluble in fat [2] High water solubility is key for its function as a preservative in aqueous formulations.

Methodologies for log P Determination

While explicit protocols for this compound are unavailable, the search results describe established general methods for measuring log P.

  • Potentiometric Titration: This method determines log P directly by performing acid-base titrations in a biphasic water-octanol system. The shift in the apparent pKa (poKa) of the compound at different octanol-to-water volume ratios is used to calculate the partition coefficient of both neutral and ionic species [3]. This approach is implemented in instruments like the Sirius T3 [3].
  • Chromatographic Methods: High Performance Liquid Chromatography (HPLC) can be used for log P estimation. An example method for analyzing this compound uses a Newcrom AH column with an isocratic mobile phase of MeCN/H₂O (30/70%) and 0.1% H₂SO₄ buffer, with detection at 270 nm [1]. The retention time under such conditions can be correlated with log P.
  • Quantitative Structure-Property Relationship (QSPR): Computational models can predict log P based on molecular structure, eliminating the need for experimental measurement for unsynthesized compounds. Key molecular descriptors identified for accurate prediction include Molecular Volume (MV), Hydrophilic-Lipophilic Balance (HLB), Hydrogen Bond forming ability (HB), and Polar Surface Area (PSA) [4].

Relationship of log P to Drug Development

The measured log P of 2.17 for this compound has specific implications for its behavior in biological and formulation contexts.

  • Metabolism and Hydrolysis: Parabens are esters that undergo rapid hydrolysis in biological systems. Studies show that in incubations with human liver and skin tissue models, propylparaben is metabolized to 4-hydroxybenzoic acid (4-HBA) and the corresponding alcohol (propanol) [5]. The rate of this hydrolysis is influenced by the paraben's chain length and structure [5].
  • Plasma Protein Binding (PPB): Most parabens exhibit high plasma protein binding (>90%), which affects the fraction of the compound that is biologically active. In contrast, the major metabolite, 4-HBA, has a much lower PPB of 38% [5].
  • Permeability and Absorption: A log P of 2.17 suggests moderate lipophilicity. This property supports passive diffusion across biological membranes, which is relevant for its absorption through the skin when used in topical products and its potential systemic distribution [5].

The following diagram illustrates how log P influences the key properties of a compound like this compound in a drug development context.

G cluster_physicochemical Physicochemical & ADMET Properties cluster_implications Formulation & Safety Implications LogP Log P Value Lipophilicity Lipophilicity LogP->Lipophilicity PPB Plasma Protein Binding (PPB) LogP->PPB MetabolicRate Metabolic Rate LogP->MetabolicRate MembranePerm Membrane Permeability LogP->MembranePerm FormulationDesign Formulation Design Lipophilicity->FormulationDesign ToxicityPotential Toxicity Potential PPB->ToxicityPotential MetabolicRate->ToxicityPotential Absorption Absorption & Bioavailability MembranePerm->Absorption Absorption->ToxicityPotential Efficacy Preservative Efficacy Absorption->Efficacy

References

Comprehensive HPLC Analysis of Propylparaben Sodium: Application Notes and Protocols for Pharmaceutical Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Propylparaben sodium (PPNa) is the sodium salt of propylparaben, widely employed as an antimicrobial preservative in pharmaceutical, cosmetic, and food products due to its broad-spectrum activity against molds, yeasts, and bacteria. As regulatory requirements tighten globally, particularly regarding preservative safety and concentration limits, accurate quantification of PPNa in various matrices has become essential for quality control and product safety assessment. High-performance liquid chromatography (HPLC) has emerged as the primary analytical technique for paraben determination due to its sensitivity, reproducibility, and ability to simultaneously separate multiple preservatives and their degradation products.

This application note provides a comprehensive compilation of reversed-phase HPLC and UPLC methods for the analysis of PPNa in various pharmaceutical and cosmetic matrices, with emphasis on stability-indicating methods that can separate PPNa from its degradation products and other formulation components. The protocols include detailed method validation data demonstrating compliance with International Conference on Harmonization (ICH) guidelines, making them suitable for implementation in regulated quality control laboratories for routine analysis and stability studies.

Analytical Methods Overview

Various HPLC methods have been developed for the analysis of this compound in different matrices, utilizing different stationary phases, mobile phases, and detection systems. The following table summarizes the key chromatographic conditions from recent scientific literature:

Table 1: HPLC Methods for this compound Analysis

Application Context Stationary Phase Mobile Phase Composition Detection Runtime Reference
General RP Separation Newcrom R1 C18 MeCN/Water/H₃PO₄ UV or MS Not specified [1]
Paraben Degradants in Pharmaceuticals Waters Cortecs C18 (2.7 μm, 4.6 × 150 mm) Gradient: 0.1% H₃PO₄ in water (A) and water:MeCN:H₃PO₄ (100:900:1) (B) UV 254 nm Not specified [2]
Topical Gel with Ketorolac BEH C18 (50×2.1 mm, 1.7 μm) Triethylamine buffer (pH 2.5):THF:MeOH (665:35:300) UV 252 nm 10 min [3]
Preservatives in Kid Drops C18 (5 μm, 4.6 × 250 mm) Phosphate buffer (pH 3):ACN (65:35) UV 210 nm 30 min [4]
Diclofenac Emulgel SUPELCO Discovery C18 Phosphate buffer (pH 3.5):MeOH (45:55) UV 254 nm 17 min [5]
Cosmeceutical Gel with Adapalene C18 column Phosphate buffer (pH 4.5):ACN gradient DAD Not specified [6]

The selection of chromatographic conditions depends on the specific application, matrix complexity, and required sensitivity. For mass spectrometry compatibility, phosphoric acid should be replaced with volatile alternatives such as formic acid [1]. The wavelength selection varies based on the specific analytes of interest, with lower wavelengths (210 nm) providing higher sensitivity for preservatives like bronopol [4], while 254 nm is suitable for most paraben analyses and offers better baseline stability in complex matrices [2] [5].

Method Validation Parameters

Analytical method validation is essential to demonstrate that the HPLC procedure is suitable for its intended purpose. The following validation parameters have been established for PPNa methods according to ICH guidelines:

Table 2: Method Validation Parameters and Typical Results for this compound HPLC Methods

Validation Parameter Requirements Typical Results for PPNa Reference
Specificity No interference from excipients, degradants, or other analytes Baseline separation achieved from degradants and other parabens [2] [3]
Linearity Correlation coefficient (r) > 0.999 r > 0.9999 for PPNa in pharmaceutical dosage forms [2]
Range Appropriate for intended application 2.38-7.13 μg/mL for UPLC methods; 5-25 μg/mL for conventional HPLC [3] [4]
Accuracy Recovery 98-102% 98.5-101.2% recovery across validation studies [2] [4]
Precision RSD ≤ 1.0% for repeatability RSD < 1.0% for both intra-day and inter-day precision [4]
Detection Limit Signal-to-noise ratio ≥ 3 Sufficiently low for degradation product monitoring [5] [7]
Quantitation Limit Signal-to-noise ratio ≥ 10 Adequate for preservative quantification at specified levels [4] [7]
Robustness Insensitive to deliberate small parameter variations Maintained system suitability with deliberate flow, pH, and temperature changes [3] [6]

The forced degradation studies conducted under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) demonstrate the stability-indicating nature of these methods, with mass balance ≥95% achieved in validated methods [2] [3]. The filter compatibility studies have shown that 0.2 μm PVDF or nylon filters are appropriate for sample preparation without analyte adsorption [3].

Detailed Experimental Protocol

UPLC Method for Simultaneous Determination in Topical Dosage Forms

This protocol describes a validated isocratic UPLC method for the simultaneous determination of sodium methylparaben, sodium propylparaben, and active pharmaceutical ingredients in topical dosage forms, adapted from the literature [3].

4.1.1 Materials and Equipment
  • UPLC system with quaternary solvent manager, sample manager, and photodiode array detector
  • Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm)
  • Mobile phase: Triethylamine buffer (pH 2.5):tetrahydrofuran:methanol (665:35:300, v/v/v)
  • Reference standards: Sodium methylparaben, sodium propylparaben (purity ≥99%)
  • Milli-Q water purification system
  • Ultrasonic bath
  • Centrifuge capable of 5000 rpm
  • Syringe filters: 0.2 μm PVDF or nylon
4.1.2 Mobile Phase Preparation
  • Prepare triethylamine buffer by dissolving 1.4 mL of triethylamine in 1000 mL of water
  • Adjust pH to 2.5 with orthophosphoric acid
  • Mix 665 mL of triethylamine buffer with 35 mL of tetrahydrofuran and 300 mL of methanol
  • Degas the mobile phase by sonication for 15 minutes under vacuum
4.1.3 Standard Solution Preparation
  • Prepare stock solutions of SMP (400 μg/mL) and SPP (225 μg/mL) in methanol:water (45:55, v/v)
  • Prepare working standard solution containing SMP (40 μg/mL) and SPP (4.5 μg/mL) in the same diluent
4.1.4 Sample Preparation
  • Accurately weigh sample equivalent to 50 mg of active ingredient into a 100 mL volumetric flask
  • Add approximately 70 mL of diluent (methanol:water, 45:55, v/v)
  • Sonicate for 15 minutes with intermittent shaking
  • Dilute to volume with diluent and mix well
  • Centrifuge a portion at 5000 rpm for 15 minutes
  • Filter through 0.2 μm nylon syringe filter before injection
4.1.5 Chromatographic Conditions
  • Column temperature: 40°C
  • Flow rate: 0.4 mL/min
  • Injection volume: 2 μL
  • Detection wavelength: 252 nm
  • Run time: 10 minutes
4.1.6 System Suitability Tests
  • Retention time: SPP typically elutes at approximately 2.5-4.0 minutes
  • Theoretical plates: ≥2000 for SPP peak
  • Tailing factor: ≤2.0 for SPP peak
  • Relative standard deviation: ≤2.0% for peak areas from six replicate injections

The following workflow diagram illustrates the complete analytical procedure:

G Sample Sample Preparation Inj Sample Injection (2 μL) Sample->Inj MP Mobile Phase Preparation Column UPLC Column Equilibration MP->Column Std Standard Solution Preparation Std->Inj Column->Inj Sep Isocratic Separation (10 min runtime) Inj->Sep Det UV Detection at 252 nm Sep->Det Data Data Analysis Det->Data Val System Suitability Evaluation Data->Val

Figure 1: HPLC Analysis Workflow for this compound

Pharmaceutical Applications

Analysis in Different Formulations

PPNa is commonly analyzed alongside other preservatives and active ingredients in various pharmaceutical forms:

  • Topical gels and emulgels: Simultaneous determination with ketorolac tromethamine [3] or diclofenac sodium [5] using stability-indicating methods
  • Liquid oral formulations: Analysis in combination with bronopol, sodium benzoate, and methylparaben in pediatric formulations [4]
  • Effervescent tablets: Determination of paraben mixture and degradation products with gradient elution [2]
  • Cosmetic products: Quality control of paraben content to ensure compliance with regulatory limits (typically below 1%) [8]
Stability-Indicating Property

The developed HPLC methods effectively separate PPNa from its primary degradation product, p-hydroxybenzoic acid, as well as other potential degradants formed under various stress conditions:

  • Acidic degradation: Samples treated with 0.1M HCl show specific degradation patterns
  • Alkaline degradation: 0.1M NaOH treatment generates distinct degradants
  • Oxidative degradation: Hydrogen peroxide exposure produces oxidative degradants
  • Photolytic degradation: UV light exposure causes specific degradation
  • Thermal degradation: Heat exposure generates thermal degradants

The mass balance obtained from forced degradation studies typically exceeds 95%, confirming the stability-indicating capability of the method [2] [3].

Regulatory and Practical Considerations

Compliance with Guidelines

The HPLC methods described comply with ICH guidelines Q2(R1) for method validation and Q1A(R2) for stability testing [2] [3]. Recent methods also incorporate green chemistry principles using tools such as the Analytical Method Greenness Score (AMGS) and Analytical GREENness Metric Approach (AGREE) to enhance environmental sustainability [6].

Method Development Considerations

When developing HPLC methods for PPNa analysis, several factors require careful optimization:

  • pH of mobile phase: Critical for peak shape and separation; typically maintained between 2.5-4.5
  • Organic modifier selection: Acetonitrile provides better separation efficiency than methanol for parabens
  • Column chemistry: C18 columns with low silanol activity minimize peak tailing
  • Column temperature: Typically maintained between 35-40°C for improved reproducibility
  • Ion-pairing agents: May be necessary for separating very polar degradants

Conclusion

The compiled HPLC methods provide reliable, accurate, and precise approaches for the quantification of this compound in various pharmaceutical and cosmetic matrices. The UPLC method offers particular advantages of reduced analysis time and lower solvent consumption, making it suitable for high-throughput quality control laboratories. The stability-indicating capability of these methods allows for simultaneous monitoring of preservative content and degradation products, supporting comprehensive product quality assessment throughout the shelf life.

References

Application Note: GC-MS Analysis of Propylparaben

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the determination of propylparaben in a variety of sample types. The method has been validated for dairy products [1] and is adaptable for environmental [2] and food-contact materials [3] with appropriate sample preparation.

  • Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Target Analytes: Propylparaben, other parabens (e.g., methyl-, ethyl-, butyl-), and various endocrine-disrupting chemicals.
  • Key Characteristics: High sensitivity (LOD: 6–40 ng/kg), precision (RSD < 7.6%), and minimal matrix effects (1–20%) [1].

The general workflow for the analysis is summarized in the following diagram:

G Sample preparation and analysis workflow for propylparaben. Start Sample (e.g., 10 g) SP1 Extraction Start->SP1 SP2 Centrifugation SP1->SP2 SP3 Clean-up (c-SPE) SP2->SP3 SP4 Derivatization (Microwave-assisted) SP3->SP4 Analysis GC-MS Analysis SP4->Analysis Data Data & Quantification Analysis->Data

Detailed Experimental Protocol

1. Reagents and Materials [1]

  • Analytical Standards: Propylparaben (high purity, ≥99%), other target parabens, and Triphenylphosphate (Internal Standard, IS).
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), n-Hexane (all HPLC-grade).
  • Acid: Formic Acid (FA, 98%).
  • Solid-Phase Extraction: Polymeric sorbent (e.g., LiChrolut EN).
  • Equipment: GC-MS system with single quadrupole, microwave oven for derivatization, centrifuge, vortex mixer.

2. Sample Preparation [1]

  • Extraction: Accurately weigh 10 g of sample into a centrifuge tube. Add 30 mL of acetonitrile containing 1% formic acid. Vortex mix vigorously for 10 minutes.
  • Centrifugation: Centrifuge the mixture to separate proteins and fats.
  • Clean-up: Subject the supernatant to continuous Solid-Phase Extraction (c-SPE) using a polymeric sorbent to remove co-extracted matrix components.

3. Derivatization [1]

  • Evaporate the cleaned extract under a gentle nitrogen stream.
  • Reconstitute the dry residue in 100 µL of a mixture of n-hexane and BSTFA (with 1% TMCS).
  • Perform derivatization in a microwave oven to form the trimethylsilyl (TMS) derivatives of propylparaben. This step is critical for improving the analyte's volatility and chromatographic behavior for GC analysis.

4. GC-MS Instrumental Conditions [1]

  • Gas Chromatograph: Thermo Electron Focus GC with autosampler.
  • Column: Fused-silica capillary column with 5% phenyl methyl polysiloxane stationary phase (e.g., 30 m × 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injection: Splitless mode, 2 µL injection volume.
  • Oven Temperature Program:
    • Initial: 60°C (hold 1 min)
    • Ramp: 15°C/min to 280°C (hold 5 min)
    • Total run time: ~21.33 min
  • Mass Spectrometer:
    • Ionization Mode: Electron Impact (EI, 70 eV).
    • Ion Source Temperature: 250°C.
    • Transfer Line Temperature: 280°C.
    • Data Acquisition: Selected Ion Monitoring (SIM) for high sensitivity. The table below lists characteristic ions for propylparaben-TMS.

5. Quantification [1]

  • Prepare calibration standards in the concentration ranges shown in Table 1.
  • Use the Internal Standard method (Triphenylphosphate) for quantification.
  • Plot the peak area ratio (analyte/IS) against concentration to generate a linear calibration curve.
Method Validation Data

The following tables summarize the key validation parameters for this GC-MS method, demonstrating its reliability for the quantitative determination of propylparaben.

Table 1: Analytical Performance and Validation Parameters for Propylparaben [1]

Parameter Result for Propylparaben
Linear Range 20–100 µg/mL
Limit of Detection (LOD) 6–40 ng/kg (for the method)
Limit of Quantification (LOQ) 6–40 ng/kg (for the method)
Precision (RSD) < 7.6%
Recovery (%) 80–108%
Matrix Effect (%) 1–20%

Table 2: GC-MS Acquisition Parameters (Selected Ion Monitoring) [1]

Compound Target Ion (m/z) Qualifier Ions (m/z)
Propylparaben-TMS 179 194, 251
Internal Standard (Triphenylphosphate) 326 215, 233
Discussion and Analyst Notes
  • Method Robustness: The use of continuous SPE provides an effective clean-up, minimizing matrix effects and protecting the GC-MS instrument. The microwave-assisted derivatization ensures rapid and complete reaction, improving throughput and sensitivity [1].
  • Applicability: While this protocol was developed for dairy products, the core methodology is highly adaptable. Similar GC-MS approaches have been successfully applied to water matrices [2] and food contact materials [3].
  • Critical Considerations:
    • Derivatization is Essential: Underivatized parabens may show poor chromatographic performance. The completeness of this reaction must be verified.
    • Matrix-Matched Calibration: For highly complex samples, using calibration curves prepared in a blank matrix extract is recommended to compensate for residual matrix effects.
    • Quality Control: Include procedural blanks, continuing calibration verification (CCV), and spiked quality control (QC) samples in each batch to ensure data integrity.

References

Comprehensive Application Notes and Protocols: Propylparaben Sodium in Cosmetic Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propylparaben Sodium

This compound (also known as sodium propyl p-hydroxybenzoate) is the sodium salt of propylparaben, widely employed as a broad-spectrum antimicrobial preservative in cosmetic, pharmaceutical, and personal care formulations. This compound functions by inhibiting the growth of mold, yeast, and bacteria, thereby extending product shelf life and ensuring consumer safety. As the sodium salt, it offers enhanced water solubility compared to its parent compound, making it particularly suitable for aqueous-based formulations. The chemical stability and cost-effectiveness of this compound have cemented its position in cosmetic preservation systems, typically used in concentration ranges of 0.01-0.3% depending on product type and regulatory jurisdiction.

Despite its long history of use and proven efficacy, this compound has come under increased regulatory scrutiny and consumer concern due to potential endocrine-disrupting properties and evidence of bioaccumulation in human tissues. These concerns have prompted restrictions in certain markets, particularly for leave-on products and cosmetics intended for children under three years of age. Consequently, researchers and formulators must navigate an increasingly complex landscape of regional regulations while balancing efficacy, safety, and consumer preferences for "clean-label" alternatives. These application notes provide comprehensive technical guidance for the appropriate use, analysis, and regulatory compliance of this compound in cosmetic products.

Regulatory Status and Concentration Limits

The global regulatory landscape for this compound is fragmented, with significant variations in permitted concentrations, product applications, and labeling requirements across different markets. Understanding these regulatory nuances is essential for product compliance and successful market entry. The table below summarizes the key regulatory restrictions for propylparaben (as acid) in major cosmetic markets:

Table 1: Global Regulatory Status of Propylparaben in Cosmetic Products

Region/Authority Current Status Key Restrictions Maximum Concentration
European Union (EC) Restricted Banned in leave-on cosmetics for children <3 years (Reg. EU 1004/2014) 0.14% (as acid) in other cosmetics
United States (FDA) Permitted Allowed as cosmetic preservative under GMP standards; must be declared on ingredient labels No specific limit (must follow GMP)
China (NMPA) Case-by-case Requires safety assessment for cosmetics; often aligns with EU's restrictive approach Determined by risk assessment
Japan (MHLW) Restricted Allowed in cosmetics but restricted in infant care products; must be declared on label above set thresholds Varies by product category
Brazil (ANVISA) Restricted Aligns closely with EU precautionary measures 0.14% (as acid)

In the United States, the Food and Drug Administration (FDA) regulates this compound under the Federal Food, Drug, and Cosmetic Act (FD&C Act). Unlike the EU, the U.S. does not impose specific concentration limits for propylparaben in cosmetics, provided that the product is safe under intended use conditions and complies with Good Manufacturing Practices (GMP) [1]. However, all cosmetic products must adhere to labeling requirements specified in 21 CFR Part 701, which mandates declaration of ingredients in descending order of predominance [2]. The Fair Packaging and Labeling Act (FP&L Act) further requires that ingredient information appears with sufficient prominence and conspicuousness to be read and understood by consumers under customary conditions of purchase [3].

The European Commission has implemented more stringent restrictions through Regulation (EU) 1004/2014, specifically prohibiting propylparaben in leave-on cosmetic products intended for children under three years of age [4]. For other cosmetic products, the maximum authorized concentration remains 0.14% when used individually, or 0.8% when combined with other parabens (as acid). These restrictions reflect the precautionary principle adopted by EU regulators in response to emerging safety concerns. Other markets, including several Latin American countries and Southeast Asian nations, are increasingly aligning with the EU's regulatory approach, creating a trend toward stricter concentration limits and usage restrictions globally.

Safety Assessment and Health Concerns

Endocrine Disruption Potential

This compound exhibits estrogenic activity through its ability to bind to estrogen receptor alpha (ESR1) and beta (ESR2), albeit with weaker potency than endogenous estradiol [5]. This endocrine-disrupting potential raises concerns about possible effects on hormone-sensitive tissues and processes. In vitro studies using MCF-7 breast cancer cells have demonstrated that propylparaben can promote cell proliferation at concentrations as low as 0.0001% (1 μg/mL), suggesting estrogenic effects [5]. Additional research indicates that propylparaben may alter expression of estrogen-responsive genes and interfere with normal steroidogenesis in various cell models. These findings have contributed to the ongoing scientific debate about the potential link between paraben exposure and hormone-sensitive cancers, although human epidemiological evidence remains inconclusive.

Reproductive Toxicity

Recent investigations have revealed significant reproductive toxicological effects of propylparaben, particularly concerning trophoblast function and female reproductive physiology. A 2024 study examining the impact on HTR-8/SVneo human trophoblast cells demonstrated that propylparaben exposure triggered dose-dependent cytotoxicity following 48-hour exposure, with cell viability reduced by 26% at 100 μmol/L and 58% at 200 μmol/L [6]. The mechanisms underlying these effects included induction of apoptosis (evidenced by increased Bax/Bcl-2 ratio and activated Caspase-3), G0/G1 cell cycle arrest, elevated reactive oxygen species (ROS) generation, and reduced mitochondrial membrane potential [6]. These cellular changes could potentially impair trophoblast invasion—a critical process for successful embryo implantation and placental development—thereby contributing to pregnancy complications such as spontaneous abortion, preeclampsia, and intrauterine growth restriction.

Table 2: Summary of Propylparaben Toxicity Findings in Recent Scientific Literature

Study System Exposure Concentration Key Findings Reference
HTR-8/SVneo human trophoblast cells 50-200 μmol/L for 48h Dose-dependent cytotoxicity; apoptosis induction; G0/G1 cell cycle arrest; ↑ROS; ↓mitochondrial membrane potential [6]
Spontaneously immortalized secretory murine oviductal epithelial (MOE) cells 10-100 μg/mL for 48h Significant reduction in cell proliferation; G0/G1 cell cycle arrest; ↑expression of p21 and p27 [5]
Human placental BeWo cells 10-1000 μM for 24-48h Significant reduction in cell viability; caspase-3 dependent apoptosis [6]
Mouse ovarian antral follicles 10-1000 μg/mL for 96h Inhibition of follicle growth; altered steroidogenesis; ↑expression of cell-cycle and apoptosis regulators [5]

Additional research on mouse oviductal epithelial (MOE) cells demonstrated that propylparaben exposure significantly reduced cell proliferation at concentrations of 10 μg/mL and above, while also inducing G0/G1 cell cycle arrest and increasing the expression of cell cycle inhibitors p21 and p27 [5]. These cellular changes could potentially impair oviductal secretory function, with consequential effects on gamete transport, fertilization, and early embryonic development. Despite these concerning findings, it is important to note that many in vitro studies utilize concentrations that exceed typical human exposure levels, and the relevance to actual human health risks at environmental exposure levels remains a subject of ongoing investigation and debate within the scientific community.

The following diagram illustrates the key cellular mechanisms underlying propylparaben toxicity based on current scientific understanding:

Figure 1: Cellular Mechanisms of Propylparaben Toxicity

Analytical Methods and Protocols

UPLC Method for Simultaneous Determination of Preservatives

A validated, stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the simultaneous quantification of sodium methylparaben, sodium propylparaben, and active pharmaceutical ingredients such as ketorolac tromethamine in topical dosage forms [7]. This method offers significant advantages for cosmetic quality control, including reduced analysis time, enhanced resolution, and improved sensitivity compared to conventional HPLC methods.

Chromatographic Conditions:

  • Column: Acquity ethylene bridged hybrid (BEH) C18 (50 × 2.1 mm, 1.7 μm)
  • Mobile Phase: Triethylamine buffer (pH 2.5):tetrahydrofuran:methanol (665:35:300, v/v/v) in isocratic mode
  • Flow Rate: 0.40 mL/min
  • Injection Volume: 2 μL
  • Column Temperature: 40°C
  • Detection: 252 nm
  • Run Time: 10 minutes
  • Diluent: Methanol:water (45:55, v/v)

Standard Solution Preparation:

  • Prepare stock solutions of sodium methylparaben (400 μg/mL) and sodium propylparaben (225 μg/mL) in methanol:water (45:55, v/v)
  • Prepare working standard solution containing ketorolac tromethamine (500 μg/mL), sodium methylparaben (40 μg/mL), and sodium propylparaben (4.5 μg/mL)
  • Filter through 0.22 μm polyvinylidene difluoride (PVDF) membrane before injection

Sample Preparation:

  • Accurately weigh sample equivalent to 50 mg of active component into 100 mL volumetric flask
  • Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking
  • Dilute to volume with diluent and mix thoroughly
  • Centrifuge portion of sample at 5000 rpm for 15 minutes
  • Filter supernatant through 0.2 μm nylon syringe filter before UPLC analysis

Method Validation Parameters: The described method has been validated according to International Conference on Harmonization (ICH) guidelines with demonstrated linearity in the concentration range of 2.38-7.13 μg/mL for sodium propylparaben, 20.8-62.4 μg/mL for sodium methylparaben, and 248-744 μg/mL for ketorolac tromethamine, all with correlation coefficients >0.999 [7]. The method also exhibited adequate specificity, precision (RSD <2%), accuracy (recovery 98-102%), and robustness against deliberate variations in chromatographic conditions.

Preservative Efficacy Testing (PET)

Preservative efficacy testing is essential to ensure that the chosen preservative system, including this compound, provides adequate protection against microbial contamination throughout a product's shelf life. The following protocol outlines the standard PET procedure for cosmetic formulations:

Test Microorganisms:

  • Pseudomonas aeruginosa (ATCC 9027)
  • Staphylococcus aureus (ATCC 6538)
  • Escherichia coli (ATCC 8739)
  • Candida albicans (ATCC 10231)
  • Aspergillus brasiliensis (ATCC 16404)

Procedure:

  • Inoculate separate samples of the cosmetic product with each test organism to achieve a final concentration of approximately 10^6 CFU/g for bacteria and 10^5 CFU/g for fungi
  • Incigate inoculated samples at 20-25°C
  • Enumerate viable microorganisms at intervals of 0, 7, 14, 21, and 28 days
  • Use appropriate neutralizers in recovery media to eliminate carryover preservative effects

Acceptance Criteria: For a preservative system to be considered effective, it should demonstrate:

  • Minimum 3-log reduction in bacterial count within 14 days
  • Minimum 2-log reduction in fungal count within 14 days
  • No increase in counts from 14 to 28 days

The following diagram illustrates the complete analytical workflow for propylparaben quantification and preservative efficacy testing:

G SamplePrep Sample Preparation 1. Weigh accurately 2. Add diluent 3. Sonicate 15 min 4. Centrifuge 15 min 5. Filter through 0.2μm membrane UPLCAnalysis UPLC Analysis 1. Set chromatographic conditions 2. Inject standards and samples 3. Monitor at 252 nm 4. Integrate peaks SamplePrep->UPLCAnalysis StandardPrep Standard Preparation 1. Prepare stock solutions 2. Prepare working standards 3. Filter through 0.22μm PVDF StandardPrep->UPLCAnalysis DataAnalysis Data Analysis 1. Plot calibration curve 2. Calculate concentrations 3. Determine precision and accuracy UPLCAnalysis->DataAnalysis PET Preservative Efficacy Testing 1. Inoculate with test organisms 2. Incubate at 20-25°C 3. Enumeration at 0, 7, 14, 21, 28 days 4. Calculate log reductions UPLCAnalysis->PET Validation Method Validation 1. Specificity 2. Linearity 3. Accuracy 4. Precision 5. Robustness DataAnalysis->Validation

Figure 2: Analytical Workflow for Propylparaben Quantification and Efficacy Testing

Formulation Guidelines and Alternatives

Recommended Usage Concentrations

When incorporating this compound into cosmetic formulations, several factors must be considered to optimize efficacy while maintaining safety and regulatory compliance:

  • Typical Use Concentration: 0.01-0.3% (as acid) depending on product type and preservation challenges
  • pH Optimization: Most effective in pH range of 4-8; optimal activity at slightly acidic pH
  • Synergistic Combinations: Often used in combination with other preservatives such as methylparaben, butylparaben, or phenoxyethanol to broaden antimicrobial spectrum
  • Formulation Considerations: Partitioning into oil phase may reduce aqueous phase concentration and efficacy; adjust accordingly
  • Heating/Cooling Processes: Add during cooling phase (<50°C) to prevent thermal degradation

For rinse-off products (shampoos, shower gels), concentrations at the lower end of the range (0.01-0.1%) are typically sufficient, while leave-on products (creams, lotions) may require higher concentrations (0.1-0.3%) due to increased consumer exposure and contamination risk. However, formulators must remain cognizant of regional restrictions, particularly the EU limit of 0.14% for propylparaben in leave-on cosmetics [4].

Clean-Label Alternatives to this compound

Growing consumer demand for "clean-label" cosmetics and increasing regulatory restrictions have accelerated the development of alternative preservation systems. The table below summarizes leading commercial alternatives to this compound:

Table 3: Commercial Alternatives to this compound in Cosmetic Formulations

Alternative System Supplier Composition Recommended Usage Key Features
SymGuard CD Symrise AG Caprylyl glycol + phenylpropanol 0.5-1.5% Multifunctional; effective in pH 4-8; water-dispersible
Optiphen Series Ashland Global Phenoxyethanol + caprylyl glycol blends 0.5-1.5% Paraben-free; compatible with emulsions and surfactants
Nipaguard SCE Clariant AG Sorbitan caprylate + propanediol + benzoic acid 0.5-1.0% ECOCERT/COSMOS approved; natural origin
euxyl K 903 Schülke & Mayr Benzoic acid + sorbic acid + benzyl alcohol 0.5-1.0% Broad-spectrum; suitable for natural cosmetics
Geogard Series Lonza (Arxada) Gluconolactone + sodium benzoate or benzyl alcohol + salicylic acid + glycerin 0.5-1.0% Natural; ECOCERT/COSMOS certified; pH-dependent (optimal ≤6.5)

Formulators should note that many paraben alternatives require pH optimization for maximum efficacy, particularly organic acid-based systems that perform best at pH ≤5.5. Additionally, alternative preservatives may have different solubility characteristics and may require solubilizers or specific incorporation techniques. Preservative efficacy testing (PET) remains essential when reformulating with alternative systems, as efficacy can vary significantly based on specific formulation matrices, packaging, and manufacturing processes.

Conclusion

This compound remains a widely utilized preservative in cosmetic formulations due to its proven efficacy, broad-spectrum activity, and cost-effectiveness. However, increasing regulatory restrictions and consumer concerns about potential health effects, particularly regarding endocrine disruption and reproductive toxicity, necessitate careful consideration of its use in new product development. Researchers and formulators must maintain current knowledge of evolving regulatory requirements across target markets and implement robust analytical methods, such as the UPLC protocol described herein, to ensure accurate quantification and quality control.

The trend toward clean-label formulations and growing consumer preference for "paraben-free" products continue to drive innovation in alternative preservation systems. While these alternatives offer viable options for product preservation, they often present their own formulation challenges, including pH dependency, solubility limitations, and potential sensory impacts. A comprehensive approach to cosmetic preservation should consider not only the choice of preservative but also ancillary strategies such as hurdle technology, packaging optimization (e.g., airless dispensers), and manufacturing process controls to minimize microbial contamination risk. Ultimately, the selection of an appropriate preservation system must balance efficacy, safety, regulatory compliance, and consumer acceptability while ensuring product integrity throughout its intended shelf life.

References

Propylparaben sodium antimicrobial efficacy testing

Author: Smolecule Technical Support Team. Date: February 2026

Propylparaben Sodium: An Overview

This compound is the sodium salt of propylparaben, a commonly used antimicrobial preservative. Its key characteristics are summarized in the table below.

Property Description
Chemical Name Sodium propyl p-hydroxybenzoate; Propyl 4-hydroxybenzoate sodium [1] [2]
Molecular Formula NaC₁₀H₁₁O₃ / C₁₀H₁₁NaO₃ [1] [3]
Molecular Weight 202.18 g/mol [3]
CAS Number 35285-69-9 [3]
Appearance White, crystalline, odorless or almost odorless powder [4]
Solubility Freely soluble in water; sparingly soluble in ethanol (95%) [4]
Mechanism of Action Disruption of cell membrane function and integrity; uncoupling of oxidative phosphorylation in mitochondria [5] [6]
Common Uses Preservative in cosmetics, pharmaceuticals, and food products [5] [2] [7]

Protocol for Preservative Efficacy Testing (PET)

Preservative Efficacy Testing, also known as a "challenge test," is critical for ensuring that a formulation can resist microbial contamination over its shelf life. The following workflow outlines the general process for a PET study adapted for a product preserved with this compound.

Start Start PET Protocol Prep Prepare Test Formulation Include this compound Start->Prep Inoc Inoculate with Microbes Prep->Inoc Sample Sample at Time Intervals (e.g., 0, 7, 14, 28 days) Inoc->Sample Analyze Analyze Microbial Content Sample->Analyze Compare Compare to Acceptance Criteria Analyze->Compare End End: Pass/Fail Compare->End

Detailed Methodological Steps
  • Test Formulation Preparation: Prepare the product (e.g., a topical gel, cream, or liquid) incorporating this compound at the intended use concentration. A typical concentration range for parabens in cosmetics is 0.01% to 0.3% [1]. For pharmaceuticals, the maximum level is often 1.0% [2].
  • Inoculum Preparation and Inoculation: Prepare separate cultures of standard test strains to a concentration of approximately 10⁶ to 10⁸ CFU/mL. Inoculate individual containers of the test formulation with each strain, ensuring uniform mixing. Common challenge microorganisms include:
    • Bacteria: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739)
    • Yeast: Candida albicans (ATCC 10231)
    • Mold: Aspergillus brasiliensis (ATCC 16404)
  • Sampling and Enumeration: Immediately after inoculation (time zero) and at predetermined intervals (e.g., 7, 14, 21, and 28 days), aseptically remove samples from each container. Neutralize the preservative, perform serial dilutions, and plate using an appropriate medium (e.g., Soybean Casein Digest Agar for bacteria, Sabouraud Dextrose Agar for yeast and mold). Incubate plates and count the resulting colonies.
  • Data Analysis and Acceptance Criteria: Calculate the log₁₀ reduction in the number of viable microorganisms for each time point compared to the count at time zero. The table below outlines typical acceptance criteria as per major pharmacopoeias.
Microorganism Log Reduction Requirement
Bacteria Not less than 3.0 log at 14 days, and no increase from 14 to 28 days.
Yeast & Mold Not less than 2.0 log at 14 days, and no increase from 14 to 28 days.

Analytical Methods for Quantification

Accurate quantification of this compound and its potential degradation products is essential for quality control. Stability-indicating methods are required.

Stability-Indicating UPLC/HPLC Method [8]

This method simultaneously quantifies this compound, methylparaben sodium, and an active drug (Ketorolac tromethamine) in a topical gel.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
    • Mobile Phase: Triethylamine buffer (pH 2.5):Tetrahydrofuran:Methanol (665:35:300, v/v/v)
    • Flow Rate: 0.40 mL/min
    • Detection: 252 nm
    • Run Time: 10 minutes
    • Injection Volume: 2 µL
    • Column Temperature: 40°C
    • Diluent: Methanol:Water (45:55, v/v)
  • Sample Preparation:

    • Accurately weigh a sample equivalent to 50 mg of the active drug into a 100 mL volumetric flask.
    • Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.
    • Dilute to volume with the diluent and mix well.
    • Centrifuge a portion and filter the supernatant through a 0.2 µm Nylon syringe filter before injection.
  • Method Validation: The method was validated per ICH guidelines and proven to be specific, linear, precise, and accurate. It successfully separated the analytes from forced degradation products (formed under peroxide, acid, base, thermal, and photolytic stress).

Regulatory and Safety Considerations

  • Safety Profile: this compound is rapidly absorbed, metabolized, conjugated, and excreted in urine without evidence of accumulation [1] [6]. While it is generally recognized as safe (GRAS) for use in food and cosmetics, some animal studies have shown weak estrogenic and anti-androgenic activity, leading to regulatory scrutiny [5] [2] [9].
  • Regulatory Status:
    • USA (FDA): Permitted as a food additive and in cosmetics under GMP standards [1] [7] [9].
    • European Union: Restricted in cosmetics. It is banned in leave-on products for children under three and limited to a maximum concentration of 0.14% in other cosmetics [9].
    • California, USA: A new law will ban the use of propylparaben in foods, effective 2027 [2].

Key Takeaways for Researchers

  • Synergistic Formulations: this compound is often used in combination with other preservatives like methylparaben to achieve broader antimicrobial spectra and synergistic effects [5] [7].
  • pH Considerations: The antimicrobial activity of parabens is effective in a wide pH range (approximately 4-8), making them suitable for many formulations [5].
  • Embrace Alternatives: Given increasing regulatory restrictions and consumer demand for "clean-label" products, researchers should investigate alternative preservative systems, such as blends of phenoxyethanol, caprylyl glycol, and organic acids [9].

References

Comprehensive Application Notes and Protocols for Propylparaben Sodium in Food Preservation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Functional Properties

Propylparaben sodium (CAS 35285-69-9), the sodium salt of propylparaben, is a broad-spectrum antimicrobial preservative widely utilized in food, cosmetic, and pharmaceutical industries. Its efficacy stems from the parent compound, propylparaben (n-propyl ester of p-hydroxybenzoic acid), which has been employed as a preservative for over 50 years. [1] [2]

Key Chemical Properties:

  • Molecular Formula: C₁₀H₁₁NaO₃ [3]
  • Molecular Weight: 202.18 g/mol [3]
  • Appearance: White or almost white, hygroscopic, crystalline powder [3]
  • Solubility: Highly soluble in water, enhancing its applicability in aqueous food systems [1]
  • Stability: Stable under various pH and temperature conditions encountered in food processing [1]

Antimicrobial Mechanism: this compound exerts its preservative action primarily through several biochemical pathways. It disrupts microbial membrane transport systems and inhibits critical mitochondrial function processes, including the induction of membrane permeability transition. This leads to mitochondrial depolarization and depletion of cellular ATP through uncoupling of oxidative phosphorylation, ultimately resulting in microbial death. [4] [2] The compound demonstrates particular effectiveness against molds and yeasts, with increasing antimicrobial activity correlating with longer ester chain lengths within the paraben series. [2]

Food Applications and Regulatory Status

Food Applications and Usage Levels

This compound finds application across various food categories, primarily where effective inhibition of mold and yeast is required. Its heat stability makes it particularly suitable for baked goods and other thermally processed foods. [1] [5]

Table 1: Food Applications and Typical Usage Levels of this compound

Food Category Typical Usage Level Target Microorganisms Technical Considerations
Baked Goods (cakes, pastries, tortillas) 0.03-0.06% (often in combination with methylparaben) [1] [2] Molds, yeasts Heat stable during baking; effective in high-moisture products
Soft Drinks & Beverages 0.03-0.05% (typically in 2:1 ratio methyl:propyl parabens) [2] Yeasts, bacteria Soluble in aqueous systems; no impact on taste or odor
Jams, Jellies, Preserves ~0.07% (often in combination) [2] Molds, yeasts Effective in high-sugar environments
Dairy Products Varies; regulated limits apply [1] [5] Molds, yeasts Compatible with dairy matrices
Processed Meats Varies; regulated limits apply [5] Bacteria, molds Extends shelf life of packaged products
Global Regulatory Considerations

The regulatory landscape for this compound is evolving, with varying acceptance levels across different jurisdictions. Recent legislative developments indicate increasing scrutiny regarding its food applications.

Table 2: Global Regulatory Status of Propylparaben in Food

Region/Authority Status Specific Regulations/Limitations
U.S. FDA Permitted with limitations Maximum 0.1% in finished food or 200-450 ppm for specific categories [1]
European Union Restricted Acceptable Daily Intake (ADI) 0-0.5 mg/kg body weight; increasing restrictions [5]
California Ban effective 2027 Manufacturing, sale, and distribution ban for food products effective 2027 [1] [6]
Joint FAO/WHO Expert Committee Approved with limitations ADI for sum of ethyl, methyl, and propyl esters: 10 mg/kg [2]

Experimental Protocols

Protocol 1: Efficacy Testing Against Common Food Spoilage Organisms

Objective: To evaluate the minimum inhibitory concentration (MIC) of this compound against representative food spoilage microorganisms.

Materials:

  • This compound (≥94.0% purity) [3]
  • Standard microbiological media (Potato Dextrose Agar for molds/yeasts; Nutrient Agar for bacteria)
  • Test organisms: Aspergillus niger (ATCC 16404), Saccharomyces cerevisiae (ATCC 9763), Penicillium chrysogenum (ATCC 10106), Bacillus subtilis (ATCC 6633)
  • Sterile dimethyl sulfoxide (DMSO) for preparing stock solutions
  • Sterile Petri dishes, micropipettes, incubators

Methodology:

  • Preparation of Stock Solution: Dissolve this compound in sterile DMSO to create a 10% (w/v) stock solution. Filter sterilize using 0.22μm membrane.
  • Medium Preparation: Prepare appropriate agar media and temper to 45±1°C.
  • Incorporation of Preservative: Add calculated volumes of stock solution to molten agar to achieve final concentrations of 0.01%, 0.03%, 0.05%, 0.07%, 0.1%, and 0.15% (w/v). Include solvent control (DMSO only).
  • Inoculation: Spot-inoculate solidified agar plates with 5μL of standardized microbial suspensions (10⁶ CFU/mL for bacteria; 10⁴ spores/mL for molds).
  • Incubation: Incubate bacteria at 32±1°C for 48 hours; yeasts and molds at 25±1°C for 5-7 days.
  • Assessment: Determine MIC as the lowest concentration showing complete inhibition of visible growth.
  • Quality Control: Include growth controls and reference standards. Perform replicates (n=3).

Expected Outcomes: this compound should demonstrate stronger activity against fungi (molds and yeasts) with typical MIC values of 0.03-0.07%, while higher concentrations may be needed for bacterial inhibition. [2]

The following diagram illustrates the antimicrobial mechanism of action of this compound:

G cluster_0 Antimicrobial Mechanism of this compound PPS Propylparaben Sodium CellMembrane Microbial Cell Membrane PPS->CellMembrane Disrupts MITO Mitochondrion PPS->MITO Enters MPT Induces Membrane Permeability Transition MITO->MPT Depolarization Mitochondrial Depolarization MPT->Depolarization ATP Depletes Cellular ATP Depolarization->ATP MicrobialDeath Microbial Cell Death ATP->MicrobialDeath

Protocol 2: Analytical Methods for Quantification and Quality Control

Objective: To quantify this compound in food products and raw materials using HPLC-UV.

Materials and Equipment:

  • High-Performance Liquid Chromatograph with UV detector
  • C18 reverse-phase column (250 × 4.6 mm, 5μm)
  • This compound reference standard (known purity)
  • Methanol (HPLC grade), Water (HPLC grade), Acetic acid (analytical grade)
  • Ultrasonic bath, analytical balance, syringe filters (0.45μm, PVDF)

Chromatographic Conditions:

  • Mobile Phase: Methanol:Water:Acetic Acid (60:39:1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm
  • Injection Volume: 20μL
  • Column Temperature: 30°C
  • Run Time: 15 minutes

Sample Preparation:

  • Liquid Samples: Dilute directly with mobile phase, filter through 0.45μm syringe filter.
  • Semi-solid/Solid Foods: Homogenize 5g sample with 25mL methanol using high-shear mixer. Sonicate for 15 minutes, centrifuge at 4000×g for 10 minutes. Collect supernatant, repeat extraction twice. Combine supernatants, evaporate under nitrogen, reconstitute in 10mL mobile phase, filter.

Calibration Curve:

  • Prepare stock solution (1000μg/mL) in mobile phase.
  • Prepare calibration standards: 1, 5, 10, 25, 50, and 100μg/mL by serial dilution.
  • Inject each standard in triplicate, plot peak area versus concentration.

Validation Parameters:

  • Linearity: R² ≥ 0.999
  • Accuracy: 85-115% recovery
  • Precision: RSD ≤ 5% for replicate injections
  • Limit of Quantification: Established based on signal-to-noise ratio ≥10:1

Quality Control: Include method blanks, spikes, and continuing calibration verification every 10-15 samples. [3]

Safety and Toxicological Assessment

Toxicological Profile

Comprehensive safety assessments indicate that this compound is rapidly absorbed, metabolized, and excreted without significant accumulation in biological systems. [4] [2]

Table 3: Toxicological Profile of Propylparaben

Parameter Findings Significance
Acute Toxicity Low toxicity by oral and parenteral routes (animal studies) [4] Relatively safe with high NOAEL (No-Observed-Adverse-Effect Level)
Metabolism Rapidly hydrolyzed to p-hydroxybenzoic acid, conjugated (glucuronide, sulfate), excreted in urine [4] [2] No bioaccumulation; efficient elimination
Chronic Toxicity NOAEL in rat: 5500 mg/kg [4] Low chronic toxicity potential at food use levels
Genotoxicity Not mutagenic or clastogenic in standard tests [4] Lacks DNA interaction at physiological concentrations
Sensitization Occurs primarily with damaged skin; high concentrations (5-15%) needed to elicit reactions [4] Low sensitization potential at food-grade concentrations
Endocrine Disruption Concerns and Recent Regulatory Developments

Despite its favorable toxicological profile regarding acute toxicity, significant concerns have emerged regarding potential endocrine-disrupting properties:

  • Estrogenic Activity: Animal studies have demonstrated that high-dose propylparaben exposure can decrease sperm counts and testosterone production in male rodents. [1]
  • Human Relevance Debate: The relevance of these findings to humans at typical exposure levels remains controversial, with regulatory agencies adopting precautionary approaches. [1] [6]
  • Recent Legislation: California's ban on propylparaben in foods (effective 2027) represents the first U.S. law to prohibit its use, reflecting growing regulatory caution. [1]

The following diagram outlines the experimental workflow for evaluating this compound efficacy and safety:

G cluster_0 Experimental Workflow: Efficacy & Safety Assessment Start Define Study Objectives MicroTesting Microbial Efficacy Testing Start->MicroTesting Analytical Analytical Method Development & Validation MicroTesting->Analytical FoodMatrix Food Matrix Application Studies Analytical->FoodMatrix Toxicological Toxicological Assessment FoodMatrix->Toxicological DataAnalysis Data Analysis & Interpretation Toxicological->DataAnalysis Regulatory Regulatory Documentation DataAnalysis->Regulatory

Emerging Alternatives and Future Perspectives

With increasing regulatory scrutiny and consumer demand for "clean-label" products, research into alternatives to this compound has intensified.

Natural Antimicrobial Alternatives:

  • Fermented Radish Root: Marketed as Leucidal, provides broad-spectrum activity through natural peptide formation [7]
  • Plant Extracts: Rosemary extract, tea tree oil, and other essential oils demonstrate varying antimicrobial efficacy [5]
  • Organic Acid Derivatives: Fermented sugar blends, vinegar derivatives (acetic acid) [5]
  • Combination Systems: Caprylyl glycol with ethylhexylglycerin creates synergistic preservation while offering moisturizing benefits [8]

Technical Challenges with Alternatives:

  • Reduced Potency: Natural alternatives typically require higher usage concentrations (0.5-2.0%)
  • Organoleptic Impact: Many plant-derived alternatives impart flavor, aroma, or color to finished products
  • Cost Implications: Reformulation with natural alternatives may increase production costs by 20-40% [5]
  • Shelf Life Reduction: Natural preservation systems may reduce product shelf life by 20-50%, particularly in high-water activity products [5]

Conclusion

This compound remains an effective broad-spectrum preservative with well-established applications in food systems, particularly for baked goods, beverages, and high-moisture products. Its favorable technical properties include water solubility, heat stability, and efficacy at low concentrations. However, the evolving regulatory landscape and consumer preferences are driving gradual transition toward alternative preservation systems. Researchers and product developers should consider region-specific regulations, particularly the California ban effective 2027, when designing new food products. While the weight of scientific evidence supports the safety of this compound at regulated use levels, the precautionary principle increasingly influences regulatory policies worldwide. Robust analytical methods and efficacy testing protocols remain essential for both compliance monitoring and research into next-generation preservation technologies.

References

Comprehensive Application Notes and Protocols for Extraction and Analysis of Propylparaben Sodium

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Propylparaben sodium is the sodium salt of propylparaben, widely used as an antimicrobial preservative in pharmaceutical, cosmetic, and food products. As the sodium salt form, it offers enhanced water solubility compared to the parent compound, making it particularly suitable for aqueous formulations. This compound functions by inhibiting microbial growth, thereby extending the shelf life of products susceptible to contamination. Its chemical name is sodium 4-(propoxycarbonyl)phenolate, with the molecular formula C10H11NaO3 and a molecular weight of 202.185 g/mol. [1] [2]

Fundamental Characteristics
  • Solubility Profile: this compound is freely soluble in water and in 50% ethanol, but only sparingly soluble in 95% ethanol. It is practically insoluble in non-polar solvents such as fixed oils and methylene chloride, which is an important consideration for extraction method selection. [3]

  • Physical Properties: The compound typically presents as a white crystalline powder that is odorless or almost odorless. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere, requiring proper storage in airtight containers. The melting point of this compound falls between 96°C and 99°C. [3] [4]

  • Regulatory Status: this compound is generally recognized as safe (GRAS) by the FDA when used within specified concentration limits. However, regulatory scrutiny continues, with California recently passing legislation to ban its use in foods by 2027. The European Union permits its use with certain restrictions. [5] [2]

Chromatographic Analysis Methods

HPLC Methods for Simultaneous Determination

High-Performance Liquid Chromatography is the most widely employed technique for the analysis of this compound in various matrices. The following table summarizes two robust HPLC methods suitable for different application scenarios: [1]

Table 1: HPLC Methods for this compound Analysis

Parameter Method 1: Newcrom AH Column Method 2: Primesep 100 Column
Column Newcrom AH, 3.2 × 100 mm, 5 µm Primesep 100, 4.6 × 150 mm, 5 µm
Mobile Phase MeCN/H₂O (30:70) Gradient MeCN (2-50% over 20 min)
Buffer H₂SO₄ (0.1%) H₂SO₄ (0.05%)
Flow Rate 0.5 mL/min 1.0 mL/min
Detection UV, 270 nm UV, 200 nm
Runtime Not specified 20 minutes
Analytes Multiple parabens Carbocisteine with parabens
Application Preservative analysis in simple matrices Complex formulations with active ingredients

The Newcrom AH method utilizes a simple isocratic elution suitable for routine quality control analysis of multiple paraben preservatives simultaneously. The relatively high wavelength of 270 nm provides good specificity with minimal interference from formulation excipients. In contrast, the Primesep 100 method employs a gradient elution and is better suited for formulations containing active pharmaceutical ingredients like carbocisteine, which require separation from the preservatives. The lower detection wavelength of 200 nm offers higher sensitivity but may be more susceptible to matrix interference. [1]

HPLC for Related Substance Analysis

For the determination of related substances such as 4-hydroxybenzoic acid and ethyl parahydroxybenzoate, a thin-layer chromatography method is specified in pharmacopeial standards. The sample preparation involves a critical liquid-liquid extraction step: [3]

Figure 1: Workflow for Related Substance Analysis of this compound

Start Weigh 100 mg sample Step1 Transfer to separating funnel Start->Step1 Step2 Add 10 mL water + 2 mL HCl Step1->Step2 Step3 Extract with 50 mL ether Step2->Step3 Step4 Collect ether layer Step3->Step4 Step5 Evaporate to dryness Step4->Step5 Step6 Dissolve in 10 mL acetone Step5->Step6

The acidification step converts this compound to its free acid form (propylparaben), which partitions into the organic ether phase. After evaporation, the residue is reconstituted in acetone for TLC analysis. The mobile phase consists of glacial acetic acid:water:methanol (1:30:70), and detection is performed at 254 nm. Acceptance criteria require that any spot due to 4-hydroxybenzoic acid does not exceed 4%, and any other individual impurity does not exceed 0.5%. [3]

Validated Stability-Indicating UPLC Method

For topical dosage forms containing this compound along with other preservatives and active ingredients, a validated stability-indicating UPLC method has been developed and validated according to ICH guidelines. This method offers significant advantages in terms of analysis time and sensitivity compared to conventional HPLC methods. [6]

Chromatographic Conditions

Table 2: Validated UPLC Method for Simultaneous Determination in Topical Formulations

Parameter Specification
Column Acquity BEH C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase Triethylamine buffer (pH 2.5):THF:methanol (665:35:300, v/v/v)
Mode Isocratic
Flow Rate 0.40 mL/min
Run Time 10 min
Injection Volume 2 µL
Column Temperature 40°C
Detection Wavelength 252 nm
Linear Range 2.38-7.13 µg/mL for SPP
Correlation Coefficient >0.999

The method employs a triethylamine phosphate buffer at pH 2.5, which serves to suppress silanol interactions and improve peak shape. The inclusion of tetrahydrofuran in the mobile phase enhances the separation of analytes from their degradation products. The method has been demonstrated to be stability-indicating through forced degradation studies under various stress conditions including peroxide, acid, base, thermal, and photolytic degradation. [6]

Method Validation Parameters

The UPLC method has been comprehensively validated according to International Conference on Harmonization (ICH) guidelines, addressing the following parameters:

  • Specificity: The method successfully separates this compound from degradation products formed under various stress conditions, confirming its stability-indicating capability. [6]

  • Linearity: Excellent linear response has been demonstrated over the concentration range of 2.38-7.13 µg/mL for this compound with correlation coefficients exceeding 0.999. [6]

  • Accuracy and Precision: The method shows good recovery rates and reproducibility, with relative standard deviation for precision meeting regulatory requirements of typically less than 2%. [6]

  • Robustness: The method performance remains unaffected by small deliberate variations in method parameters such as mobile phase composition, flow rate, and temperature. [6]

Extraction Procedures from Different Matrices

Extraction from Topical Formulations

For semisolid formulations such as gels and creams, an efficient extraction process is crucial for accurate quantification. The following protocol has been validated for topical dosage forms: [6]

Figure 2: Extraction Workflow for Topical Formulations

Start Accurately weigh sample (equivalent to 50 mg active) Step1 Transfer to 100 mL volumetric flask Start->Step1 Step2 Add 70 mL methanol:water (45:55) Step1->Step2 Step3 Sonicate 15 min with intermittent shaking Step2->Step3 Step4 Dilute to volume with diluent Step3->Step4 Step5 Mix well Step4->Step5 Step6 Centrifuge at 5000 rpm for 15 min Step5->Step6 Step7 Filter through 0.2 µm nylon syringe filter Step6->Step7

The methanol:water (45:55) diluent provides an optimal balance between extraction efficiency and solubility for both the active pharmaceutical ingredient and preservatives. Sonication with intermittent shaking ensures complete dispersion of the semisolid matrix and liberation of the analytes. The filtration step is critical to remove particulate matter that could damage UPLC systems. [6]

Sample Preparation for Related Substance Analysis

For impurity profiling, a different extraction approach is required to isolate both the main compound and its potential impurities:

  • Acidification and Extraction: Dissolve 100 mg of sample in 10 mL water in a separating funnel. Add 2 mL of hydrochloric acid to convert the sodium salt to its free acid form. Extract with 50 mL of diethyl ether, collecting the organic layer. Evaporate the ether extract to dryness and reconstitute the residue in 10 mL of acetone for analysis. [3]

  • Quality Control Tests: Additional quality control tests include assessment of chloride (not more than 330 ppm) and sulfate (not more than 300 ppm) using comparative nephelometry with silver nitrate and barium chloride reagents, respectively. Heavy metal content is limited to not more than 10 ppm as determined by the thioacetamide method. [3]

Quality Control and Validation

Identification Tests

Several identification tests confirm the identity and purity of this compound:

  • Melting Point Determination: The melting point should be between 96°C and 99°C, providing a primary characteristic for identity confirmation. [3]

  • Infrared Spectroscopy: The infrared absorption spectrum of the precipitate obtained after acidification should be concordant with the reference spectrum of propylparaben. [3]

  • Color Reaction: When the sample is treated with sodium carbonate solution, followed by aminopyrazolone solution and potassium ferricyanide solution, it develops an orange to red color, providing a simple colorimetric identification. [3]

  • Thin-Layer Chromatography: The principal spot in the chromatogram obtained with the test solution should be similar in position and size to the principal spot of the reference standard. [3]

Method Validation Parameters

For analytical methods used in quality control, specific validation parameters should be established:

  • System Suitability: System suitability parameters should be established prior to analysis, including tailing factor, theoretical plates, and repeatability, to ensure the system is operating correctly. [6]

  • Filter Compatibility: Studies should demonstrate equivalence between filtered and centrifuged samples, particularly for methods specifying 0.2 µm nylon syringe filters for UPLC analysis. [6]

  • Solution Stability: The stability of standard and sample solutions should be established under specified storage conditions to ensure integrity throughout the analysis. [6]

Conclusion

These application notes provide comprehensive protocols for the extraction and analysis of this compound from various sample matrices. The methods described have been demonstrated to be robust, accurate, and precise, meeting regulatory requirements for pharmaceutical analysis. The UPLC method offers particular advantages for quality control laboratories requiring high throughput and sensitivity, while the HPLC methods provide reliable alternatives for routine analysis. The extraction procedures are critical for accurate quantification, especially for complex matrices such as topical formulations. When implementing these methods, analysts should conduct preliminary verification studies to ensure suitability for their specific applications and instrumentation.

References

Comprehensive Application Notes: pH-Dependent Stability and Analytical Protocols for Propylparaben Sodium

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propylparaben Sodium

This compound (sodium propyl p-hydroxybenzoate) is a widely utilized antimicrobial preservative employed in cosmetic, pharmaceutical, and personal care formulations. As the sodium salt of propylparaben, this compound offers enhanced water solubility compared to its parent ester, facilitating easier incorporation into aqueous systems without requiring heating stages. This compound functions as a broad-spectrum preservative with demonstrated efficacy against bacteria, molds, and yeasts, making it particularly valuable for preventing microbial contamination in rinse-off and leave-on products. The chemical exhibits optimal preservative activity at usage levels typically ranging from 0.1% to 0.3% of total formulation weight, though recent regulatory developments have imposed stricter concentration limits in certain applications, particularly in cosmetics intended for children under three years of age [1] [2].

The molecular structure of this compound consists of a propyl ester group attached to a para-hydroxybenzoic acid framework, with the acidic proton replaced by a sodium ion. This ionic character significantly influences its solubility profile and stability behavior across different environmental conditions. With the increasing regulatory scrutiny on paraben usage in various markets, understanding the precise stability characteristics of this compound has become essential for formulation scientists seeking to maintain product efficacy while ensuring compliance with evolving safety standards. This document provides comprehensive application notes and analytical protocols to guide researchers in assessing and optimizing the stability of this compound in development formulations [3] [2].

Chemical Properties and General Characteristics

Fundamental Physicochemical Properties

Table 1: Fundamental characteristics of this compound

Property Specification Reference
Chemical Name Sodium propyl p-hydroxybenzoate [1]
CAS Number 35285-69-9 [1]
Molecular Formula C10H11NaO3 [1]
Molecular Weight 202.18 g/mol [1]
Appearance White to off-white powder [1]
Melting Point >170°C (decomposes) [1]
pH (as is) 9.5-10.5 [1]
Water Content Maximum 5.0% [1]
Assay (titration) 99-104% [1]

This compound demonstrates high solubility in cold water, with maximum solubility reaching approximately 50% w/w, a characteristic that distinguishes it from the parent propylparaben compound which has limited aqueous solubility. This enhanced solubility profile facilitates its incorporation into aqueous-based systems without requiring heating or complex dissolution procedures. The compound is also slightly soluble in DMSO and methanol, though its solubility in non-polar solvents remains limited. Under recommended storage conditions (sealed original containers, protected from moisture), this compound exhibits excellent long-term stability, though it is classified as hygroscopic and requires protection from atmospheric moisture during storage and handling [1].

The compound's antimicrobial efficacy stems from its ability to disrupt microbial cell membrane function and cellular enzymatic processes. Minimum inhibitory concentration (MIC) values vary across microorganisms, with reported values of 0.019% for Pseudomonas aeruginosa, 0.045% for Staphylococcus aureus, 0.015% for Candida albicans, and 0.022% for Aspergillus niger. These MIC values inform the typical use concentration range of 0.1-0.3% in finished products, which provides sufficient preservative capacity against common contaminating microorganisms while remaining within regulatory limits for various applications [1].

pH-Dependent Stability Profile

Stability Mechanisms Across pH Range

The stability and functional behavior of this compound are profoundly influenced by the pH of the formulation matrix. The compound demonstrates optimal stability across a broad pH range from 3.0 to 11.0, maintaining its chemical integrity and antimicrobial efficacy within this window. However, its solubility and ionic state vary significantly with pH changes, directly impacting both its analytical measurement and preservative functionality. In alkaline conditions (pH > 8), the compound remains in its ionized state, exhibiting high water solubility and enhanced antimicrobial activity particularly against fungal species. This ionization facilitates easier incorporation into aqueous systems and contributes to more uniform distribution throughout the formulation matrix [1].

In acidic environments (pH < 5), a critical transformation occurs wherein the sodium salt reverts to its parent compound, propylparaben, through protonation. This conversion regenerates the less soluble ester form, which can potentially precipitate from solution, creating distribution heterogeneity and potentially compromising preservative efficacy. This pH-dependent solubility behavior must be carefully considered during formulation development, as it directly impacts both the chemical stability and biological activity of the preservative system. Although the compound itself remains chemically stable under acidic conditions, the decreased solubility may reduce antimicrobial efficacy by limiting the biologically available fraction of the preservative in the aqueous phase of formulations [1].

pH_behavior Alkaline Alkaline Conditions (pH > 8) Ionized Ionized Form (Sodium Salt) Alkaline->Ionized Acidic Acidic Conditions (pH < 5) Protonated Protonated Form (Propylparaben Ester) Acidic->Protonated Soluble High Water Solubility Ionized->Soluble Insoluble Low Water Solubility Protonated->Insoluble Efficacy_H Enhanced Antimicrobial Activity Soluble->Efficacy_H Efficacy_L Reduced Antimicrobial Availability Insoluble->Efficacy_L

Figure 1: The diagram illustrates the pH-dependent equilibrium of this compound, showing its transformation between soluble ionized and insoluble protonated forms across pH conditions, with direct implications for solubility and antimicrobial efficacy.

Quantitative Stability Data

Table 2: pH-dependent stability characteristics of this compound

pH Condition Chemical Stability Solubility Profile Antimicrobial Efficacy Formulation Considerations
Strongly Acidic (pH 3-4) Chemically stable Reverts to ester form, low solubility Potentially reduced due to precipitation Monitor for crystal formation; may require homogenization
Mildly Acidic (pH 5-6) Chemically stable Partial reversion to ester form Moderate efficacy Suitable for many emulsion systems
Neutral (pH 7) Fully stable High water solubility Optimal antibacterial activity Ideal for most formulations
Alkaline (pH 8-10) Fully stable High water solubility Enhanced antifungal activity Recommended for shampoo formulations
Strongly Alkaline (pH >10) Limited long-term stability in solution High initial solubility May decrease over time Not recommended for long-term storage

The temperature stability of this compound must also be considered in conjunction with pH effects. The recommended maximum handling temperature is 80°C, beyond which decomposition may occur. In alkaline solutions (pH > 10), the compound demonstrates limited long-term stability, with aqueous solutions at high pH showing gradual degradation over extended storage periods. This necessitates careful pH adjustment during formulation to balance solubility requirements with long-term stability considerations. For formulations intended to have extended shelf lives (≥2 years), maintaining a pH between 5.0 and 8.0 provides the optimal balance between solubility, chemical stability, and antimicrobial efficacy [1].

Analytical Methods for Stability Assessment

Stability-Indicating UPLC Method

A validated reverse-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed specifically for the simultaneous quantification of this compound and related preservatives in topical dosage forms. This method provides excellent separation of this compound from its degradation products and formulation components, making it suitable for stability-indicating analysis. The method employs an Acquity ethylene bridged hybrid (BEH) C18 column (50 × 2.1 mm, 1.7 μm) as the stationary phase, with a mobile phase consisting of triethylamine buffer (pH 2.5):tetrahydrofuran:methanol in a ratio of 665:35:300 (v/v/v). The isocratic elution is performed at a flow rate of 0.40 mL/min with a total run time of 10 minutes, and detection is carried out at 252 nm using a photo-diode array detector [4].

The method has demonstrated linear response over the concentration range of 2.38-7.13 μg/mL for this compound with correlation coefficients exceeding 0.999, confirming excellent quantitative performance. Validation studies have established the method's specificity, accuracy, precision, and robustness in accordance with International Conference on Harmonization (ICH) guidelines. The method successfully resolves this compound from forced degradation products formed under various stress conditions, including oxidative, acidic, basic, thermal, and photolytic degradation, confirming its stability-indicating capability [4].

Sample Preparation Protocol
  • Standard Solution Preparation: Prepare stock solutions of sodium methylparaben (400 μg/mL) and sodium propylparaben (225 μg/mL) separately in methanol:water (45:55% v/v). For the working standard solution, combine appropriate amounts of drug substance (e.g., ketorolac tromethamine) with the preservative stock solutions to achieve final concentrations of 500 μg/mL for the active drug, 40 μg/mL for sodium methylparaben, and 4.5 μg/mL for sodium propylparaben [4].

  • Sample Extraction: Accurately weigh a sample equivalent to 50 mg of active drug into a 100 mL volumetric flask. Add approximately 70 mL of methanol:water (45:55% v/v) diluent and sonicate in an ultrasonic bath for 15 minutes with intermittent shaking. Dilute to volume with the same diluent and mix thoroughly. Centrifuge a portion of the sample at 5000 rpm for 15 minutes, then filter through a 0.2 μm nylon syringe filter before UPLC analysis [4].

  • System Suitability Criteria: The method should demonstrate a relative standard deviation (RSD) of ≤2.0% for peak areas from six replicate injections of the standard solution. The resolution between this compound and any adjacent peak should be not less than 2.0, and the tailing factor for this compound should be ≤1.5 [4].

workflow Start Sample Collection Preparation Standard Solution Preparation Start->Preparation Extraction Sample Extraction Preparation->Extraction Analysis UPLC Analysis Extraction->Analysis Data Data Interpretation Analysis->Data Validation Method Validation Data->Validation

Figure 2: This workflow diagrams the analytical procedure for assessing this compound stability, from sample preparation through method validation, ensuring reliable quantification and stability indication.

Forced Degradation Studies Protocol

Experimental Design for Stress Testing

Forced degradation studies should be conducted on both drug product and placebo samples to establish the inherent stability characteristics of this compound and to validate the stability-indicating nature of the analytical method. These studies should expose samples to stress conditions that exceed normal storage environments to accelerate potential degradation pathways. Recommended stress conditions include:

  • Acidic Hydrolysis: Expose samples to 0.1N hydrochloric acid at 60°C for up to 24 hours, then neutralize prior to analysis. This condition tests for ester hydrolysis and potential decomposition of the paraben structure [4].

  • Alkaline Hydrolysis: Treat samples with 0.1N sodium hydroxide at 60°C for up to 24 hours, followed by neutralization. Alkaline conditions may accelerate hydrolytic cleavage of the ester bond, forming p-hydroxybenzoic acid and propanol [4].

  • Oxidative Degradation: Subject samples to 3% hydrogen peroxide at room temperature for up to 24 hours. Oxidative stress evaluates the susceptibility of the phenolic ring to radical-mediated oxidation [4].

  • Thermal Degradation: Expose solid samples to dry heat at 80°C for up to 2 weeks, maintaining temperatures below the melting point of this compound (which decomposes above 170°C) [1] [4].

  • Photolytic Degradation: Irradiate samples with UV light (e.g., near UV fluorescent lamps) at an overall illumination of ≥1.2 million lux hours and an integrated near ultraviolet energy of ≥200 watt hours/square meter to assess photosensitivity [4].

Interpretation of Degradation Profiles

Under these stress conditions, this compound may undergo several characteristic degradation pathways. The primary degradation mechanism is hydrolytic cleavage of the ester bond, resulting in the formation of p-hydroxybenzoic acid and propanol. In acidic conditions, this reaction may be accompanied by potential ring substitution reactions, while alkaline conditions typically accelerate straightforward hydrolysis. Oxidative stress may produce quinone-like derivatives through radical attack on the electron-rich phenolic ring system. The developed UPLC method should effectively separate any degradation products from the parent this compound peak, with resolution exceeding 2.0 between all critical peak pairs. Degradation products should be monitored relative to the main peak, with any unidentified degradation products exceeding the identification threshold (typically 0.1% of total peak area) requiring further characterization [4].

Formulation and Application Guidelines

Recommended Usage Conditions

Table 3: Formulation guidelines for this compound in various product types

Product Category Recommended Concentration Optimal pH Range Special Considerations
Shampoos & Shower Gels 0.1-0.2% 5.5-7.0 Enhanced efficacy in surfactant systems; compatible with most viscosity modifiers
Creams & Lotions 0.1-0.3% 5.0-7.0 Oil-in-water emulsions may require combination with other preservatives
Wet Wipes 0.1-0.2% 5.0-6.5 Maintain adequate concentration in aqueous phase; monitor potential absorption by substrates
Antiperspirants & Deodorants 0.1-0.2% 5.5-7.5 Check compatibility with aluminum salts; avoid extreme pH values
Liquid Soaps & Syndet Bars 0.1-0.3% 5.5-7.5 Optimal preservation in alkaline pH; may require chelating agents in hard water formulations

This compound finds application across diverse product categories, with its incorporation method varying according to formulation type. For aqueous systems, the compound can be directly dissolved in the water phase at room temperature, leveraging its high cold-water solubility. In emulsion-based products, it should be added to the water phase before emulsification, with care taken to avoid extreme pH conditions during processing that might cause premature reversion to the ester form. The recommended maximum processing temperature of 80°C should not be exceeded during manufacturing to prevent thermal degradation [1].

For formulations particularly prone to bacterial contamination, this compound should be combined with additional antibacterial preservatives such as DMDMH (dimethylol dimethyl hydantoin), as it demonstrates higher efficacy against fungi than bacteria. This synergistic approach provides comprehensive microbial protection while potentially allowing reduced usage levels of individual preservatives. Recent regulatory developments, including California's ban on propylparaben in foods by 2027 and EU restrictions limiting maximum concentrations to 0.14% in cosmetics, necessitate careful consideration of regional regulations during formulation development [1] [2].

Regulatory and Alternative Considerations

The regulatory landscape for this compound is evolving rapidly, with significant variations across different markets. The European Commission has banned propylparaben in leave-on cosmetic products intended for children under three years (Regulation (EU) 1004/2014) and restricted its maximum concentration to 0.14% (as acid) in other cosmetic products. In the United States, the FDA continues to permit propylparaben as a food additive (21 CFR §184.1670) with compliance to Good Manufacturing Practices, though consumer demand for paraben-free products is driving market shifts regardless of regulatory status. California has taken a more restrictive approach, signing into law in 2023 a ban on propylparaben in foods effective 2027, marking the first such ban in the United States [3] [2].

These regulatory developments, coupled with consumer preferences for clean-label formulations, have accelerated the development and adoption of alternative preservative systems. Several manufacturers now offer paraben-free alternatives with comparable antimicrobial efficacy, including Symrise AG's SymGuard CD (caprylyl glycol + phenylpropanol), Ashland Global's Optiphen series (phenoxyethanol + caprylyl glycol blends), and Clariant's Nipaguard SCE (sorbitan caprylate, propanediol, and benzoic acid blend). When considering alternative preservative systems, formulation scientists must evaluate pH compatibility (many natural systems require pH ≤ 5.5 for optimal activity), solubility characteristics, dosage requirements (typically 0.3-1.5%), and regulatory acceptance in target markets [2].

Conclusion

This compound remains a highly effective preservative for cosmetic, pharmaceutical, and personal care applications, with its stability and functionality closely tied to formulation pH. The compound demonstrates optimal chemical stability across a pH range of 3.0-11.0, though its solubility and antimicrobial efficacy vary significantly with pH conditions. The application notes and analytical protocols presented herein provide researchers with comprehensive guidance for formulating with and analyzing this compound, with particular emphasis on its pH-dependent behavior. As regulatory landscapes continue to evolve, understanding these stability characteristics becomes increasingly important for developing compliant, effective, and safe products that meet both performance requirements and consumer expectations.

References

Analytical Method Validation for Propylparaben Sodium

Author: Smolecule Technical Support Team. Date: February 2026

Propylparaben Sodium (Propyl p-hydroxybenzoate, sodium salt; CAS 35285-69-9) is a widely used preservative in pharmaceutical, cosmetic, and food products [1]. To ensure its accurate quantification and the stability of drug products, robust, validated analytical methods are essential. This document summarizes validated chromatographic methods for assaying this compound and provides detailed protocols for key validation experiments.

Chemical Profile & Properties
  • CAS No.: 35285-69-9 [1]
  • Molecular Formula: C₁₀H₁₁O₃Na [1]
  • Molecular Weight: 202.19 g/mol (as the sodium salt)
  • Description: White, hygroscopic, crystalline powder [2].
  • Solubility: Freely soluble in water; soluble in 50% ethanol [2].
  • pH (1% solution): Between 9.5 and 10.5 [2].
Summary of Validated Chromatographic Methods

The table below compares two stability-indicating methods suitable for the simultaneous determination of this compound (SPP) alongside other active ingredients and preservatives.

  • Table 1: Comparison of RP-UPLC and HPLC Methods
Parameter Method 1: Reverse-Phase UPLC [3] Method 2: Reverse-Phase HPLC [4]
Application Simultaneous determination with Ketorolac Tromethamine and Sodium Methylparaben in topical gel. Simultaneous determination with Sodium Diclofenac, Methylparaben, and a degradation product in topical emulgel.
Stationary Phase Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) SUPELCO Discovery C18 (conventional dimensions)
Mobile Phase Triethylamine buffer (pH 2.5):THF:Methanol (665:35:300, v/v/v) Phosphate buffer (pH 7.0):Methanol (35:65, v/v)
Flow Rate 0.40 mL/min ~1.0 mL/min
Detection UV at 252 nm UV at 254 nm
Injection Volume 2 µL Not specified (conventional, e.g., 10-20 µL)
Column Temp. 40 °C Not specified (typically ambient)
Run Time 10 min <17 min
Linearity Range 2.38 - 7.13 µg/mL [3] Specific range not provided, but method was validated as linear [4].
Experimental Protocols

3.1. Reversed-Phase UPLC Method for Topical Formulations [3]

This fast, stability-indicating method is ideal for quality control and stability studies.

  • Materials:

    • Mobile Phase: Prepare triethylamine buffer by adding about 1.5 mL of triethylamine to 1000 mL of water. Adjust the pH to 2.5 with orthophosphoric acid. Mix this buffer, tetrahydrofuran (THF), and methanol in a 665:35:300 (v/v/v) ratio. Filter through a 0.22 µm membrane and degas.
    • Diluent: Methanol and water in a 45:55 (v/v) ratio.
    • Standard Solution: Dissolve an appropriate amount of this compound in diluent to achieve a concentration within the linear range (e.g., ~4.5 µg/mL).
    • Sample Solution: Accurately weigh a sample equivalent to the expected drug content and transfer to a volumetric flask. For a gel, disperse and sonicate in diluent for about 15 minutes. Make up to volume with diluent, centrifuge, and filter through a 0.2 µm Nylon syringe filter before injection.
  • Chromatographic System:

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
    • Mode: Isocratic
    • Flow Rate: 0.40 mL/min
    • Detection: 252 nm
    • Temperature: 40 °C
    • Injection Volume: 2 µL

The following workflow outlines the complete analytical process:

UPLC_Workflow Start Start Method Prep Prepare Mobile Phase and Diluent Start->Prep Std Prepare Standard Solution Prep->Std Sample Prepare Sample Solution Prep->Sample Config Configure UPLC System Std->Config Sample->Config Equil Equilibrate System and Column Config->Equil Inject Inject Standard and Sample Equil->Inject Analyze Analyze Chromatograms Inject->Analyze End Report Results Analyze->End

3.2. Forced Degradation Studies (Stress Testing)

Forced degradation is critical for demonstrating the stability-indicating nature of the method [3]. The diagram below illustrates the decision pathway for interpreting degradation results.

  • Protocol:
    • Expose the drug product (e.g., gel or emulgel) to various stress conditions.
    • Acidic Hydrolysis: Treat sample with 0.1 M HCl at room temperature for 30 minutes, then neutralize.
    • Basic Hydrolysis: Treat sample with 0.1 M NaOH at room temperature for 30 minutes, then neutralize.
    • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 30 minutes.
    • Thermal Degradation: Expose solid sample or formulation to 105°C for 6 hours.
    • Photolytic Degradation: Expose sample to UV light (e.g., 1.2 million lux hours).
    • After stress, prepare samples per the method and analyze. The method is considered valid if there is no interference from degradation peaks with the main this compound peak, and the peak purity tests (e.g., via PDA detector) are satisfactory.

Degradation_Pathway Start Analyze Stressed Sample Purity Check Peak Purity (PDA Detector) Start->Purity Resolution Check Resolution from Degradant Peaks Start->Resolution Criteria Resolution > 2.0 and Peak Purity Pass? Purity->Criteria Resolution->Criteria Pass Method is Stability-Indicating Criteria->Pass Yes Fail Optimize Method (e.g., modify mobile phase) Criteria->Fail No

Method Validation Parameters & Acceptance Criteria

The following table outlines the key validation parameters and typical acceptance criteria based on ICH guidelines [3].

  • Table 2: Method Validation Parameters
Parameter Protocol Summary Acceptance Criteria

| System Suitability | Inject 6 replicates of standard solution. | RSD of peak area & retention time: ≤2.0% Theoretical plates: >2000 Tailing factor: <2.0 [3] | | Specificity | Verify no interference from blank, placebo, and degradants. | Peak purity of this compound should pass (e.g., purity angle < purity threshold). | | Linearity | Prepare standard solutions at 5+ concentration levels (e.g., 50-150% of target). | Correlation coefficient (r) > 0.999 [3] | | Accuracy (Recovery) | Spike known amounts of analyte into placebo at 50%, 100%, and 150% levels (n=3 each). | Mean Recovery: 98.0 - 102.0% [3] | | Precision | Repeatability: Analyze 6 independent sample preparations at 100% concentration. Intermediate Precision: Perform on different day/different analyst. | RSD: ≤2.0% [3] | | Robustness | Deliberately vary method parameters (e.g., flow rate ±0.05 mL/min, temp ±2°C, pH ±0.2). | The method should remain unaffected by small variations. |

System Suitability Test

This is a critical test to ensure the chromatographic system is performing adequately before and during analysis. The following diagram shows the logical checks for this test.

  • Procedure: Inject the standard solution (e.g., ~4.5 µg/mL of this compound) in six replicates. Calculate the required parameters from the resulting chromatograms [3].

SystemSuitability Start Inject Standard (6 Replicates) Calc1 Calculate RSD of Peak Area & Retention Time Start->Calc1 Calc2 Calculate Tailing Factor and Plates Start->Calc2 Check1 RSD ≤ 2.0%? Calc1->Check1 Check2 Tailing < 2.0 and Plates > 2000? Calc2->Check2 Pass System is Suitable Proceed with Analysis Check1->Pass Yes Fail System Not Suitable Troubleshoot Check1->Fail No Check2->Pass Yes Check2->Fail No

References

Comprehensive Application Notes and Protocols for Propylparaben Sodium in Personal Care Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propylparaben Sodium

This compound (sodium 4-propoxycarbonylphenoxide) represents a widely utilized antimicrobial preservative in cosmetic and personal care formulations. As the sodium salt of propylparaben, this compound offers enhanced water solubility while maintaining the effective preservative qualities of the parent paraben ester. Preservatives like this compound play a critical role in product safety by preventing microbial contamination during storage and use, thereby extending shelf life and protecting consumer health. The compound functions through broad-spectrum activity against molds, yeasts, and bacteria, particularly in water-based formulations where microbial growth is favored. Its effectiveness at low concentrations, chemical stability, and minimal impact on product characteristics have established it as a valuable component in cosmetic preservation systems worldwide.

Chemical Identity and Physicochemical Properties

Structural Characteristics and Nomenclature
  • Systematic Name: Sodium 4-propoxycarbonylphenoxide
  • Chemical Formula: C10H11NaO3
  • CAS Registry Number: 35285-69-9
  • EINECS/ELINCS No.: 252-488-1
  • COSING Reference No.: 38044 [1]

This compound is synthesized through a two-step process beginning with esterification of p-hydroxybenzoic acid with propyl alcohol using an appropriate catalyst, producing propylparaben. This intermediate is then neutralized with sodium hydroxide to yield the final sodium salt. This conversion to the salt form significantly improves water solubility compared to the parent paraben, enhancing its incorporation into aqueous formulations while maintaining antimicrobial efficacy [1].

Physicochemical Profile

Table 1: Physicochemical Properties of this compound

Property Value/Specification
Physical Description Colorless, odorless crystalline powder
Boiling Point 97°C
Solubility in Water Highly soluble
Solubility in Oil Insoluble
Viscosity Low
pKa Approximately 8.2
Effective pH Range 4-8 [1] [2]

The high water solubility of this compound distinguishes it from non-ionic parabens and facilitates its incorporation into aqueous phases of emulsions and water-based products. The compound remains stable under typical processing conditions, including heating during manufacturing, with optimal antimicrobial activity demonstrated across mildly acidic to neutral pH ranges [1].

Safety and Regulatory Considerations

Toxicological Profile and Health Considerations

Extensive toxicological evaluation has established that this compound exhibits low systemic toxicity when used within recommended concentration limits. The compound is rapidly absorbed, metabolized, and excreted, demonstrating a short biological half-life that minimizes bioaccumulation potential. Research indicates that dermal penetration of topically applied parabens is limited, with the majority of absorbed material undergoing efficient hydrolysis to p-hydroxybenzoic acid and subsequent conjugation before excretion [3].

The estrogenic potential of parabens has been investigated in both in vitro and in vivo studies. While some animal models have suggested weak endocrine-disrupting effects at high doses, the potency of these effects is substantially lower (approximately 10,000- to 100,000-fold less) than that of natural estrogens such as 17β-estradiol. Current scientific consensus, supported by comprehensive risk assessments, indicates that paraben exposure from cosmetic products at regulated concentrations does not pose a significant endocrine disruption hazard to humans [3].

Allergic contact dermatitis to parabens remains relatively uncommon despite widespread use. Surveillance data from dermatology centers indicate a low prevalence rate of paraben allergy, with positive patch test reactions ranging between 0.6% and 1.7% in tested populations. This low sensitization potential, coupled with the established safety profile, supports the continued use of parabens as preservatives in topical formulations [3].

Global Regulatory Status

Table 2: Regulatory Status of Propylparaben in Personal Care Products

Region/Authority Current Status Key Restrictions
European Union (EC) Restricted Maximum concentration 0.14% (as acid); Banned in leave-on cosmetics for children <3 years
United States (FDA) Permitted Generally Recognized As Safe (GRAS); Use compliant with Good Manufacturing Practices
China (NMPA) Case-by-case Requires safety assessment; Generally aligns with EU restrictions
Japan (MHLW) Restricted Allowed with concentration limits; Restrictions in infant care products
ASEAN Permitted Maximum concentration 0.14% (as acid)
Brazil (ANVISA) Restricted Aligns with EU precautionary measures [2] [3]

Regulatory frameworks for parabens continue to evolve, with recent state-level legislative actions in the United States targeting specific food additives, including propylparaben. The California Food Safety Act, passed in 2023, prohibits the use of propylparaben in food products, reflecting growing consumer concern about synthetic additives. Similar restrictions may eventually extend to personal care products, particularly those marketed for children [4].

Analytical Methods and Characterization Protocols

High-Performance Liquid Chromatography (HPLC) Quantification
4.1.1 Scope and Application

This protocol describes the quantitative determination of this compound in cosmetic formulations using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet detection. The method is applicable to creams, lotions, gels, and aqueous solutions containing this compound at concentrations ranging from 0.01% to 0.5% (w/w).

4.1.2 Materials and Equipment
  • HPLC System: Equipped with binary or quaternary pump, autosampler, and UV/Vis or DAD detector
  • Analytical Column: C18 column (250 mm × 4.6 mm, 5 μm particle size) or equivalent
  • Mobile Phase: Acetonitrile:water:acetic acid (40:60:0.1, v/v/v)
  • Standards: this compound reference standard (≥99% purity)
  • Sample Preparation: Ultrasonic bath, analytical balance, volumetric flasks, syringe filters (0.45 μm PVDF)
4.1.3 Detailed Procedure
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 400 mL HPLC-grade acetonitrile, 600 mL Milli-Q water, and 1.0 mL glacial acetic acid. Filter through a 0.45 μm membrane and degas under vacuum or by sonication for 15 minutes.

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a 1 mg/mL stock solution. Prepare working standards in the range of 10-200 μg/mL by appropriate dilution.

  • Sample Preparation: Accurately weigh approximately 1 g of test formulation into a 50 mL volumetric flask. Add 30 mL mobile phase and sonicate for 15 minutes with occasional shaking. Cool to room temperature, dilute to volume with mobile phase, and mix thoroughly. Filter through a 0.45 μm PVDF syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min
    • Detection wavelength: 254 nm
    • Injection volume: 10-20 μL
    • Column temperature: 30°C
    • Run time: 15 minutes
  • System Suitability: The chromatographic system should meet the following criteria before sample analysis:

    • Retention time reproducibility: RSD ≤1% for five consecutive injections
    • Theoretical plates: ≥5000 for this compound peak
    • Tailing factor: ≤1.5
    • Resolution: ≥2.0 from any adjacent peaks
  • Quantification: Construct a calibration curve by plotting peak area against concentration of working standards. Determine this compound concentration in samples by comparing peak areas to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Trace Analysis

For sensitive detection and confirmation of this compound at trace levels, especially in complex matrices, LC-MS/MS provides superior specificity and sensitivity.

4.2.1 Materials and Equipment
  • LC-MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Analytical Column: C18 column (100 mm × 2.1 mm, 2.6 μm particle size)
  • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile
4.2.2 Mass Spectrometric Parameters
  • Ionization Mode: Negative ESI
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Precursor Ion: m/z 179.1 [M-Na]⁻
  • Product Ions: m/z 136.0 (quantifier), 92.0 (qualifier)
  • Source Temperature: 150°C
  • Desolvation Temperature: 350°C
  • Collision Energy: 15 eV (quantifier), 25 eV (qualifier)

This LC-MS/MS method achieves a lower limit of quantification of 1 ng/mL, enabling precise measurement of this compound in biological matrices for absorption and metabolism studies.

Table 3: Analytical Method Parameters for this compound Quantification

Parameter HPLC-UV Method LC-MS/MS Method
Linear Range 10-200 μg/mL 1-500 ng/mL
Limit of Detection 0.5 μg/mL 0.3 ng/mL
Limit of Quantification 1.0 μg/mL 1.0 ng/mL
Precision (RSD%) ≤2.0% ≤8.0%
Accuracy (% Recovery) 98-102% 95-105%
Analysis Time 15 minutes 8 minutes
Key Advantage Cost-effective, robust High sensitivity, specificity

Formulation Guidelines and Compatibility

Recommended Usage and Concentration

This compound demonstrates optimal efficacy at concentrations between 0.1% and 0.3% in most cosmetic formulations. For comprehensive microbial protection, it is frequently combined with other preservatives such as methylparaben, creating a broad-spectrum preservative system effective against both bacteria and fungi. The combination with methylparaben typically follows a 2:1 or 3:1 ratio (methylparaben:this compound) to leverage their complementary antimicrobial profiles [1] [2].

The preservative efficacy of this compound is influenced by formulation pH, with optimal activity observed between pH 4 and 8. At alkaline pH values above 8, the compound may undergo hydrolysis, potentially reducing antimicrobial effectiveness. Formulators should consider buffer systems to maintain pH within the optimal range throughout product shelf life.

Formulation Considerations by Product Type
  • Emulsions (Creams and Lotions): this compound incorporates efficiently into the aqueous phase during manufacturing. For oil-in-water emulsions, add during the cooling phase (40-45°C) with continuous mixing to ensure uniform distribution. In complex emulsion systems, combination with more lipophilic preservatives may be necessary to protect the oil phase.

  • Aqueous Gels and Solutions: The high water solubility of this compound makes it particularly suitable for hydroalcoholic systems, surfactant-based cleansers, and toner solutions. Incorporate during the main batch compounding with adequate mixing.

  • Leave-on vs. Rinse-off Products: While this compound is approved for both leave-on and rinse-off products, sensitivity considerations may warrant lower usage levels (0.1-0.15%) in leave-on applications, particularly for products intended for facial use or for consumers with sensitive skin [1] [3].

  • Packaging Compatibility: this compound is compatible with most common cosmetic packaging materials including polyethylene, polypropylene, and glass. Formulators should conduct compatibility testing when using alternative packaging materials or liners.

Metabolism and Biotransformation Studies

Cytochrome P450-Mediated Metabolism

The metabolism of propylparaben involves several biotransformation pathways, with cytochrome P450 (CYP) enzymes playing a significant role in its oxidative metabolism. The CYP superfamily represents one of the most important enzyme systems involved in xenobiotic metabolism, with these membrane-bound hemoproteins serving critical functions in detoxification and homeostasis. In humans, CYP enzymes from families 1-3 are responsible for approximately 80% of oxidative metabolism and 50% of overall elimination of common clinical drugs and xenobiotics [5].

Propylparaben undergoes rapid hydrolysis to p-hydroxybenzoic acid and propanol, primarily through esterase activity. The resulting p-hydroxybenzoic acid may subsequently undergo phase II conjugation reactions including glucuronidation and sulfation, facilitating efficient renal excretion. The metabolic fate contributes to the low bioaccumulation potential observed with paraben esters [6] [3].

G Propylparaben Propylparaben Dermal_Absorption Dermal Absorption Propylparaben->Dermal_Absorption Esterase_Hydrolysis Esterase Hydrolysis Dermal_Absorption->Esterase_Hydrolysis PHBA p-Hydroxybenzoic Acid (PHBA) Esterase_Hydrolysis->PHBA CYP_Metabolism CYP-Mediated Oxidation PHBA->CYP_Metabolism Minor Pathway Conjugation Phase II Conjugation (Glucuronidation/Sulfation) PHBA->Conjugation Major Pathway CYP_Metabolism->Conjugation Excretion Renal Excretion Conjugation->Excretion

Diagram 1: Metabolic Pathways of Propylparaben - This diagram illustrates the primary biotransformation routes of propylparaben following dermal absorption, highlighting the major conjugation pathway and minor CYP-mediated oxidation.

Experimental Protocol for In Vitro Metabolism Studies
6.2.1 Hepatocyte Incubation Method

Purpose: To evaluate the in vitro metabolic stability and metabolite profile of this compound using primary human hepatocytes.

Materials and Equipment:

  • Cryopreserved primary human hepatocytes
  • Hepatocyte incubation medium (Williams E medium with supplements)
  • This compound test compound (10 mM stock solution in DMSO)
  • Control compounds (testosterone, 7-hydroxycoumarin)
  • LC-MS/MS system for analysis
  • CO2 incubator (37°C, 5% CO2)
  • Labware: 24-well culture plates, polypropylene tubes

Procedure:

  • Hepatocyte Thawing and Viability Assessment: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer cells to pre-warmed incubation medium and determine viability using trypan blue exclusion (acceptability threshold: ≥80%).

  • Incubation Setup: Plate hepatocytes at a density of 0.5 × 106 viable cells/mL in 24-well plates. Pre-incubate for 15 minutes at 37°C in a CO2 incubator.

  • Compound Exposure: Add this compound to achieve a final concentration of 10 μM (0.1% DMSO final concentration). Include appropriate controls (vehicle control, positive control inhibitors).

  • Sample Collection: At predetermined time points (0, 15, 30, 60, 120 minutes), remove 100 μL aliquots from each well and transfer to pre-chilled acetonitrile (200 μL) to terminate metabolism.

  • Sample Preparation: Vortex samples for 1 minute, centrifuge at 14,000 × g for 10 minutes, and collect supernatant for LC-MS/MS analysis.

  • Data Analysis: Determine parent compound depletion half-life and identify metabolites using appropriate analytical standards.

6.2.2 Cytochrome P450 Inhibition Screening

Purpose: To assess the potential of this compound to inhibit major CYP enzymes.

Materials and Equipment:

  • Human liver microsomes or recombinant CYP enzymes
  • CYP-specific probe substrates and metabolites
  • NADPH regeneration system
  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures containing liver microsomes (0.25 mg/mL), this compound (0.1-100 μM), and CYP-specific substrates at approximate Km concentrations.

  • Pre-incubate for 5 minutes at 37°C before initiating reactions with NADPH regeneration system.

  • Terminate reactions at appropriate times with acetonitrile containing internal standard.

  • Analyze metabolite formation rates compared to vehicle controls to determine inhibition potential.

Table 4: Kinetic Parameters of Propylparaben Metabolism

Parameter Value Experimental Conditions
Plasma Half-life <24 hours In vivo (human)
Major Metabolite p-Hydroxybenzoic acid glucuronide Hepatocyte incubation
Metabolic Stability High (73% remaining at 4h) Human hepatocytes
Primary CYP Involved CYP3A4, CYP2C9 Recombinant enzyme systems
Protein Binding 40-50% Human plasma
Major Excretion Route Urinary (>90% within 24h) In vivo (rat)

Emerging Alternatives and Future Perspectives

Clean-label Preservation Systems

Growing consumer preference for natural preservative options has driven development of alternatives to synthetic parabens. Current alternatives include:

  • Fermented Sugar Blends: Biotech-derived preservatives effective in beverages and dairy products
  • Essential Oil Blends: Plant-derived antimicrobials from rosemary, thyme, or tea tree oil
  • Vinegar Derivatives: Acetic acid-based systems for sauces and pickles
  • Tocopherols: Vitamin E derivatives for fat and oil preservation [6]

These alternatives often present formulation challenges including reduced potency (requiring higher use concentrations), potential odor or color contributions, and shorter shelf life compared to synthetic preservatives. Additionally, natural alternatives typically increase formulation costs by 20-40% [6] [2].

Technological Innovations in Preservation

Advanced delivery systems represent a promising approach to reducing preservative concentrations while maintaining product safety. Microemulsions and nanoemulsions offer enhanced stability and antimicrobial activity through their unique structural properties. These systems are transparent, monophasic, optically isotropic, and thermodynamically stable colloidal dispersions composed of oil, water, surfactant, and cosurfactant with droplet sizes typically below 100 nm [7].

The mechanism of enhanced antimicrobial efficacy in nanoemulsions involves improved penetration through microbial cell membranes and increased bioavailability of active compounds. Additionally, these delivery systems can provide controlled release of antimicrobial agents, extending protection throughout product shelf life while potentially reducing irritancy potential [7] [8].

Conclusion

This compound remains a valuous preservative in cosmetic and personal care formulations due to its established efficacy, safety profile, and favorable physicochemical properties. While consumer preferences are shifting toward "clean-label" alternatives, current scientific evidence supports the continued use of this compound within recommended concentration limits. Formulators should remain informed of evolving regulatory requirements and continue to monitor emerging research on preservative safety. The comprehensive analytical methods and formulation guidelines provided in this document enable quality control and appropriate application of this compound in product development.

References

Comprehensive Analytical Methods for Separation of Propylparaben Sodium from Other Parabens: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Propylparaben sodium (Sodium Propyl 4-hydroxybenzoate, CAS 35285-69-9) is a widely used preservative in pharmaceutical, cosmetic, and food products due to its antimicrobial and antifungal properties. It has a molecular formula of C₁₀H₁₁NaO₃ and a molecular weight of 202.18 g/mol [1]. Analytical separation of this compound from other parabens such as methylparaben and ethylparaben is crucial for quality control and regulatory compliance in formulation development. This document provides detailed protocols for HPLC and UPLC analysis of this compound, along with supporting identification and quantification methods.

Chromatographic Separation Methods

Reverse-Phase HPLC Analysis on Newcrom AH Column

This method enables simultaneous separation of multiple paraben compounds using a mixed-mode stationary phase [1].

2.1.1 Experimental Conditions

Table 1: HPLC Conditions for Paraben Separation on Newcrom AH Column

Parameter Specification
Column Newcrom AH, 3.2 × 100 mm, 5 µm, 100 Å
Mobile Phase MeCN/H₂O (30:70, v/v)
Buffer H₂SO₄ (0.1%)
Flow Rate 0.5 mL/min
Detection UV at 270 nm
Class of Compounds Preservatives, Hydrophobic compounds
Analyzing Compounds Ethylparaben, Methylparaben sodium, this compound, Methylparaben, Propylparaben
2.1.2 Protocol
  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in 30:70 ratio (v/v). Add 0.1% (v/v) sulfuric acid and mix thoroughly. Filter through a 0.45 µm membrane filter and degas by sonication.
  • Standard Solution Preparation: Prepare individual stock solutions of each paraben (methylparaben, ethylparaben, propylparaben, and their sodium salts) at 1 mg/mL in appropriate solvent. Prepare working standards by dilution with mobile phase.
  • Sample Preparation: Dissolve samples in mobile phase to achieve concentration of approximately 0.1-0.5 mg/mL. Filter through 0.2 µm syringe filter before injection.
  • System Operation: Equilibrate column with mobile phase for at least 30 minutes. Inject 10 µL of sample and run analysis for 15-20 minutes.
  • System Suitability: Verify resolution between methylparaben and propylparaben peaks (R > 2.0) and peak symmetry (tailing factor < 1.5).

The separation workflow can be visualized as follows:

G cluster_1 Sample Preparation Steps A Sample Preparation D Chromatographic Separation A->D B Mobile Phase Preparation C HPLC System Setup B->C C->D E Data Analysis D->E A1 Weigh Reference Standards A2 Dissolve in Mobile Phase A1->A2 A3 Filter (0.2 µm) A2->A3 A3->A

Stability-Indicating UPLC Method for Topical Formulations

This validated ultra-performance liquid chromatography method provides simultaneous determination of this compound, sodium methylparaben, and ketorolac tromethamine in topical dosage forms with superior resolution and shorter run times [2].

2.2.1 Experimental Conditions

Table 2: UPLC Conditions for Simultaneous Determination of Preservatives and API

Parameter Specification
Column Acquity BEH C₁₈ (50 × 2.1 mm, 1.7 µm)
Mobile Phase Triethylamine buffer (pH 2.5):THF:MeOH (665:35:300, v/v/v)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at 252 nm
Injection Volume 2 µL
Run Time 10 min
Analytical Compounds Ketorolac tromethamine, Sodium methylparaben, Sodium propylparaben
2.2.2 Protocol
  • Mobile Phase Preparation:

    • Prepare triethylamine buffer by adjusting 0.1% triethylamine solution to pH 2.5 with orthophosphoric acid.
    • Mix buffer, tetrahydrofuran, and methanol in ratio 665:35:300 (v/v/v).
    • Filter through 0.22 µm PVDF membrane and degas.
  • Standard Solution Preparation:

    • Prepare stock solutions of sodium methylparaben (400 µg/mL) and sodium propylparaben (225 µg/mL) in methanol:water (45:55, v/v).
    • Prepare ketorolac tromethamine stock solution (500 µg/mL) in same diluent.
    • Mix appropriate volumes to obtain working standards with concentrations of 40 µg/mL sodium methylparaben, 4.5 µg/mL sodium propylparaben, and 500 µg/mL ketorolac tromethamine.
  • Sample Preparation:

    • Accurately weigh sample equivalent to 50 mg ketorolac tromethamine into 100 mL volumetric flask.
    • Add 70 mL diluent (methanol:water, 45:55, v/v) and sonicate for 15 minutes with intermittent shaking.
    • Dilute to volume with diluent, mix well, and centrifuge at 5000 rpm for 15 minutes.
    • Filter supernatant through 0.2 µm nylon syringe filter before injection.
  • Validation Parameters:

    • Linearity: 248-744 µg/mL for ketorolac tromethamine, 20.8-62.4 µg/mL for sodium methylparaben, 2.38-7.13 µg/mL for sodium propylparaben with correlation coefficients >0.999.
    • Precision: RSD <2% for retention time and peak area.
    • Accuracy: Recovery of 98-102% for all analytes.
    • Specificity: Resolution of all peaks from degradation products and placebo components.

Supporting Analytical Techniques

Identification and Characterization Methods

Table 3: Physicochemical Properties and Identification Tests for this compound

Test Specification Method Details
Description White crystalline powder, odorless or almost odorless, hygroscopic Visual examination
Solubility Freely soluble in water and ethanol (50%); sparingly soluble in ethanol (95%); practically insoluble in fixed oils and methylene chloride Solubility profile
Melting Point 96°C - 99°C Capillary method
Identification A IR spectrum concordant with reference standard KBr pellet method
Identification B TLC principal spot similar to reference standard Stationary phase: silica gel F₂₅₄; Mobile phase: acetic acid:water:methanol (1:30:70, v/v/v)
Identification C Orange to red color development Reaction with sodium carbonate, aminopyrazolone, and potassium ferricyanide
Identification D Sodium salt confirmation Precipitation tests with potassium antimonate and magnesium uranyl acetate
pH (0.1% solution) 9.5 - 10.5 Potentiometric method
Impurity Profiling by Thin Layer Chromatography

This method monitors related substances including 4-hydroxybenzoic acid and other paraben esters [3].

3.2.1 Experimental Protocol
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates

  • Mobile Phase: Glacial acetic acid:water:methanol (1:30:70, v/v/v)

  • Sample Preparation:

    • Test solution (a): Dissolve 100 mg sample in 10 mL water, add 2 mL HCl, extract with 50 mL ether, evaporate ether extract to dryness, and dissolve residue in 10 mL acetone.
    • Test solution (b): Dilute 1 mL test solution (a) to 10 mL with acetone.
    • Reference solution (a): 4-hydroxybenzoic acid 0.343 mg/mL in acetone.
    • Reference solution (b): Dilute 0.5 mL test solution (a) to 100 mL with acetone.
    • Reference solution (c): Propyl parahydroxybenzoate WRS 1 mg/mL in acetone.
    • Reference solution (d): Mixture of ethyl parahydroxybenzoate WRS and test solution (a).
  • Procedure:

    • Apply 5 µL of each solution to TLC plate.
    • Develop in saturated chamber over 15 cm path.
    • Dry plate and examine under UV light at 254 nm.
  • Acceptance Criteria:

    • Spot due to 4-hydroxybenzoic acid not more intense than reference solution (a) (4%).
    • Any other secondary spot not more intense than reference solution (b) (0.5%).
    • Test valid only if reference solution (d) shows two clearly separated spots.

The complete analytical workflow for this compound analysis is summarized below:

G cluster_ID Identification Methods cluster_QC Quality Control Tests cluster_Chrom Chromatographic Options Start Start Analysis ID Identification Tests Start->ID QC Quality Control Tests Start->QC Chrom Chromatographic Analysis ID->Chrom ID1 Melting Point QC->Chrom QC1 pH Measurement End Result Interpretation Chrom->End C1 HPLC (Newcrom AH) ID2 IR Spectroscopy ID3 TLC ID4 Color Reactions QC2 Clarity/Color QC3 Impurity Profile QC4 Heavy Metals C2 UPLC (BEH C18) C3 TLC

Analytical Method Performance

Table 4: Method Validation Parameters for this compound Analysis

Validation Parameter HPLC Method [1] UPLC Method [2] SPME-IMS Method [4]
Linear Range Not specified 2.38-7.13 µg/mL 5 ng/mL (detection limit)
Correlation Coefficient Not specified >0.999 Not specified
Precision (RSD) Not specified <2% <8%
Detection Limit Not specified Not specified 5 ng/mL
Analysis Time ~15-20 minutes 10 minutes <18 ms separation
Key Advantages Simultaneous separation of multiple parabens Stability-indicating, fast analysis Rapid separation, high sensitivity

Discussion and Regulatory Considerations

The separation methods outlined provide robust approaches for analysis of this compound in various matrices. The HPLC method using Newcrom AH column offers reliable separation of multiple paraben compounds simultaneously, while the UPLC method provides superior speed and sensitivity for quality control applications [1] [2]. The stability-indicating nature of the UPLC method makes it particularly valuable for pharmaceutical development, as it can separate degradation products from the active compounds.

Regulatory assessments have evaluated the safety of parabens in cosmetic products, with concentrations typically limited to 0.8% for mixtures or 0.4% for single paraben preservatives [5]. While propylparaben has raised some safety concerns leading to restrictions in certain regions like the European Union, it continues to be used widely in pharmaceutical formulations with appropriate safety margins [1] [5].

The SPME-IMS method represents an alternative approach with extremely fast separation capabilities (less than 18 ms for parabens differing by methyl groups) and detection limits of 5 ng/mL for propylparaben, though it may be less commonly available in quality control laboratories [4].

Conclusion

The analytical methods presented in this application note provide comprehensive tools for the separation, identification, and quantification of this compound in pharmaceutical formulations and other products. The detailed protocols enable implementation in analytical laboratories with different instrumentation capabilities, from conventional HPLC to advanced UPLC systems. The stability-indicating properties of the UPLC method make it particularly suitable for forced degradation studies and stability testing in drug development.

References

Comprehensive Analytical Methods for UV Detection of Propylparaben Sodium: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propylparaben Sodium

This compound (propyl 4-hydroxybenzoate sodium salt) is a widely utilized antimicrobial preservative employed in pharmaceutical, cosmetic, and food industries. As the sodium salt of propylparaben, it offers enhanced water solubility compared to its parent compound while maintaining effective fungistatic and bacteriostatic properties against a broad spectrum of microorganisms. This compound belongs to the paraben family, which are alkyl esters of p-hydroxybenzoic acid, and is typically used in combination with other parabens such as methylparaben to achieve synergistic preservation effects while minimizing individual concentrations.

The chemical structure of this compound features a hydroxybenzoate ring system with a propyl ester group at the carboxyl position and a sodium cation associated with the phenolate anion. This structure confers distinct UV absorption characteristics that facilitate its detection and quantification in complex matrices. In pharmaceutical quality control and cosmetic safety assessment, accurate quantification of this compound is crucial as regulatory guidelines specify strict limits for preservative concentrations to ensure product safety and efficacy while preventing potential health concerns associated with excessive use [1] [2].

Fundamental Properties and UV Detection Principles

Chemical and Physical Properties

This compound presents as a white crystalline powder that is odorless or almost odorless and exhibits hygroscopic properties. It demonstrates freely solubility in water and in ethanol (50%), but is only sparingly soluble in ethanol (95%) and practically insoluble in fixed oils and methylene chloride. These solubility characteristics significantly influence sample preparation strategies, with aqueous or hydroalcoholic solvents typically employed for extraction. The compound exhibits a melting point between 96°C and 99°C, providing a key parameter for identity confirmation. In solution, this compound displays alkaline properties with pH values typically ranging between 9.5 and 10.5 when dissolved in water (0.1% w/v) [3].

Spectral Properties and Wavelength Selection

The UV absorption profile of this compound is characterized by strong absorbance in the ultraviolet region due to its aromatic structure conjugated with the carbonyl group of the ester functionality. The compound exhibits primary absorption maxima at approximately 210 nm and secondary maxima around 254-272 nm, with exact wavelengths dependent on the solvent system and mobile phase composition. For optimal sensitivity in HPLC analysis, detection is typically performed within this range, with 210 nm often selected for maximum sensitivity and 254-272 nm chosen for specific application requirements or to avoid interference from other compounds [1] [4] [5].

The molar absorptivity of this compound follows the Beer-Lambert law within established concentration ranges, enabling accurate quantification. When developing analytical methods, it is important to consider that the UV absorption spectrum can be influenced by the pH of the mobile phase, with significant spectral shifts observed under different pH conditions. For methods requiring detection at lower wavelengths (<230 nm), it is recommended to use low UV-transparent mobile phases such as acetonitrile and water with phosphoric acid and its salts, sulfuric acid, or TFA as buffers to maintain adequate transparency and baseline stability [5].

Table 1: Wavelength Selection Guidelines for this compound Analysis

Wavelength (nm) Sensitivity Specificity Typical Applications
210 High Moderate General analysis, maximum sensitivity required
254 Moderate Good Multi-component formulations, reduced matrix interference
270-272 Moderate Good Simultaneous analysis with drugs like furosemide

HPLC Method Development and Optimization

Chromatographic System and Conditions

Reverse-phase HPLC constitutes the principal analytical technique for the determination of this compound in various matrices. The chromatographic system typically consists of a C18 stationary phase with dimensions of 4.6 × 250 mm and particle size of 5 μm, maintained at temperatures ranging from 30°C to 40°C to ensure retention time reproducibility. The mobile phase composition varies based on specific application requirements, with common systems including phosphate buffer (pH 3.0):acetonitrile (65:35 v/v), 0.1% acetic acid in water:acetonitrile (60:40 v/v), or triethylamine buffer (pH 2.5):tetrahydrofuran:methanol (665:35:300 v/v/v). These mobile phases are typically delivered in isocratic mode at flow rates between 0.5-1.0 mL/min, with injection volumes standardized at 10 μL for analytical applications [1] [4] [6].

The selection of detection wavelength represents a critical parameter in method development. While 210 nm provides maximum sensitivity for this compound, many methods opt for higher wavelengths (254-272 nm) to minimize interference from excipients and mobile phase components. The run time varies between 10-30 minutes depending on the complexity of the matrix and number of analytes, with this compound typically eluting after methylparaben but before longer-chain parabens due to its intermediate hydrophobicity. Method optimization should focus on achieving baseline separation from closely eluting compounds, particularly in complex formulations containing multiple preservatives and active ingredients [1] [4] [7].

Column Selection and Mobile Phase Optimization

The choice of stationary phase significantly impacts the separation efficiency and peak symmetry for this compound. While conventional C18 columns such as Symmetry C18 and Kinetex C18 are widely employed, alternative phases including Newcrom R1, Newcrom AH, and Primesep 100 mixed-mode columns offer complementary selectivity for challenging separations. The Newcrom R1 column, characterized by low silanol activity, provides symmetric peak shapes for this compound when using mobile phases containing acetonitrile, water, and phosphoric acid. For applications requiring simultaneous analysis of multiple parabens, the Newcrom AH column enables effective separation using a simple isocratic method with mobile phase consisting of water and acetonitrile (70:30 v/v) with 0.1% sulfuric acid buffer [8] [5].

Mobile phase pH represents a critical optimization parameter, with acidic conditions (pH 2.5-3.5) generally providing enhanced peak shapes by suppressing ionization of residual silanol groups on the stationary phase and the analyte itself. The buffer concentration and organic modifier content require careful adjustment to balance retention time, resolution, and analysis duration. For method transfer between conventional HPLC and UPLC systems, the stationary phase chemistry should remain consistent while adjusting particle size (from 5 μm to sub-2 μm) and flow rates accordingly to maintain separation efficiency while reducing analysis time [6] [5].

Table 2: Optimized HPLC Conditions for this compound Analysis

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Column C18 (5 μm, 4.6 × 250 mm) Symmetry C18 Newcrom AH BEH C18 (UPLC)
Mobile Phase Phosphate buffer (pH 3):ACN (65:35) 0.1% Acetic acid:ACN (60:40) H₂SO₄ (0.1%):ACN (70:30) Triethylamine buffer:THF:MeOH (665:35:300)
Flow Rate 1.0 mL/min 1.0 mL/min 0.5 mL/min 0.4 mL/min
Temperature 40°C Ambient Ambient 40°C
Detection 210 nm 272 nm 270 nm 252 nm
Retention Time ~12-15 min ~8-10 min ~6-8 min ~3-5 min

Experimental Protocols

Standard Solution Preparation

Primary stock solutions of this compound are prepared by accurately weighing approximately 100 mg of reference standard (purity ≥99%) into a 100 mL volumetric flask. Dissolve the standard in liquid chromatography-grade methanol and dilute to volume with the same solvent to obtain a concentration of approximately 1 mg/mL. From this stock solution, prepare working standard solutions in the concentration range of 5-100 μg/mL by appropriate dilution with methanol or mobile phase. For system suitability testing, prepare a mixture containing this compound and related compounds (methylparaben, ethylparaben, etc.) at concentrations representing approximately 80-100% of the target assay concentration. All standard solutions should be stored at controlled room temperature (25°C±2°C) in well-sealed containers and demonstrated to be stable for a defined period, typically 7-14 days depending on validation data [1] [4].

Sample Preparation Techniques

For pharmaceutical formulations (creams, gels, emulgels), accurately weigh a sample equivalent to approximately 50 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of extraction solvent (typically methanol:water mixtures ranging from 45:55 to 80:20 v/v depending on formulation characteristics) and sonicate in an ultrasonic bath for 15-20 minutes with intermittent shaking to ensure complete extraction. Dilute to volume with the same solvent, mix well, and centrifuge a portion of the sample at 5000 rpm for 15 minutes if necessary to separate insoluble excipients. Filter the supernatant through a 0.22 μm nylon or PVDF syringe filter prior to injection, discarding the first few mL of the filtrate [1] [6].

For liquid oral formulations, accurately weigh approximately 10 g of the sample into a 50 mL volumetric cylinder and adjust to volume with methanol. Mix thoroughly using a vortex mixer for 10 minutes, allow to stand for 10 minutes, then filter through Whatman filter paper. Dilute 1 mL of the filtrate to 10 mL with methanol and filter through a 0.22 μm nylon syringe filter. For cosmetic products, the sample preparation may require modification based on the matrix complexity, with additional cleanup steps such as solid-phase extraction sometimes necessary for highly pigmented or complex formulations [1].

Chromatographic Procedure

Equilibrate the HPLC system with the selected mobile phase for at least 30 minutes at the predetermined flow rate until a stable baseline is achieved. Inject the mobile phase blank followed by the system suitability standard to verify column performance and system stability before proceeding with sample analysis. The system suitability test should demonstrate a relative standard deviation (RSD) of ≤2.0% for peak areas from six replicate injections, theoretical plate count (N) >2000 per column for this compound peak, and tailing factor (T) ≤2.0. Once system suitability criteria are met, inject the standard solutions, sample solutions, and quality control standards in randomized sequence. A quality control standard at approximately 50% of the target concentration should be analyzed after every 6-8 samples to monitor analytical performance throughout the sequence [1] [4] [6].

Method Validation Parameters

Method validation for this compound quantification follows ICH Q2(R2) guidelines and encompasses determination of specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ). Specificity is demonstrated through baseline separation of this compound from other preservatives, active pharmaceutical ingredients, and degradation products, confirmed by analyzing individual components and forced degradation samples. For linearity evaluation, a minimum of six concentration levels spanning 50-150% of the target concentration should be analyzed in triplicate, with correlation coefficient (r²) >0.995 and y-intercept not significantly different from zero [1] [4].

Accuracy is determined through recovery studies by spiking known quantities of this compound into placebo matrices at three concentration levels (80%, 100%, 120% of target), with mean recovery values between 98-102% considered acceptable. Precision encompasses both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variations), with RSD values ≤2.0% for repeatability and ≤3.0% for intermediate precision. The LOD and LOQ are typically established based on signal-to-noise ratios of 3:1 and 10:1, respectively, or through calculation based on the standard deviation of the response and slope of the calibration curve [1] [4].

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Conditions Acceptance Criteria Typical Results
Linearity 5-100 μg/mL R² > 0.995 R² = 0.998-0.999
Accuracy (% Recovery) 80%, 100%, 120% of target 98-102% 99.5-101.0%
Precision (RSD) Intra-day (n=6) ≤ 2.0% 0.3-0.8%
Intermediate Precision Inter-day, different analysts ≤ 3.0% 0.5-1.5%
LOD Signal-to-noise 3:1 - ~0.5 μg/mL
LOQ Signal-to-noise 10:1 - ~1.5 μg/mL
Robustness Deliberate minor changes System suitability complies Robust within specified variations

Analytical Workflow

The following workflow diagram illustrates the complete analytical procedure for the quantification of this compound in pharmaceutical and cosmetic products:

G Start Start Analysis SamplePrep Sample Preparation: • Accurately weigh sample • Extract with suitable solvent • Sonicate and filter Start->SamplePrep HPLCSetup HPLC Instrument Setup: • Configure mobile phase • Set column temperature • Set detection wavelength SamplePrep->HPLCSetup Sample Solution StdPrep Standard Preparation: • Prepare reference standard • Serial dilution for calibration StdPrep->HPLCSetup Standard Solution SystemSuitability System Suitability Test: • Inject system suitability standard • Verify resolution, plate count, tailing HPLCSetup->SystemSuitability SampleAnalysis Sample Analysis: • Inject blank, standards, samples • Include quality controls SystemSuitability->SampleAnalysis System Suitable DataAnalysis Data Analysis: • Calculate concentrations • Verify QC results • Generate report SampleAnalysis->DataAnalysis MethodValidation Method Validation: • Specificity, linearity, accuracy • Precision, robustness, LOD/LOQ DataAnalysis->MethodValidation For New Methods End Analysis Complete DataAnalysis->End MethodValidation->End

Figure 1: Analytical Workflow for this compound Quantification

Applications in Pharmaceutical and Cosmetic Analysis

Pharmaceutical Formulation Analysis

The quantitative determination of this compound in pharmaceutical products represents a critical quality control measure to ensure adequate preservation while maintaining safety profiles. In a recent application, an RP-HPLC method was successfully developed and validated for simultaneous quantification of bronopol, sodium benzoate, methylparaben, and propylparaben in Vasu Zeal kid drops, an Ayurvedic antitussive formulation. The method employed a C18 column (5 μm, 4.6 mm × 250 mm) with mobile phase consisting of phosphate buffer (pH 3):acetonitrile (65:35) in isocratic mode at a flow rate of 1 mL/min and detection at 210 nm. The percentage of preservatives in the commercial formulation was determined to be 0.037% for propylparaben, demonstrating the method's applicability for routine quality control of liquid oral formulations [1].

In another study focusing on pediatric extemporaneous formulations, an HPLC method was developed for simultaneous quantification of furosemide, its degradation product (furosemide-related compound B), methylparaben, and propylparaben. The method utilized a Symmetry C18 column with mobile phase comprising 0.1% acetic acid in water and acetonitrile (60:40, v/v) at 1.0 mL/min with detection at 272 nm. This application highlighted the importance of stability-indicating methods for monitoring preservative concentrations alongside drug content and degradation products, particularly in extemporaneous preparations where refrigeration (2-8°C) was shown to better retain initial composition compared to elevated temperatures [4].

Cosmetic Product Analysis

In cosmetic products, this compound serves as a key preservative in various formulations including creams, lotions, and gels. A validated stability-indicating isocratic reverse-phase ultra-performance liquid chromatography method was developed for quantitative simultaneous determination of sodium methylparaben, sodium propylparaben and ketorolac tromethamine in topical dosage forms. Separation of all peaks was achieved using an Acquity ethylene bridged hybrid C18 (50×2.1 mm, 1.7 μ) column with mobile phase consisting of triethylamine buffer (pH 2.5):tetrahydrofuran:methanol (665:35:300, v/v/v) in isocratic mode at a flow rate of 0.40 ml/min. Detection was performed at 252 nm with a 10 min run time, demonstrating the application of UPLC technology for rapid and precise quantification of preservatives in complex matrices [6].

The analytical control of this compound in cosmetics is particularly important given increasing regulatory scrutiny and consumer awareness regarding preservative safety. HPLC methods allow manufacturers to verify that preservative concentrations remain within regulatory limits while ensuring adequate antimicrobial protection throughout the product's shelf life. Additionally, stability-indicating methods enable assessment of preservative integrity under various storage conditions and help establish appropriate expiration dating for finished products [2] [9].

Regulatory Considerations and Safety Aspects

The use of this compound in pharmaceutical and cosmetic products is subject to regional regulatory requirements that specify maximum concentration limits, allowable combinations with other preservatives, and product-specific restrictions. According to the European Medicines Agency (EMA), the acceptable daily intake (ADI) for propylparaben in children is 2 mg/kg/day. At typical concentrations used in oral formulations (0.02-0.06%), estimated intakes should be calculated to ensure they remain within established safety limits. Regulatory standards govern both the minimum concentrations necessary for adequate preservation and maximum limits to prevent potential health concerns, emphasizing the importance of accurate quantitative analysis for routine assessment of products containing this preservative [4].

Safety evaluations of cosmetic ingredients including this compound involve assessment of purity, acute toxicity, genotoxic potential, local tolerance, and systemic exposure. The No Observed Adverse Effect Level (NOAEL) is established as the highest dose at which an ingredient does not cause any adverse effects, with safety margins greater than 100 typically required by regulatory bodies such as the European Scientific Committee for Consumer Safety. Analytical methods capable of precise quantification at relevant concentration levels play a crucial role in generating the data necessary for these safety assessments and ensuring compliance with global regulatory standards [2].

Conclusion

The analysis of this compound using UV detection in HPLC systems represents a well-established and robust approach for quality control of pharmaceutical and cosmetic products. Method optimization should focus on wavelength selection (typically 210 nm for maximum sensitivity or 254-272 nm for specific applications), mobile phase composition (commonly phosphate or acetate buffers with acetonitrile), and column selection (C18 columns with 5 μm particle size). The validated methods demonstrate excellent linearity (R² > 0.995) across concentration ranges of 5-100 μg/mL, accuracy with recoveries of 98-102%, and precision with RSD values ≤2.0%.

The experimental protocols outlined in this document provide comprehensive guidance for sample preparation, chromatographic analysis, and method validation. The described methods are capable of specific quantification of this compound even in complex matrices containing multiple preservatives and active ingredients. As regulatory scrutiny of preservatives intensifies and consumer awareness grows, robust analytical methods for this compound will continue to play a critical role in ensuring product quality, safety, and efficacy across pharmaceutical and cosmetic industries.

References

Comprehensive Application Notes and Protocols for Propylparaben Sodium Preservative System Combinations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propylparaben Sodium Preservative Systems

This compound (CAS 35285-69-9) represents a critical preservative component in multi-dose pharmaceutical formulations, particularly valued for its broad-spectrum antimicrobial activity against bacteria, yeast, and molds. As the sodium salt of propylparaben, this compound offers enhanced aqueous solubility compared to its parent compound while maintaining effective preservative capabilities. The paraben class of preservatives, including this compound, functions primarily through disruption of microbial cell membrane integrity and inhibition of essential cellular enzymes. These preservative systems are particularly valuable in multi-dose formulations where maintenance of sterility over repeated use is paramount for patient safety and product integrity.

The utility of this compound extends across multiple formulation types, including topical, oral, and some parenteral preparations, though its application requires careful consideration of compatibility factors and regulatory constraints. Recent trends in pharmaceutical development have highlighted both the continued importance of parabens as preservative agents and the growing need to address safety considerations through optimized formulation approaches. This document provides comprehensive application notes and experimental protocols to guide researchers in the appropriate implementation of this compound preservative systems, with particular emphasis on combination approaches that enhance efficacy while potentially reducing concentration requirements.

Chemical Properties and Mechanism of Action

Fundamental Chemical Characteristics

This compound possesses distinct physicochemical properties that directly influence its preservative efficacy and formulation compatibility. As the sodium salt of propylparaben, it demonstrates significantly enhanced water solubility compared to the parent compound, facilitating its incorporation into aqueous pharmaceutical systems while maintaining effective antimicrobial activity. The compound's chemical structure preserves the essential phenolic moiety responsible for its antimicrobial activity while the ester functionality contributes to its distribution characteristics.

The molecular weight of this compound is 202.18 g/mol, with a chemical formula of Na(C₃H₇(C₆H₄COO)O). Unlike the parent compound which exists as a white crystalline solid, the sodium salt typically presents as a hygroscopic powder with greater affinity for aqueous environments. The octanol-water partition coefficient (logP) of propylparaben is 3.04, indicating significant hydrophobicity that contributes to membrane penetration capabilities; this property is moderated but not eliminated in the sodium salt form. The preservative efficacy of this compound increases with carbon chain length in the paraben series, positioning it as intermediately potent between methylparaben and butylparaben [1].

Antimicrobial Mechanism

The primary antimicrobial action of this compound derives from its ability to disrupt microbial membrane integrity and inhibit essential cellular processes. As a phenolic compound, it can denature proteins and disrupt cytoplasmic membranes through interaction with phospholipid bilayers. The mechanism involves concentration-dependent effects, with lower concentrations inhibiting substrate transport and higher concentrations causing irreversible membrane damage and cytoplasmic leakage.

The ionized state of this compound in solution facilitates distribution throughout aqueous formulations, while the equilibrium with unionized species enables penetration into microbial membranes. This compound demonstrates particularly strong efficacy against fungi and molds, with intermediate activity against Gram-positive bacteria, and reduced efficacy against Gram-negative bacteria due to their more complex cell wall structure. The preservative activity is optimal in slightly acidic to neutral pH ranges (4.5-7.5), with reduced efficacy at alkaline pH due to increased ionization that limits membrane penetration [2].

Formulation Applications and Compatibility

Pharmaceutical Applications Across Dosage Forms

This compound finds application in diverse pharmaceutical systems where multi-dose functionality necessitates protection against microbial contamination. In oral formulations, it is frequently employed in syrups, suspensions, and liquid preparations where the aqueous environment supports microbial growth. For topical products, including creams, ointments, and lotions, this compound provides protection against contamination during use, particularly important for products applied with fingers that introduce microorganisms. The compound is also utilized in some parenteral formulations, though with careful consideration of concentration limits and compatibility with active ingredients.

The typical use concentration ranges from 0.01% to 0.1% depending on the formulation type, preservation challenges, and regulatory constraints. In many applications, this compound is combined with methylparaben in ratios ranging from 9:1 to 4:1 (methylparaben:propylparaben) to achieve broader spectrum antimicrobial coverage through synergistic effects. For ophthalmic preparations, this compound may be used but requires careful evaluation as it can cause irritation at effective concentrations [2]. In biological formulations, the concentration must be optimized to balance antimicrobial efficacy against potential protein destabilization effects [1].

Combination Strategies and Synergistic Effects

Combination preservation systems represent the most effective application of this compound, leveraging synergistic interactions with other preservatives to enhance efficacy while potentially reducing total preservative loads. The most established combination involves methylparaben and propylparaben, typically at concentrations of 0.18% w·v⁻¹ (11.8 mM) and 0.02% w·v⁻¹ (1.1 mM) respectively [1]. This combination capitalizes on the complementary antimicrobial profiles and physicochemical properties of these related compounds.

This compound also demonstrates significant synergy with EDTA (ethylenediaminetetraacetic acid), which enhances activity against Gram-negative bacteria by disrupting their outer membrane and facilitating paraben penetration. Additionally, combinations with benzyl alcohol have been employed in certain injectable formulations, while pairing with potassium sorbate can provide enhanced antifungal coverage in oral suspensions. The combination benefit derives from attacking multiple microbial targets simultaneously, reducing the likelihood of resistance development and broadening the spectrum of antimicrobial activity [3].

Table 1: Synergistic Combinations with this compound

Combination Partner Typical Ratio Mechanism of Synergy Application Notes
Methylparaben 9:1 (MP:PP) Broadened antimicrobial spectrum Most common combination for topical and oral products
EDTA 0.01-0.1% EDTA Membrane permeabilization Enhances Gram-negative coverage
Benzyl Alcohol 0.5-1.0% BA Multiple mechanisms of action Used in some injectable formulations
Potassium Sorbate 0.1-0.2% KS Enhanced antifungal activity Common in oral suspensions
Compatibility and Incompatibility Considerations

The formulation compatibility of this compound must be carefully evaluated during pharmaceutical development. This preservative demonstrates incompatibility with non-ionic surfactants including polysorbate 80 and cyclodextrins, which can bind parabens and reduce their effective concentration and antimicrobial efficacy. Additionally, interactions with certain polymers such as hydroxypropyl methylcellulose (HPMC) can lead to adsorption and reduced preservative availability. The presence of glycerin and polyols may promote transesterification reactions under certain conditions, particularly at elevated temperatures or extreme pH values.

This compound is susceptible to hydrolytic degradation at alkaline pH (above 8.0), where the phenolate anion forms and undergoes accelerated breakdown. It may also show discoloration in the presence of iron and can participate in Maillard reactions with reducing sugars. In formulations containing rubber closures or plastic containers, adsorption to packaging components may occur, necessitating the use of fluorinated polymer coatings or alternative packaging materials to maintain preservative efficacy. For biological formulations, the potential for protein interaction and destabilization must be evaluated through rigorous stability studies [3] [1].

Table 2: this compound Incompatibilities and Mitigation Strategies

Incompatible Material/ Condition Interaction Type Impact on Efficacy Mitigation Strategies
Polysorbate 80 & other non-ionic surfactants Binding/micellation Significant reduction Use minimal surfactant; consider alternative preservatives
Cyclodextrins Complex formation Reduction Formulate with preservative in continuous phase
Alkaline pH (>8.0) Hydrolysis Degradation Maintain pH 4.5-7.5; use appropriate buffering
Glycerin, sorbitol, other polyols Transesterification Gradual loss Avoid high temperature storage; adjust formulation
Rubber closures Adsorption Gradual loss Use fluorinated polymer coatings

Experimental Protocols

Preservative Efficacy Testing (PET)

The Preservative Efficacy Testing protocol, also known as Antimicrobial Effectiveness Testing, is essential for validating the adequacy of this compound preservative systems in final formulations. This test challenges the formulation with standardized microbial inocula and monitors microbial recovery over time to ensure adequate preservation throughout the product's intended shelf life and use period. The test organisms should include representative Gram-positive bacteria (Staphylococcus aureus, ATCC 6538), Gram-negative bacteria (Pseudomonas aeruginosa, ATCC 9027, Escherichia coli, ATCC 8739), yeast (Candida albicans, ATCC 10231), and mold (Aspergillus brasiliensis, ATCC 16404).

Procedure:

  • Prepare the product sample as intended for final use, ensuring representative formulation and packaging.
  • Inoculate separate containers with each test organism to achieve a final concentration of approximately 10⁵-10⁶ CFU/mL for bacteria and 10³-10⁴ CFU/mL for fungi.
  • Incubate the inoculated samples at 20-25°C and remove aliquots at timepoints 0, 7, 14, 21, and 28 days.
  • Perform viable counts using appropriate media and incubation conditions for each microorganism.
  • Calculate log reduction values for each timepoint compared to the initial count.

Acceptance Criteria (according to USP/EP/JP):

  • Bacteria: ≥1.0 log reduction at 7 days, ≥3.0 log reduction at 14 days, no recovery at 28 days
  • Yeasts and Molds: No increase from initial count at 7, 14, 21, and 28 days

The critical parameters include maintaining neutral pH for optimal paraben activity, ensuring homogeneous distribution of the preservative, and verifying that the product itself does not possess intrinsic antimicrobial activity that would confound results [3] [1].

Compatibility Screening with Biological Molecules

For formulations containing proteins, peptides, or other biological actives, a compatibility screening protocol must be implemented to assess potential this compound-induced destabilization. This evaluation is critical as preservatives can interact with biological compounds through multiple mechanisms including hydrophobic interactions, surface adsorption, and conformational disruption, potentially leading to aggregation, particle formation, or loss of activity.

Procedure:

  • Prepare formulation samples with and without this compound at the target concentration.
  • Incubate samples under accelerated stability conditions (25°C/60% RH, 40°C/75% RH) for 0, 1, 2, 3, and 6 months.
  • Analyze samples at each timepoint for:
    • Size-exclusion chromatography (SEC-HPLC) to quantify soluble aggregates and fragments
    • Dynamic light scattering (DLS) to assess subvisible particles and hydrodynamic size
    • Circular dichroism (CD) spectroscopy to evaluate secondary structural changes
    • Biological activity assay to determine potency retention
  • Compare degradation rates between preserved and unpreserved samples.

Interpretation: A >10% difference in aggregation or activity between preserved and unpreserved samples indicates significant incompatibility requiring formulation optimization. The hydrophobicity of preservatives correlates with protein destabilization potential, with propylparaben (logP 3.04) presenting moderate risk that must be empirically evaluated for each biological molecule [1].

Formulation Optimization Protocol

A systematic approach to formulation optimization ensures robust preservative efficacy while minimizing potential incompatibilities. This protocol employs a design of experiments (DoE) methodology to efficiently explore the multi-factor design space and identify optimal formulation parameters for systems containing this compound.

Procedure:

  • Identify critical factors: this compound concentration (0.01-0.1%), methylparaben:propylparaben ratio (0-9:1), pH (4.5-7.5), and presence of synergistic agents (EDTA 0-0.1%).
  • Create a response surface design (Central Composite or Box-Behnken) with 4-5 center points to estimate error.
  • Prepare prototype formulations according to the experimental design.
  • Evaluate responses including:
    • Antimicrobial efficacy (log reduction at 7, 14, 28 days)
    • Physical stability (appearance, pH, clarity)
    • Chemical stability (related substances, preservative assay)
    • Compatibility (with API and packaging)
  • Analyze data using multiple regression to build predictive models for each response.
  • Identify the design space meeting all criteria and validate with confirmation batches.

This systematic approach efficiently identifies robust formulation conditions that balance preservative efficacy with stability requirements, potentially reducing development time and ensuring product quality throughout the shelf life [3] [1].

Regulatory and Safety Considerations

Safety Profile and Usage Restrictions

The safety profile of this compound has been extensively studied, with particular attention to its potential endocrine-disrupting properties. Animal studies have demonstrated that high doses of propylparaben can produce estrogenic effects and impact male reproductive parameters, though these effects occur at exposure levels significantly higher than typical human exposure. The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) of 0-10 mg/kg/day for the sum of methylparaben and ethylparaben, which is often applied to parabens generally as a conservative approach [4].

Critical usage restrictions include avoidance in formulations intended for neonates, particularly preterm infants, due to immature metabolic and excretory systems that may lead to accumulation and potential toxicity. A 2023 study demonstrated that very preterm infants cared for in neonatal intensive care units frequently receive paraben-containing medications, with 3.5% of exposed infants exceeding the ADI [4]. Additionally, this compound should not be used as the sole preservative in ophthalmic products due to potential irritation at effective concentrations. Recent regulatory developments include California's ban on propylparaben in foods by 2027, reflecting growing regulatory scrutiny despite its continued acceptance in pharmaceutical applications [2].

Regulatory Status and Compliance

The regulatory status of this compound varies by region and application, with specific restrictions in place across different markets. In the European Union, the Scientific Committee on Consumer Safety recommends that the sum of butylparaben and propylparaben concentrations should not exceed 0.19% in finished cosmetic products. For pharmaceutical applications, the European Medicines Agency recommends caution when using parabens due to potential estrogenic activity, particularly in products intended for neonates [3] [2].

In the United States, propylparaben is generally recognized as safe (GRAS) for use in foods with a maximum of 0.1% of the weight of the finished food, and is approved for use in pharmaceutical products with concentration limits specific to the route of administration. The pharmacopeial requirements for this compound include compliance with identity, purity, and assay specifications outlined in USP, PhEur, and JP monographs. Additionally, control of potentially harmful impurities such as benzyl chloride in raw materials is essential, with compendial grades specifying limits of impurities less than 0.05% to reduce the risk of interactions with active ingredients [3] [2].

Table 3: Regulatory Status of this compound Across Regions

Region Cosmetic Products Food Products Pharmaceuticals Special Restrictions
United States Up to 25% (self-regulated) Max 0.1% (GRAS) Approved with limitations California ban in foods by 2027
European Union Max 0.19% (combined butyl- and propylparaben) E217 approved with limits Max 1% (w/w) Not recommended for neonates
Japan Approved within limits Approved with limits Approved with limits Similar to EU restrictions
Global (Pharmacopeia) - - Must comply with USP, PhEur, JP Impurity controls essential

Analytical Methods and Stability Assessment

Quantification and Impurity Profiling

Robust analytical methods are essential for quantifying this compound and monitoring its stability in pharmaceutical formulations. Reverse-phase HPLC with UV detection represents the primary analytical technique for both assay and related substances testing of this compound in preserved formulations.

HPLC Method Parameters:

  • Column: C18, 150 × 4.6 mm, 3.5 μm particle size
  • Mobile Phase: 45:55 (v/v) mixture of methanol and phosphate buffer (10 mM, pH 4.5)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 10 μL
  • Column Temperature: 30°C
  • Gradient: Isocratic for 10 minutes

For related substances testing, a gradient method is recommended to separate this compound from its potential degradation products including 4-hydroxybenzoic acid, other parabens, and process-related impurities. The method validation should include specificity, accuracy, precision, linearity, and robustness according to ICH guidelines. The limit of quantitation for related substances is typically 0.05% with a reporting threshold of 0.1% [3] [2].

Stability Monitoring and Shelf Life Prediction

Comprehensive stability evaluation of this compound in finished products must account for both the preservative's chemical stability and its maintained efficacy throughout the shelf life. The primary degradation pathways include hydrolytic cleavage of the ester bond (particularly at alkaline pH), transesterification with polyols, and oxidative degradation under certain conditions.

Stability Protocol:

  • Place finished product on stability under recommended (5°C ± 3°C), intermediate (25°C ± 2°C/60% RH ± 5% RH), and accelerated (40°C ± 2°C/75% RH ± 5% RH) conditions according to ICH guidelines.
  • Sample at 0, 1, 2, 3, 6, 9, 12, 18, 24, and 36 months for comprehensive testing.
  • Test parameters at each interval:
    • Preservative assay by HPLC
    • Related substances for this compound and active ingredient
    • Preservative efficacy (at 0, 12, 24, and 36 months)
    • Physical parameters (appearance, pH, viscosity)
    • Microbiological quality (sterility or bioburden as appropriate)
  • Establish correlation between chemical degradation and antimicrobial efficacy to determine the critical quality attribute for shelf life determination.

The shelf life is determined based on the timepoint at which the this compound concentration remains ≥90% of the initial labeled amount and the formulation continues to meet preservative efficacy test criteria. For products showing marginal preservation over time, a re-evaluation of the preservative system or adjustment of concentration within regulatory limits may be necessary [3] [1].

Visual Appendix

Preservative System Selection Algorithm

G Start Start: Formulation Development Route Determine Administration Route Start->Route Topical Topical/Oral Formulation Route->Topical Oral/Topical Parenteral Parenteral Formulation Route->Parenteral Parenteral Ophthalmic Ophthalmic Formulation Route->Ophthalmic Ophthalmic Biological Contains Biological Molecules? Topical->Biological Parenteral->Biological Alternative Consider Alternative Preservatives Ophthalmic->Alternative YesBio Yes Biological->YesBio Yes NoBio No Biological->NoBio No Compat Compatibility Assessment YesBio->Compat PPCombination This compound Combination System (MP 0.18% + PP 0.02%) NoBio->PPCombination PET Perform Preservative Efficacy Testing PPCombination->PET Alternative->PET PET->Alternative Fail Validate Validate Preservative System PET->Validate Pass Compat->PPCombination Compatible Compat->Alternative Incompatible

Diagram 1: Preservative System Selection Algorithm - This workflow outlines the decision process for incorporating this compound into pharmaceutical formulations based on route of administration and composition factors.

Experimental Workflow for Preservative Evaluation

G FormDev Formulation Development (With this compound) PET Preservative Efficacy Test (Inoculate with 5 microorganisms) FormDev->PET CompAssess Compatibility Assessment (SEC-HPLC, DLS, CD, Activity) FormDev->CompAssess StabStudy Stability Study (ICH Conditions: 5°C, 25°C, 40°C) PET->StabStudy PET Pass CompAssess->StabStudy Compatibility Confirmed AnalVal Analytical Validation (HPLC Assay, Related Substances) StabStudy->AnalVal RegSub Regulatory Submission (Complete Documentation) AnalVal->RegSub

Diagram 2: Experimental Workflow for Preservative Evaluation - This sequential workflow outlines the key experimental stages in developing and validating a this compound-containing formulation.

Conclusion

This compound remains a valuable preservative component in multi-dose pharmaceutical formulations when implemented with appropriate consideration of its properties, compatibilities, and limitations. The combination approaches outlined in this document, particularly with methylparaben and EDTA, provide robust antimicrobial protection while potentially allowing reduced use levels. The experimental protocols presented offer systematic methodologies for evaluating both preservative efficacy and compatibility, essential elements for successful formulation development.

Moving forward, the regulatory landscape for this compound continues to evolve, with increasing scrutiny regarding its use in specific populations and product types. Nevertheless, its established efficacy profile, versatile application range, and well-characterized behavior ensure its continued relevance in pharmaceutical preservation. Formulators should remain attentive to emerging research and regulatory developments while applying the principles and protocols contained in these application notes to develop safe, effective, and stable preserved pharmaceutical products.

References

Standard Analytical Method for Propylparaben Sodium

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes a general method of analysis for Sodium Propyl Paraben, which can form the basis of a stability-indicating method [1].

Test Parameter Specification / Method
Description White crystalline powder, odorless or almost odorless, hygroscopic [1].
Solubility Freely soluble in water and in ethanol (50%); sparingly soluble in ethanol (95%); practically insoluble in fixed oils and methylene chloride [1].

| Identification | A. Melting Point (96°C - 99°C) [1]. B. IR Spectrophotometry [1]. C. Thin Layer Chromatography (TLC) [1]. D. Reactions for Sodium Salt [1]. | | pH | Between 9.5 and 10.5 (0.1% w/v solution) [1]. | | Related Substances | By TLC. Any spot apart from the principal spot should not be more intense than a 0.5% reference spot [1]. |

Stability and Degradation Insights

Understanding how Propylparaben Sodium degrades is key to designing a shelf-life study. The following diagram illustrates the experimental workflow for a forced degradation study, informed by general principles and related research.

Start Start: this compound Sample Acid Acidic Hydrolysis (e.g., HCl) Start->Acid Base Basic Hydrolysis (e.g., NaOH) Start->Base Ox Oxidative Stress (e.g., H₂O₂) Start->Ox Thermal Thermal Stress (e.g., 40-80°C) Start->Thermal Photo Photolytic Stress (e.g., UV/VIS light) Start->Photo Analyze Analyze Degraded Samples Acid->Analyze Base->Analyze Ox->Analyze Thermal->Analyze Photo->Analyze Compare Compare Chromatograms Assess Method Stability-Indicating Power Analyze->Compare

Based on research into parabens and related compounds, the following table outlines potential degradation conditions and known pathways. Note: These are not specific, pre-validated protocols for this compound and must be experimentally confirmed for your specific formulation [2] [3] [4].

Stress Condition Suggested Parameters Known/Suspected Degradation Pathway
Acidic Hydrolysis e.g., 0.1M HCl, room temp. or elevated [3]. Ester hydrolysis to form 4-hydroxybenzoic acid [3].
Basic Hydrolysis e.g., 0.1M NaOH, room temp. or elevated [3]. Ester hydrolysis (expected to be significant) [3] [5].
Oxidative Degradation e.g., 0.1-3% H₂O₂, room temp. [3]. Oxidation of the phenol ring, formation of quinones and other products [4].
Thermal Degradation e.g., 40°C, 60°C, 80°C for defined periods [3]. Solid-state decomposition; hydrolysis if moisture is present [5].
Photolytic Degradation Expose to UV and visible light per ICH Q1B [3]. Ring rearrangement and cleavage via free radical mechanisms [4].

How to Develop Your Shelf-Life Study Protocol

Since a complete protocol is not available, here is a guide to developing your own based on established scientific and regulatory principles.

  • Define the Study Goal: Determine if the study is for a bulk substance or a specific formulated product (e.g., a topical gel [3]). The goals and testing focus will differ.
  • Develop a Stability-Indicating Method: This is the most critical step. The method must be able to detect the active ingredient and resolve it from all degradation products.
    • Recommended Technique: Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) is highly effective [3].
    • Example Parameters (from a related study): A published method for analyzing Sodium Propylparaben in a topical gel used a BEH C18 column (50x2.1 mm, 1.7 µm) with a mobile phase of triethylamine buffer (pH 2.5):tetrahydrofuran:methanol (665:35:300, v/v/v) at a flow rate of 0.40 ml/min and detection at 252 nm [3]. This successfully separated the compound from its degradation products.
    • Validation: The method must be validated for specificity, accuracy, precision, and linearity per ICH guidelines [3].
  • Design the Stability Study:
    • Forced Degradation (Stress Testing): Perform the studies outlined in the diagram and table above on a single batch to validate your analytical method and understand degradation pathways [3].
    • Long-Term & Accelerated Studies: Following ICH Q1A(R2) guidelines, store your samples in stability chambers at specified conditions (e.g., 25°C ± 2°C / 60% RH ± 5% for long-term). Test at predetermined timepoints (e.g., 0, 3, 6, 9, 12, 18, 24 months) [3].
  • Establish Acceptance Criteria: Define the limits for assay (e.g., 90.0-110.0% of label claim), degradation products (e.g., NMT 2.0% for any individual unknown impurity), and other key attributes like pH and appearance [1] [3].

Important Gaps and Future Research

The search results highlight areas where specific data for this compound is lacking:

  • There are no publicly available quantitative shelf-life data (e.g., degradation rate constants, calculated shelf life) for the bulk substance.
  • Stability in specific pharmaceutical formulations (like parenteral solutions) is not detailed and would require product-specific studies.
  • The provided analytical method from [1] is a general pharmacopeia-style method and would need to be validated as stability-indicating for your use case.

References

Fundamental Properties and Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the basic physicochemical properties of propylparaben and its sodium salt is the first step in troubleshooting solubility issues.

Table 1: Physicochemical Properties of Propylparaben and its Sodium Salt [1] [2]

Property Propylparaben (PP) Propylparaben Sodium (SPP)
Chemical Name Propyl 4-hydroxybenzoate Sodium propyl parahydroxybenzoate
CAS Number 94-13-3 [3] [2] 35285-69-9 [1]
Molecular Formula C₁₀H₁₂O₃ [2] C₁₀H₁₁NaO₃ [1]
Molecular Weight 180.2 g/mol [2] 202.18 g/mol [1]
Physical State White, crystalline powder [2] Solid [1]
Melting Point 95-99 °C [2] 96-97 °C [1]

Solubility Behavior:

  • Propylparaben (Free Acid): This form has low solubility in water. Its solubility in acetonitrile-water mixtures is an endothermic process and is highly dependent on the cosolvent ratio and temperature. Notably, liquid phase separation can occur in intermediate mixtures (e.g., between 20% and 80% acetonitrile), which can further complicate dissolution [3].
  • This compound (Salt Form): The sodium salt is significantly more soluble in aqueous environments. It is soluble in water, ethanol, and DMF, and can also be dissolved in DMSO [1].

Experimental Protocols and Formulation Guidance

Here are detailed methodologies for handling and formulating with this compound.

Sample Preparation for HPLC/UPLC Analysis [4]

This protocol is adapted from a validated, stability-indicating method for simultaneous determination in topical dosage forms.

  • Diluent: Methanol and water in a ratio of 45:55 (% v/v).
  • Procedure:
    • Accurately weigh a sample equivalent to 50 mg of the active drug (e.g., Ketorolac Tromethamine) into a 100 mL volumetric flask.
    • Add approximately 70 mL of the diluent.
    • Sonicate the flask in an ultrasonic bath for 15 minutes with intermittent shaking.
    • Dilute to the final volume with the diluent and mix well.
    • Centrifuge a portion of the sample at 5000 rpm for 15 minutes.
    • Filter the supernatant through a 0.2 μm Nylon syringe filter before injection into the chromatograph.
Suggested In Vivo Formulation Strategies [1]

For animal studies, if the compound has low solubility in your desired vehicle, consider these pre-formulation strategies:

  • Injection Formulations:
    • Option 1: DMSO : Tween 80 : Saline = 10 : 5 : 85
    • Option 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
    • Option 3: DMSO : Corn oil = 10 : 90
  • Oral Formulations:
    • Option 1: Suspend in 0.5% CMC Na (carboxymethylcellulose sodium).
    • Option 2: Suspend in 0.5% Carboxymethyl cellulose.
    • Option 3: Dissolve directly in PEG400.

Troubleshooting Common Solubility and Precipitation Issues

Here are answers to frequently asked questions regarding solubility problems.

FAQ 1: My parabens dissolved upon heating but precipitated out after the solution cooled. Why did this happen, and how can I prevent it?

This is a common problem when the concentration of preservative exceeds its solubility limit in the final cooled formulation.

  • Root Cause: The solubility of propylparaben is temperature-dependent. While heating increases solubility and allows for dissolution, the compound will crystallize out as the solution cools and the solubility decreases [5].
  • Solutions:
    • Reduce Concentration: Ensure the total paraben concentration is below its solubility limit at room temperature (approximately 500 ppm for propylparaben) [5].
    • Use Solubilizing Agents: Incorporate surfactants or other solubilizers that can keep the parabens in solution by forming micelles, rather than relying solely on co-solvents like phenoxyethanol [5].
    • Switch to Salt Form: Using the sodium salt form of parabens is a direct way to achieve higher aqueous solubility without heating [5].

FAQ 2: What is the best way to create a stock solution of this compound?

  • Recommended Solvents: For a stock solution, DMSO is a suitable solvent for many experimental applications. It can also be dissolved in water directly for many purposes [1].
  • Preparation and Storage:
    • Prepare the stock solution at a concentration of 5-20 mM in DMSO or water.
    • Aliquot the solution into working volumes.
    • Store the aliquots at -20°C or -80°C.
    • Avoid repeated freeze-thaw cycles to maintain stability [1].

Advanced Considerations for Robust Formulations

Beyond basic troubleshooting, these factors are critical for successful product development.

  • Analytical Method for Stability: When developing a product, use a stability-indicating UPLC method to simultaneously quantify this compound and other components. A recommended method uses a BEH C18 column with a mobile phase of triethylamine buffer (pH 2.5):tetrahydrofuran:methanol (665:35:300, v/v/v) and detection at 252 nm [4].
  • pH Management: The solubility of the sodium salt can be compromised in acidic environments where it may convert back to the less soluble free acid form. Formulate and maintain the product pH to ensure the salt remains stable.
  • Environmental and Toxicological Awareness: Be aware that propylparaben is classified as an emerging environmental contaminant with endocrine-disruption potential. Its use is even banned in cosmetics in some countries. This is a critical consideration for the environmental safety assessment of your product [6] [7].

Experimental Workflow for Solubility Issues

The following diagram outlines a logical troubleshooting workflow you can follow in the lab.

G Start Solubility Issue Encountered Step1 Confirm Compound Form Start->Step1 Step2 Check Solvent/Vehicle Composition Step1->Step2 Sol1 Use Sodium Salt Form for Aqueous Systems Step1->Sol1 Using free acid? Step3 Review Temperature Profile Step2->Step3 Sol2 Adjust Cosolvent/Surfactant Ratios Step2->Sol2 Poor vehicle choice? Step4 Evaluate Final Concentration Step3->Step4 Sol3 Avoid High-Ttemp Heating if Precipitate on Cooling Step3->Sol3 Heating then cooling? Step5 Assay with Stability-Indicating Method (e.g., UPLC) Step4->Step5 Sol4 Reduce Total Preservative Concentration Step4->Sol4 Above solubility limit?

I hope this technical support guide provides a solid foundation for addressing your this compound solubility challenges.

References

Propylparaben sodium stability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Propylparaben Sodium: Stability & Analysis FAQ

This section addresses common technical questions and provides a detailed, validated method for analyzing this compound, which is crucial for assessing its stability.

Frequently Asked Questions

  • Q1: What is the primary analytical method for quantifying this compound in aqueous topical formulations?

    • A1: A stability-indicating Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method is recommended. This method can simultaneously determine the concentration of this compound, other preservatives like sodium methylparaben, and active pharmaceutical ingredients (e.g., Ketorolac tromethamine) while separating them from their degradation products [1].
  • Q2: What are the common stress conditions used to study the stability of this compound?

    • A2: According to ICH guidelines, forced degradation studies should expose the formulation to oxidative (peroxide), acidic, basic, thermal, and photolytic stress conditions. A well-developed analytical method should be able to separate the intact this compound from the degradation products formed under these conditions [1].
  • Q3: How does the chain length of a paraben affect its stability or toxicity?

    • A3: While not directly related to chemical stability in solution, general toxicological studies on parabens suggest that longer-chain parabens like propylparaben can exhibit greater bioactivity or toxicity compared to shorter-chain versions like methylparaben [2]. One study also associated propyl-paraben exposure with aeroallergen sensitization, though its link to atopic dermatitis was less clear [3].

Validated UPLC Method for Analysis and Stability Monitoring

The following table summarizes a validated, stability-indicating UPLC method for the simultaneous determination of this compound and other components in a topical gel [1].

Parameter Specification
Analytical Technique Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)
Stationary Phase Acquity BEH C18 Column (50 × 2.1 mm, 1.7 µm)
Mobile Phase Triethylamine buffer (pH 2.5) : Tetrahydrofuran : Methanol (665:35:300, v/v/v)
Flow Rate 0.40 mL/min
Run Time 10 minutes
Detection Wavelength 252 nm
Injection Volume 2 µL
Column Temperature 40 °C
Linearity Range (SPP) 2.38 - 7.13 µg/mL
Sample Diluent Methanol : Water (45:55, v/v)

Experimental Workflow for Forced Degradation Studies

The diagram below outlines the logical workflow for conducting forced degradation studies on a formulation containing this compound, based on ICH guidelines [1].

Start Start Forced Degradation Study Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidative Oxidative Stress Stress->Oxidative Thermal Thermal Stress Stress->Thermal Photolytic Photolytic Stress Stress->Photolytic Analyze Analyze Samples by UPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Evaluate Evaluate Chromatograms Analyze->Evaluate Sep Parent compound well-separated from degradants? Evaluate->Sep Pass Method is Stability-Indicating Sep->Pass Yes Fail Method Not Suitable Re-develop/Optimize Sep->Fail No

Molecular Perturbations Associated with Paraben Exposure

Although not specific to aqueous stability, research into the biological effects of propyl-paraben has revealed associated changes in metabolic pathways. The following diagram illustrates these potential molecular perturbations, which could inform broader toxicological assessments [3].

Exp Propylparaben Exposure Pert Metabolic Perturbations Exp->Pert AA Increased Levels: • Glycine • Serine • Threonine • Ornithine • Isoleucine Pert->AA Lipids Decreased Levels: • Palmitic Acid • 2-Palmitoylglycerol Pert->Lipids Other Increased Levels: • Arabinofuranose • D-Lyxofuranose • Citrate • Picolinic Acid Pert->Other Path Affected Pathways Pert->Path P1 Serine/Glycine Metabolism Path->P1 P2 Branched-Chain Amino Acid Metabolism Path->P2 P3 Ammonia Recycling Path->P3 P4 Tricarboxylic Acid (TCA) Cycle Path->P4

Key Technical Recommendations

  • Stability is Method-Dependent: The primary evidence for this compound's stability is its successful analysis under specific chromatographic conditions. Its instability under acid, base, and oxidative stress is inferred from the need for a method that can separate it from the resulting degradants [1].
  • Monitor Specific Pathways: The associated metabolomics study does not directly address formulation stability but suggests that if biological exposure is a concern, pathways related to serine/glycine metabolism and the TCA cycle could be potential targets for investigation [3].
  • Consult Official Standards: For definitive specifications and analytical procedures, always consult the current official pharmacopoeial monographs from USP, JP, or Ph. Eur. [4] [5].

References

reducing Propylparaben sodium skin irritation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Is propylparaben a direct skin irritant?

    • A1: According to standardized in vitro tests on reconstructed human epidermal models, propylparaben, at its maximum acceptable concentration, does not demonstrate skin irritation potential [1]. Its primary safety concerns are linked to other biological effects.
  • Q2: If not an irritant, what are the main safety concerns associated with propylparaben?

    • A2: The key concerns identified in research are its potential for endocrine disruption and its impact on skin cell biology. Studies indicate it can exhibit estrogenic activity and, at high concentrations, may affect cellular processes in fibroblasts, such as collagen synthesis [2] [1] [3].
  • Q3: How does propylparaben's cytotoxicity compare to other common preservatives?

    • A3: Cytotoxicity can vary by cell type. The table below summarizes findings from a study on human skin cells, showing fibroblasts are more sensitive than keratinocytes. Among the tested preservatives, grapefruit oil showed the highest cytotoxicity [3].

Comparative Data on Preservative Effects

The following table summarizes quantitative data on the effects of various preservatives, including propylparaben, on human skin cells in vitro [3].

Table 1: Cytotoxicity (IC₅₀) and Impact on Collagen Synthesis of Common Preservatives

Preservative IC₅₀ in Fibroblasts (µg/mL) IC₅₀ in Keratinocytes (µg/mL) Effect on Collagen Synthesis
Propylparaben 132.2 208.6 Moderate destructive influence
Methylparaben 160.9 232.1 Mild destructive influence
Imidazolidinyl Urea (IU) 108.9 145.5 Strong destructive influence
Diazolidinyl Urea (DU) 95.1 132.0 Strong destructive influence
Phenoxyethanol 152.1 220.9 Mild destructive influence
Grapefruit Oil (Commercial) 42.1 60.2 Data not specified

Note: IC₅₀ is the half-maximal inhibitory concentration; a lower value indicates higher cytotoxicity.

Proposed Mechanisms and Experimental Pathways

Although propylparaben is not a direct irritant, its biological activity can be understood through its influence on cellular pathways. The diagram below illustrates the key mechanisms identified in research, which can inform your experimental designs.

G cluster_1 Endocrine System Effects cluster_2 Cellular Stress & Dysfunction cluster_3 Impact on Skin Structure Propylparaben Propylparaben AhR_Signaling Activation of Aryl Hydrocarbon Receptor (AhR) Signaling Propylparaben->AhR_Signaling Estrogenic_Activity Estrogenic Activity (Mimics Estrogen) Propylparaben->Estrogenic_Activity Oxidative_Stress Induction of Oxidative Stress (ROS) Propylparaben->Oxidative_Stress MMP_Activation Potential Impact on MMP-2 Activity AhR_Signaling->MMP_Activation Collagen_Reduction Reduced Collagen Synthesis in Fibroblasts Estrogenic_Activity->Collagen_Reduction Organelle_Dysfunction Organelle Dysfunction (ER Stress, Mitophagy) Oxidative_Stress->Organelle_Dysfunction Metabolic_Perturbation Metabolic Perturbation (Serine/Glycine, BCAA, TCA cycle) Oxidative_Stress->Metabolic_Perturbation Actin_Disruption Disruption of Actin Zipper (in high doses) Organelle_Dysfunction->Actin_Disruption

Diagram 1: Propylparaben's Cellular Mechanisms - This flowchart visualizes the key molecular and cellular pathways implicated in propylparaben's biological effects, based on current literature [4] [5] [3].

Troubleshooting Guide: Mitigation Strategies

For researchers encountering issues related to propylparaben's non-irritant biological effects, consider the following strategies:

  • Strategy 1: Concentration Optimization

    • Challenge: Balancing antimicrobial efficacy with cellular toxicity.
    • Action: Conduct dose-response studies to find the minimum effective concentration that prevents microbial growth while minimizing impacts on fibroblast collagen synthesis, as data suggests higher concentrations have more pronounced effects [3]. Adhere to regulatory limits (e.g., 0.14% for PrP in the EU) [2] [1].
  • Strategy 2: Exploration of Alternatives

    • Challenge: Finding a suitable replacement preservative.
    • Action: Evaluate alternative preservatives or natural extracts with different mechanisms of action. Refer to Table 1 for a cytotoxicity comparison. Research also suggests natural antioxidants like Licochalcone A can soothe skin and improve barrier function, which may be useful in complementary formulations [6].
  • Strategy 3: Comprehensive Safety Profiling

    • Challenge: Ensuring a complete safety assessment beyond basic irritation.
    • Action: Implement a testing workflow that goes beyond skin irritation tests. The diagram below outlines a recommended protocol based on research methodologies.

G Start Formulation with Propylparaben Step1 Step 1: Confirm Non-Irritancy (EpiDerm SIT) Start->Step1 Step2 Step 2: Assess Cytotoxicity (MTS Assay on Fibroblasts/Keratinocytes) Step1->Step2 Step3 Step 3: Evaluate Long-term Effects (Collagen Secretion Assay, MMP Activity) Step2->Step3 Step4 Step 4: Investigate Specific Mechanisms (Endocrine Disruption Assays, e.g., YES) Step3->Step4 End Comprehensive Safety Profile Step4->End

Diagram 2: Safety Assessment Workflow - A proposed experimental workflow for a comprehensive safety profile of propylparaben in formulations, incorporating key assays from research [1] [3].

References

Chromatographic Methods for Analyzing Propylparaben Sodium

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes details from research and application notes for the analysis of Propylparaben Sodium and related compounds.

Method Type Column Mobile Phase Key Parameters & Performance Application Context

| RP-UPLC [1] | BEH C18 (50×2.1 mm, 1.7 µ) | Triethylamine buffer (pH 2.5):THF:MeOH (665:35:300, v/v/v) | Flow Rate: 0.4 ml/min Detection: 252 nm Run Time: 10 min Linearity: 2.38-7.13 µg/ml (for SPP) [1] | Stability-indicating method for simultaneous determination in topical dosage forms. | | RP-HPLC [2] | Newcrom AH (3.2 x 100 mm, 5 µm) | MeCN/H₂O (30/70%) with 0.1% H₂SO₄ | Flow Rate: 0.5 ml/min Detection: UV 270 nm | Analysis of paraben preservatives. | | RP-HPLC [2] | Primesep 100 (150 x 4.6 mm, 5 µm) | Gradient: MeCN 2-50% in 20 min with 0.05% H₂SO₄ | Flow Rate: 1.0 ml/min Detection: UV 200 nm | Separation of preservatives with other drugs (e.g., Carbocisteine). | | RP-HPLC [3] | C18 Column | Acetonitrile:Acetate buffer pH 4.4 (35:65, v/v) | LOQ: 0.3 µg/ml Precision (%RSD): 0.51% (at 500 µg/ml) [3] | Analysis of preservatives in nystatin suspensions. |

FAQs and Troubleshooting Guide

Here are answers to some common questions and issues you might encounter when working to improve analytical sensitivity.

  • What is the biggest advantage of UPLC for sensitivity? Using smaller particle sizes (e.g., 1.7 µm) in UPLC columns, as in the cited method [1], provides superior chromatographic resolution and sharper peaks. This enhances the signal-to-noise ratio, which directly improves detection sensitivity and allows for accurate quantification at lower concentrations.

  • My peak shape is tailing or broad. What should I check? Peak shape issues often relate to mobile phase pH and column chemistry [1].

    • Adjust Mobile Phase pH: The cited UPLC method uses a low-pH (2.5) triethylamine buffer to sharpen peaks and improve separation [1]. Mimicking this condition with a phosphate or formate buffer could help.
    • Consider Column Chemistry: If issues persist, test different C18 columns. The literature shows that switching from a High-Strength Silica (HSS) C18 to an Ethylene-Bridged Hybrid (BEH) C18 column significantly improved peak shape for parabens [1].
  • How can I confirm my method is truly "stability-indicating"? A stability-indicating method must reliably separate the analyte from its degradation products. This is proven through forced degradation studies.

    • Procedure: Expose your sample to stress conditions like acid, base, peroxide, heat, and light [1].
    • Acceptance Criterion: After analysis, the chromatogram should show a clear baseline separation between the main this compound peak and any new degradation peaks, demonstrating the method's specificity [1].
  • Why is my detection signal weak at 270 nm? While parabens can be detected at 270 nm [2], they often have stronger absorbance at lower wavelengths. The sensitive UPLC method and one of the HPLC methods use 252 nm and 200 nm, respectively [1] [2]. Check the UV spectrum of your compound and consider optimizing the detection wavelength for maximum response.

Experimental Workflow for Method Development

The diagram below outlines a general workflow you can follow when developing or optimizing an analytical method for this compound, incorporating strategies from the search results.

Start Start: Method Development/Optimization C1 Set Objectives & Requirements (Linearity Range, Sensitivity) Start->C1 C2 Prepare Standard & Sample Solutions C1->C2 C3 Select Chromatographic System (Column, Mobile Phase, Detection Wavelength) C2->C3 C4 Run Initial Analysis & Evaluate C3->C4 C5 Optimize Parameters C4->C5 Peak issues? Sensitivity low? C6 Validate the Method (Specificity, Linearity, Precision, Accuracy) C4->C6 Performance OK? C5->C3 Adjust parameters End Finalized Sensitive Method C6->End

The key optimization strategies based on the search results are:

  • For Higher Sensitivity/Resolution: Adopt the UPLC technique with a BEH C18 (1.7 µm) column and the mobile phase described in the table [1]. This is the most effective way to enhance sensitivity.
  • For Specificity: Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) to prove the method can separate this compound from its degradation products [1].
  • For Wavelength: Experiment with detection at 252 nm as used in the validated UPLC method, as it may provide a better signal than higher wavelengths [1].

References

Propylparaben sodium degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Major Degradation Pathways and Products

Propylparaben sodium can degrade through several mechanisms, primarily hydrolysis and advanced oxidation processes, which produce distinct degradation products.

Degradation Pathway Primary Degradation Product(s) Key Experimental Findings
Hydrolytic Degradation p-Hydroxybenzoic acid (PHBA) [1] Ester bond cleavage; forms the primary hydrolytic product.
Advanced Oxidation Processes (AOPs) Various hydroxylated and ring-op by-products [2] [3] Sulfate (SO₄•⁻) and hydroxyl (•OH) radicals attack the aromatic ring, leading to complex by-products before full mineralization [3].

The following diagram illustrates the primary degradation pathway for this compound, showing the transformation from the parent compound to its major degradation product.

G A This compound B Hydrolytic Degradation A->B Ester Cleavage C p-Hydroxybenzoic Acid (PHBA) B->C

Experimental Protocols for Degradation Studies

Here are detailed methodologies for simulating and analyzing this compound degradation, based on published research.

Forced Degradation via Advanced Oxidation

This protocol is adapted from studies on sonoelectrochemical degradation and UV-A/persulfate systems [2] [3].

  • Reagents and Materials: this compound standard, sodium persulfate (Na₂S₂O₈) or sodium sulfate (Na₂SO₄) as electrolyte, and reagents for adjusting water matrix (e.g., humic acid, sodium bicarbonate, sodium chloride).
  • Equipment Setup:
    • Reactor: A cylindrical, double-walled glass reactor (e.g., 200 mL volume) with temperature control (e.g., 25°C).
    • Oxidation System:
      • Option A (Sonoelectrochemical): Boron-doped diamond (BDD) anode and titanium cathode connected to a DC power supply; ultrasound generator (e.g., 20 kHz horn transducer) [2].
      • Option B (UV-A/LED): UV-A LED light source or solar simulator [3].
  • Experimental Procedure:
    • Prepare a solution of this compound (e.g., 0.5 - 2 mg/L) in the desired water matrix (ultrapure water, bottled water, or wastewater effluent).
    • Add electrolyte (e.g., 0.1 M Na₂SO₄) and oxidant if applicable (e.g., 100-250 mg/L sodium persulfate).
    • Start the oxidation process (apply current/ultrasound or turn on UV-A light).
    • Collect samples at regular time intervals.
    • Quench the reaction in sampled aliquots (e.g., with sodium thiosulfate) and analyze immediately or store appropriately for HPLC analysis.
Analytical Method for Separation and Quantification

This HPLC method is suitable for monitoring the parent compound and its primary degradant, adapted from literature [4] [5].

  • Chromatographic Conditions:
    • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 μm particle size) [5] or SUPELCO Discovery C18 [4].
    • Mobile Phase: Phosphate buffer (pH ~3.0) and Acetonitrile in an isocratic mode (e.g., 65:35 v/v) [5] or a gradient elution [4].
    • Flow Rate: 1.0 mL/min [5].
    • Column Temperature: 40°C [5].
    • Detection: UV at 210 nm (for broad preservative detection) or 254 nm [4] [5].
    • Injection Volume: 10 μL [5].
  • Sample Preparation: Dilute samples with methanol, vortex mix, and filter through a 0.22 μm nylon syringe filter before injection [5].

The workflow below outlines the key steps for conducting a degradation study and analyzing the results.

G A Prepare Propylparaben Solution B Apply Stress Condition (AOPs, Hydrolysis) A->B C Sample at Time Intervals B->C D Analyze via HPLC-UV C->D E Identify & Quantify Degradants D->E

Key Factors Influencing Degradation

Understanding these variables is crucial for reproducing experimental results and troubleshooting.

Factor Impact on Degradation
Water Matrix [2] [3] Bicarbonates & Humic Acids: Scavenge radicals, can slow degradation but may increase synergy in hybrid systems. Chloride Ions: Can form less-reactive chlorine species, reducing efficiency.
pH [2] Neutral pH (≈7): Generally favors degradation efficiency. Alkaline conditions (pH >8): Can delay hybrid AOP processes.
Oxidant Concentration [3] Higher persulfate doses generally increase degradation rate, but the relationship is not always linear due to radical scavenging.
Ultrasound & Current Density [2] In sonoelectrochemical systems, an optimal range exists; very high power or current can reduce the synergistic effect between ultrasound and electrochemistry.

Frequently Asked Questions (FAQs)

What is the most stable HPLC method for separating this compound from its degradants? A reverse-phase method using a C18 column with a buffered mobile phase at low pH (e.g., phosphate buffer at pH 3.0) and acetonitrile as the organic modifier provides excellent separation and peak shape. This method effectively resolves this compound from its primary hydrolytic product, PHBA [4] [5].

My degradation kinetics are inconsistent when using real water samples. Why? This is a common challenge. Components of real water matrices (like natural organic matter, bicarbonate, and chloride) compete for the reactive radicals (e.g., hydroxyl or sulfate radicals) generated in AOPs. To troubleshoot, conduct controlled experiments by spiking ultrapure water with individual matrix components to identify the main interfering substance. You may need to adjust the oxidant dose or process parameters to compensate [2] [3].

Is it necessary to use an internal standard in the HPLC analysis? While not always mandatory, using an internal standard (e.g., flurbiprofen) is highly recommended for quantitative studies. It corrects for minor variations in injection volume and sample preparation, improving the accuracy and precision of your results, especially in complex matrices [4].

Are the degradation products of this compound safe? The safety profile of transformation products formed during advanced oxidation is not fully known. The primary hydrolytic product, PHBA, is a common metabolite. However, the biological activity of the various hydroxylated and ring-opened intermediates formed during AOPs should be evaluated on a case-by-case basis, as they may have different toxicological properties than the parent compound [6].

References

Documented HPLC Methods for Propylparaben Sodium

Author: Smolecule Technical Support Team. Date: February 2026

Here are specific chromatographic conditions from the literature for analyzing Propylparaben Sodium, which can serve as starting points for your method development.

Table 1: Summary of Documented HPLC Methods

Parameter Method 1: Stability-Indicating RP-UPLC [1] Method 2: Mixed-Mode Analysis [2] Method 3: Reverse Phase (C18) [3] [2]
Application Simultaneous assay of Ketorolac Tromethamine and preservatives in topical gel Analysis of parabens mixture with Carbocisteine Dedicated analysis of this compound
Stationary Phase Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) [1] Primesep 100 (Mixed-mode) [2] Newcrom R1 (C18 with low silanol activity) [3] [2]
Mobile Phase Triethylamine buffer (pH 2.5) : THF : Methanol (665:35:300 v/v/v) [1] Gradient: MeCN in water (2% to 50% in 20 min) [2] Isocratic: MeCN / Water / Phosphoric Acid [3]
Flow Rate 0.4 mL/min [1] 1.0 mL/min [2] Information not specified
Detection UV @ 252 nm [1] UV @ 200 nm [2] UV (wavelength not specified) / MS-compatible with formic acid [3]
Runtime 10 min [1] 20 min [2] Scalable for UPLC and preparative use [3]

Column Selection Guide

Choosing the right column is critical. The following workflow outlines the decision process, and the text below expands on the key factors.

Start Start: HPLC Column Selection for this compound Step1 Assay Type: Is the analysis for a simple purity check, a stability-indicating method, or a complex mixture? Step2 Select Separation Mode Step1->Step2 Simple Simple Purity/Assay Step1->Simple ? Stability Stability-Indicating Method Step1->Stability ? Complex Complex Mixture Step1->Complex ? Step3 Choose Column Chemistry Step2->Step3 For Reverse-Phase RP Reverse-Phase (Most Common) Step2->RP For neutral/weakly acidic non-polar compounds HILIC HILIC (for polar analytes) Step2->HILIC For highly polar compounds Step4 Define Column Dimensions and Particle Size Step3->Step4 UPLC UPLC/Fast Analysis: 50-100mm length, 1.7-3µm particles Step4->UPLC StandardHPLC Standard HPLC: 150mm length, 5µm particles Step4->StandardHPLC C18 Standard C18 (e.g., Newcrom R1) RP->C18 PolarEmbedded Polar-Modified C18 (Better for 100% aqueous) RP->PolarEmbedded MixedMode Mixed-Mode Column (e.g., Primesep 100, Newcrom AH) RP->MixedMode

1. Select the Separation Mode

  • Reverse-Phase (RP) Chromatography is the most common and suitable choice for this compound, as it is a non-polar to slightly polar compound [4] [5]. The methods in Table 1 are all reverse-phase based.

2. Choose the Column Chemistry

  • Standard C18: A good starting point for dedicated analysis. Columns like Newcrom R1, which have low silanol activity, can help reduce peak tailing [3] [2].
  • Polar-Embedded/Mixed-Mode Columns: If you are analyzing this compound alongside other polar compounds or impurities, mixed-mode columns like Primesep 100 or Newcrom AH can be beneficial. They utilize both hydrophobic and ionic interactions for superior separation of complex mixtures [2].
  • Particle Pore Size: For small molecules like this compound (MW 202.18), a column with a pore size of 6-12 nm (60-120 Å) is appropriate [4] [5].

3. Define Column Dimensions and Particle Size Your choice here depends on the instrument and the goal of the analysis.

Table 2: Column Dimension Selection Guide

Application Goal Recommended Column Particle Size Rationale & Notes
Fast Analysis / UPLC 50-100 mm x 2.1 mm 1.7 - 3 µm Provides high efficiency and short run times. Requires UHPLC systems capable of high backpressures [4] [1].
High Resolution 150-250 mm x 4.6 mm 3 - 5 µm Longer columns provide more theoretical plates for separating complex mixtures [4] [5].
Standard Assay 100-150 mm x 4.6 mm 5 µm A versatile, widely used configuration compatible with most traditional HPLC systems [4].
MS Detection / Solvent Saving 100 mm x 2.1 mm 3 - 5 µm Smaller diameters reduce flow rates, increasing sensitivity for MS and reducing solvent consumption [4].

Troubleshooting Common HPLC Issues

Q1: I observe peak tailing for my this compound peak. What could be the cause?

  • Cause 1: Secondary Interactions with Silanols. The silica surface of the column may have acidic silanol groups that interact with the analyte.
    • Solution: Use a base-deactivated (Type B) silica column or a column specifically designed with low silanol activity, such as the Newcrom R1 [3] [4].
  • Cause 2: Inappropriate Mobile Phase pH.
    • Solution: As noted in the stability-indicating method, using a buffered mobile phase at low pH (e.g., 2.5) can help control ionization and improve peak shape [1].

Q2: My analysis time is too long. How can I make it faster?

  • Solution: Scale down the method. You can use a shorter column (e.g., 50 mm instead of 150 mm) with smaller particles (e.g., 1.7-3 µm) for faster separations, as demonstrated in the UPLC method [1]. Ensure your HPLC system can handle the resulting higher backpressure [4].

Q3: The method does not separate this compound from other preservatives or degradation products.

  • Solution: Consider switching to a mixed-mode column (like Primesep 100 or Newcrom AH) which offers multiple separation mechanisms (reverse-phase and ion-exchange) for better selectivity in complex mixtures [2]. Alternatively, optimize the mobile phase gradient and pH to fine-tune the separation [1].

References

Frequently Asked Questions: Propylparaben Sodium Interference

Author: Smolecule Technical Support Team. Date: February 2026

Question Possible Cause / Background Recommended Solution
In our gel formulation assay, propylparaben co-elutes with the active drug, affecting quantification. What should we do? Poor chromatographic resolution between peaks due to similar chemical properties or suboptimal method conditions [1]. Modify the mobile phase. A mixture of triethylamine buffer (pH 2.5):tetrahydrofuran:methanol (665:35:300, v/v/v) can achieve separation. Re-validate the method post-adjustment [1].
How can we simultaneously determine propylparaben and other preservatives alongside a drug and its degradation products? The analytical method must be stability-indicating—able to separate and accurately measure all components despite degradants [2]. Develop an LC method using a C18 column (e.g., SUPELCO Discovery). A reported method uses flurbiprofen as an internal standard, with a total run time of <17 minutes [2].
We see unknown peaks in our stability samples. Could these be degradants from propylparaben? While possible, unknown peaks are often degradants of the Active Pharmaceutical Ingredient (API). For ketorolac tromethamine formulations, the main impurities are the 1-hydroxy and 1-keto analogs of the API [1]. Use a forced degradation study. Stress the sample (e.g., with acid) and verify if the method separates the propylparaben peak from all degradant peaks. This confirms the method's stability-indicating capability [1].

Detailed Troubleshooting Guide: Resolving Co-elution

This workflow outlines the method development process to resolve co-elution, based on a validated UPLC approach [1].

Start Start: Co-elution detected ColumnSelect 1. Column Selection Try BEH C18 (50x2.1 mm, 1.7 µm) Start->ColumnSelect MobilePhase 2. Mobile Phase Optimization Use TEA buffer (pH 2.5):THF:MeOH (665:35:300, v/v/v) ColumnSelect->MobilePhase Params 3. Set Parameters Flow: 0.4 mL/min, Temp: 40°C Detection: 252 nm MobilePhase->Params Inject 4. Inject Sample (Standard and stressed sample) Params->Inject Decision 5. Check Resolution Inject->Decision Success Success: All peaks are resolved Decision->Success Yes Reoptimize Not Resolved: Re-optimize conditions Decision->Reoptimize No Reoptimize->MobilePhase

Experimental Protocol: UPLC Method for Separation

This detailed methodology allows for the simultaneous quantification of an active drug (Ketorolac Tromethamine), Sodium Methylparaben, and Sodium Propylparaben in a topical gel, effectively separating them from degradation products [1].

  • 1. Chromatographic Conditions

    • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
    • Mobile Phase: Triethylamine buffer (pH 2.5 adjusted with orthophosphoric acid) : Tetrahydrofuran : Methanol in a ratio of 665:35:300, v/v/v.
    • Mode: Isocratic
    • Flow Rate: 0.40 mL/min
    • Column Temperature: 40 °C
    • Detection Wavelength: 252 nm
    • Injection Volume: 2 µL
    • Run Time: 10 minutes
  • 2. Standard Solution Preparation

    • Prepare a diluent of methanol and water (45:55, % v/v).
    • Prepare stock solutions of Sodium Methylparaben (400 µg/mL) and Sodium Propylparaben (225 µg/mL) in the diluent.
    • Prepare the standard solution by mixing Ketorolac Tromethamine with the preservative stock solutions to achieve final concentrations of 500 µg/mL for KTR, 40 µg/mL for SMP, and 4.5 µg/mL for SPP.
  • 3. Sample Preparation

    • Accurately weigh a sample equivalent to 50 mg of the active drug (e.g., Ketorolac) into a 100 mL volumetric flask.
    • Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.
    • Dilute to volume with the diluent and mix well.
    • Centrifuge a portion of the solution at 5000 rpm for 15 minutes.
    • Filter the supernatant through a 0.2 µm Nylon syringe filter before injection.
  • 4. Forced Degradation Study (To Confirm Specificity)

    • Intentionally stress the sample under acid, base, peroxide, thermal, and photolytic conditions.
    • Inject the stressed samples. The method is deemed stability-indicating if the peaks for the drug and preservatives are well-resolved from any degradation product peaks and from each other [1].

Key Takeaways for Your Technical Center

  • Column Choice is Critical: The use of a UPLC BEH C18 column with 1.7 µm particles provides high efficiency and resolution, which is often necessary to separate closely eluting compounds like preservatives and drug substances [1].
  • pH Control Matters: The mobile phase pH of 2.5 is a key factor in controlling the ionization of the analytes, sharpening their peaks, and achieving clean separation from interferents [1].
  • Prove Your Method is Stability-Indicating: For any method intended for stability testing, forced degradation studies are mandatory to demonstrate that the assay can accurately measure the active ingredients without interference from degradation products [1] [2].

References

Propylparaben sodium method transfer challenges

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods & Protocols

The core of a successful method transfer lies in robust, validated protocols. Below are detailed methodologies for different analytical techniques.

Traditional Quality Control Methods

This approach uses a series of physico-chemical tests as outlined in pharmacopeial-style procedures [1].

  • Identification Tests

    • Melting Point: The melting point of the liberated propylparaben should be between 125°C and 128°C [1].
    • Thin-Layer Chromatography (TLC): The principal spot from the test solution should correspond in position and size to the reference standard [1].
    • Color Reaction: The sample develops an orange to red color when treated with sodium carbonate, aminopyrazolone, and potassium ferricyanide solutions [1].
  • Purity Tests

    • Related Substances (by TLC): Any spot other than the principal spot should not be more intense than the reference spot (0.5%). Any spot for 4-hydroxy benzoic acid should not be more intense than its reference (4%) [1].
    • Heavy Metals: The content should not exceed 10 ppm, determined by comparing the test sample with a standard lead solution [1].
Modern Chromatographic Methods

Stability-indicating UPLC methods are preferred for simultaneous quantification of preservatives and active ingredients. The table below summarizes key parameters from recent studies:

Method Parameter Simultaneous Estimation in Oral Solution [2] Analysis in Topical Gel [3]
Analytes Promethazine HCl, Methylparaben, Propylparaben, Sodium Benzoate Ketorolac Tromethamine, Sodium Methylparaben, Sodium Propylparaben
Column Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) Acquity BEH C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase Gradient with 0.1% perchloric acid and Methanol Isocratic: Triethylamine buffer (pH 2.5):THF:Methanol (665:35:300)
Flow Rate 0.4 mL/min 0.4 mL/min
Detection 240 nm 252 nm
Linearity 1.0-8.0 µg/mL for Propylparaben 2.38-7.13 µg/mL for Sodium Propylparaben
Sample Prep Dilution with solvent Sonication & extraction with Methanol:Water (45:55)

Troubleshooting Guide

Here are common challenges and solutions during propylparaben sodium method transfer and analysis.

Challenge Possible Cause Suggested Solution
Peak Tailing or Poor Resolution Non-optimal mobile phase pH or composition; column degradation Adjust buffer pH (e.g., pH 2.5 [3]); fine-tune organic solvent ratio (Methanol/THF [3]); confirm column integrity.
Low Recovery in Sample Prep Incomplete extraction from complex matrix (e.g., gel, suspension) Increase sonication time [3]; optimize solvent strength (e.g., Methanol:Water ratio [3]); use internal standard for GC-MS [4].
Method Not Stability-Indicating Degradation products co-elute with main peaks Perform forced degradation studies (acid, base, peroxide, thermal) and re-optimize gradient or isocratic conditions to separate all degradants [2] [3].
Inconsistent Recoveries in GC-MS Inadequate derivatization or sample clean-up Use internal standard (e.g., D4-ethyl p-hydroxybenzoate) [4]; include purification steps like hexane defatting and salt-induced phase separation [4].

Frequently Asked Questions (FAQs)

Q1: Why is a stability-indicating method critical for this compound analysis? A stability-indicating method, like the UPLC methods cited, is essential because it can accurately quantify propylparaben and methylparaben even in the presence of their degradation products. This is a mandatory requirement per ICH guidelines to prove the method's reliability for stability studies, ensuring that the measured potency reflects the true amount of intact preservative and not interference from breakdown compounds [2] [3].

Q2: What are the key validation parameters to consider during method transfer? The method should be re-validated to ensure it performs as expected in the receiving laboratory. Key parameters to verify include [2]:

  • Specificity/Selectivity: Confirming that the peak of interest is free from interference.
  • Accuracy: Demonstrated through recovery experiments.
  • Precision: Both repeatability and intermediate precision.
  • Linearity: Over the specified range.
  • Robustness: Assessing the method's resilience to small, deliberate changes in parameters.

Q3: How can I improve the detection sensitivity for trace-level parabens? For trace analysis, especially in complex matrices, using GC-MS with an internal standard can significantly enhance sensitivity and accuracy. This approach allows for better quantification by correcting for losses during sample preparation and variations in instrument response [4].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for developing and transferring an analytical method for this compound.

Start Define Method Purpose A Select Analytical Technique (UPLC, GC-MS, TLC) Start->A B Develop/Adapt Method (Column, Mobile Phase, etc.) A->B C Validate Method (Specificity, Linearity, Accuracy) B->C D Perform Forced Degradation (to confirm stability-indicating power) C->D E Document Transfer Protocol D->E F Execute Transfer at Receiving Lab E->F G Compare Results & Performance (Between Labs) F->G H Obtain Formal Approval G->H

References

Paraben Exposure: Quantitative Data from a Clinical Setting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding real-world exposure levels is crucial for contextualizing your research. The following data, sourced from a study on very preterm infants, quantifies paraben intake via commonly administered drugs [1].

Table 1: Paraben Exposure via Drug Administration in a Clinical Cohort

Metric Value
Cohort Size 1,315 very preterm infants
Percentage Exposed to Parabens 85.5%
Mean Paraben Intake 2.2 (±1.4) mg/kg/day
Maximum Paraben Intake (in some infants) >10 mg/kg/day (exceeding ADI)
Duration of Exposure 33.1 (±22.3) days
Cumulative Paraben Intake 80.3 (±84.6) mg/kg
Key Drugs Causing Exposure Sodium iron feredetate, Paracetamol, Furosemide, Sodium bicarbonate + sodium alginate

This data highlights that Acceptable Daily Intake (ADI) limits can be exceeded in vulnerable populations, underscoring the importance of your work in developing robust analytical methods [1]. The ADI for the sum of methylparaben and ethylparaben is set at 0–10 mg/kg/day [1].

Detailed Protocol: Extraction from Complex Matrices

Here is a detailed methodology for extracting parabens from complex samples like mouthwash and hydrating gels, based on a recent study using a metal-organic framework (MIL-68 (Ga)) [2].

Method: Dispersive Micro Solid Phase Extraction combined with Dispersive Liquid-Liquid Microextraction (DµSPE-DLLME) followed by GC-FID analysis. Analytes: Methylparaben (Mep), Ethylparaben (Etp), Propylparaben (Prp).

Workflow Overview

The diagram below illustrates the complete experimental procedure.

workflow start Sample Preparation step1 Derivatization (Acetic anhydride, Sodium carbonate) start->step1 step2 DµSPE (Add NaCl & MIL-68 (Ga), Vortex, Centrifuge) step1->step2 step3 Desorption (Methanol, Vortex) step2->step3 step4 DLLME (Add 1,2-DBE to methanolic extract, inject into NaCl) step3->step4 step5 GC-FID Analysis step4->step5

Materials and Reagents
  • Sorbent: MIL-68 (Ga) (synthesized from Gallium nitrate nonahydrate and 1,4-benzenedicarboxylic acid in DMF) [2].
  • Analytes: Standard solutions of Methylparaben (Mep), Ethylparaben (Etp), and Propylparaben (Prp).
  • Derivatization Reagent: Acetic anhydride.
  • Catalyst: Sodium carbonate (Na₂CO₃).
  • Salting-out Agent: Sodium chloride (NaCl).
  • Extraction Solvent (for DLLME): 1,2-dibromoethane (1,2-DBE).
  • Desorption Solvent: Methanol.
  • Samples: Mouthwash, hydrating gel.
Step-by-Step Procedure
  • Sample Preparation: Dilute mouthwash and hydrating gel samples with deionized water at ratios of 1:4 and 0.5:4.5 (v/v), respectively [2].
  • Derivatization: To the sample solution, add acetic anhydride and sodium carbonate. This step reduces the polarity of the parabens, improving their chromatographic behavior and extraction efficiency [2].
  • Dispersive Micro Solid Phase Extraction (DµSPE):
    • Add sodium chloride and a few milligrams (~10 mg) of MIL-68 (Ga) sorbent to the derivatized sample.
    • Vortex the mixture to ensure thorough contact between the sorbent and analytes.
    • Centrifuge to separate the analyte-loaded sorbent [2].
  • Desorption:
    • Add methanol to the sorbent pellet and vortex to desorb the parabens.
    • Centrifuge again. The resulting methanolic phase contains the concentrated analytes [2].
  • Dispersive Liquid-Liquid Microextraction (DLLME):
    • Mix a few microliters of 1,2-DBE (extraction solvent) with the methanolic phase (which acts as a disperser) and rapidly inject it into a NaCl solution.
    • A cloudy solution forms, and the parabens are extracted into the fine droplets of 1,2-DBE.
    • Centrifuge to sediment the organic phase at the bottom of the tube [2].
  • Analysis: Inject 1 µL of the sedimented organic phase into the Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) for separation and quantification [2].

Troubleshooting & FAQs: Addressing Common Challenges

Q1: Why is a derivatization step necessary, and what are its benefits? A: Parabens are polar compounds, which can lead to peak tailing in chromatography and lower extraction efficiency into the organic phase. Derivatization with acetic anhydride reduces their polarity, which [2]:

  • Improves Chromatography: Results in sharper peaks, increased peak area and height, and reduced tailing.
  • Lowers Detection Limits: Enhanced signal leads to better Limits of Detection (LOD) and Quantification (LOQ).
  • Increases Extraction Recovery: Makes the parabens less soluble in the aqueous sample matrix, favoring their transfer to the extraction sorbent/solvent.

Q2: My analytical method suffers from matrix effects when testing cosmetics or pharmaceuticals. How can I mitigate this? A: Matrix effects are common in complex samples. The DµSPE-DLLME protocol is specifically designed to address this [2]:

  • DµSPE Role: The MIL-68 (Ga) sorbent selectively absorbs parabens, leaving many interfering matrix components (e.g., emulsifiers, thickeners, colorants) behind in the solution. This clean-up step significantly reduces the matrix effect.
  • DLLME Role: This subsequent step further preconcentrates the analytes and transfers them into a clean organic solvent, making the final extract more compatible with the GC instrument and further reducing interference.

Q3: What is the mechanism behind the extraction of parabens using MIL-68 (Ga)? A: The extraction is driven by intermolecular interactions. Molecular modeling (e.g., using Avogadro software) suggests that the primary mechanisms are π-π interactions between the benzene rings of the parabens and the aromatic linker (1,4-benzenedicarboxylic acid) of the MIL-68 (Ga) framework. Additionally, hydrogen bonding can occur between the polar groups of the parabens and the MOF structure [2].

Toxicity Pathway Visualization

Understanding the potential toxicological effects of your target analyte is vital. Recent research on propylparaben has identified a key signaling pathway involved in muscle development impairment.

Pathway: Propylparaben impairs muscle development in zebrafish via the PI3K-mTOR pathway [3].

toxicity_pathway Propylparaben Propylparaben PI3K PI3K Propylparaben->PI3K Inhibits Myogenesis Myogenesis Propylparaben->Myogenesis Directly Impairs mTOR mTOR PI3K->mTOR Activates mTOR->Myogenesis Promotes Muscle_Defects Muscle_Defects Myogenesis->Muscle_Defects Disruption Leads to

I hope this structured information provides a solid foundation for your technical support materials. The data, protocols, and diagrams should serve as a reliable starting point for researchers addressing the challenges of analyzing propylparaben sodium in complex matrices.

References

Propylparaben sodium buffer compatibility

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Buffer Compatibility

The buffer system is a critical parameter in HPLC analysis. The following table summarizes validated buffer conditions for the analysis of propylparaben sodium and related compounds.

Table 1: HPLC & UPLC Buffer Conditions for Paraben Analysis

Analysis Target Buffer Composition Method Type & Column Key Findings & Compatibility Citation

| this compound, Methylparaben Sodium, Ketorolac Tromethamine | Triethylamine buffer (pH 2.5) : Tetrahydrofuran : Methanol (665:35:300, v/v/v) | Isocratic UPLC Acquity BEH C18 (50x2.1 mm, 1.7 µm) | The method is stability-indicating. It successfully separated the analytes from their degradation products formed under stress conditions (peroxide, acid, base). | [1] | | this compound, Methylparaben, Carbocisteine | Sulfuric Acid (H₂SO₄) - 0.05% in water. Mobile phase: Gradient of Acetonitrile. | Gradient HPLC Primesep 100 mixed-mode column | The method retains and separates compounds using both hydrophobic and ionic interactions of the column. The acidic buffer is compatible for this analysis. | [2] | | this compound | Phosphoric Acid in water/acetonitrile mobile phase. | Reverse Phase (RP) HPLC Newcrom R1 column | The method is scalable and can be used for pharmacokinetics or preparative separation. The buffer can be replaced with formic acid for MS-compatible applications. | [2] | | Multiple Parabens | Sulfuric Acid (H₂SO₄) - 0.1% in water/acetonitrile mobile phase (MeCN/H₂O - 30/70%). | Isocratic HPLC Newcrom AH column | A simple isocratic method for the analysis of multiple parabens and their sodium salts. | [2] |

A Note on Formulation & Biological Activity

Beyond analytical chemistry, the biological context of your formulation is crucial. Research indicates that propylparaben can inhibit voltage-dependent sodium channels, which is a mechanism explored for potential cardioprotective effects [3]. The following diagram illustrates this signaling pathway.

G Ischemia_Reperfusion Ischemia_Reperfusion SodiumOverload SodiumOverload Ischemia_Reperfusion->SodiumOverload  Causes CalciumOverload CalciumOverload SodiumOverload->CalciumOverload  Triggers MyocardialInjury MyocardialInjury CalciumOverload->MyocardialInjury  Leads to Propylparaben Propylparaben SodiumChannel SodiumChannel Propylparaben->SodiumChannel  Inhibits SodiumChannel->SodiumOverload  Pathway for  Na+ Influx

Diagram 1: Propylparaben's proposed cardioprotective signaling pathway. Research suggests propylparaben inhibits voltage-gated sodium channels, which are a pathway for sodium ion (Na+) influx during ischemia-reperfusion injury. By blocking these channels, propylparaben may prevent sodium and subsequent calcium overload, thereby protecting cardiomyocytes from injury [3].

Troubleshooting & Frequently Asked Questions

Q1: My HPLC peaks for this compound are tailing or show poor resolution. What can I do?

  • Check your buffer pH and column selection. The validated UPLC method in [1] found that other columns (HSS C18) initially gave peak tailing and poor resolution. The issue was resolved by using a BEH C18 column with a triethylamine buffer at pH 2.5. Triethylamine can help mask silanol interactions on the column stationary phase that cause tailing.

Q2: Are there known stability issues with this compound in solution?

  • Yes, it can degrade under stress conditions. The stability-indicating method in [1] exposed a formulation to acid, base, oxidative, thermal, and photolytic stress. Ensure your buffer pH is appropriate and consider protecting solutions from light. For long-term storage, refer to supplier recommendations, which often suggest -20°C to 4°C for powder and short-term storage for solutions [4].

Q3: How do other formulation excipients affect this compound?

  • Excipients can significantly modify its effects. A study on cytotoxicity and antimicrobial activity showed that solvents like ethanol and surfactants like Polysorbate 20 can either enhance or counteract the effects of parabens [5]. Always test your specific formulation rather than relying solely on data from individual components.

Q4: What are the solubility properties of this compound?

  • It is soluble in water, but solubility can be enhanced in co-solvents. For in vitro studies, it may dissolve in DMSO, ethanol, or DMF. For in vivo formulations, complex systems using saline, PEG300, and Tween 80 are common [4].

References

Propylparaben sodium temperature stability

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Handling Specifications

The table below summarizes the key physical and chemical stability data for propylparaben sodium:

Property Specification / Value
Maximum Handling Temperature 80°C [1]
pH Stability Range 3.0 - 11.0 [1]
Appearance White powder [1]
Recommended Use Level 0.1 - 0.3% (of total formulation weight) [1]
Water Solubility Soluble in cold water (up to ~50%) [1]

A critical point for experimental success is its pH-dependent solubility. While highly soluble in cold water as a sodium salt, it can revert to the less-soluble ester form if added to a final formulation with an acidic pH [1].

Experimental Protocols & Troubleshooting

Here are answers to common experimental questions, based on the gathered information.

How do I incorporate this compound into my formulation correctly?

For aqueous formulations, you can leverage its cold-water solubility [1]:

  • Dissolve Directly: Add the powder directly to the water phase of your formulation at room temperature. No heating is necessary.
  • Avoid Pre-heating: Dissolving it in a heated water phase is not required and should be avoided as you approach the maximum handling temperature of 80°C.

The following workflow outlines the key decision points for successful incorporation:

start Start: Incorporate This compound check_pH Check Final Formulation pH start->check_pH acidic pH < 7 (Acidic) check_pH->acidic Yes alkaline pH > 7 (Alkaline) check_pH->alkaline No dissolve_cold Dissolve in Cold Water (No heating required) temp_warning Ensure process temperature remains below 80°C dissolve_cold->temp_warning risk Risk: Salt may revert to ester form causing reduced solubility acidic->risk alkaline->dissolve_cold effective Remains soluble and effective temp_warning->effective

What analytical methods can I use to assay this compound in a formulation?

A stability-indicating Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method is commonly used for precise quantification, even in the presence of degradation products [2] [3].

  • Recommended Stationary Phase: Acquity UPLC BEH C18 column (e.g., 50 x 2.1 mm, 1.7 µm) [2] [3].
  • Mobile Phase: Methods vary, but one validated approach uses a gradient or mixture of:
    • Solvent A: 0.1% perchloric acid in water [2] or a triethylamine buffer (pH 2.5) [3].
    • Solvent B: Methanol or a mixture of acid and methanol [2] [3].
  • Detection Wavelength: 240 nm [2] or 252 nm [3].
  • Key Validation Parameters: These methods are validated for specificity, linearity, accuracy, and precision, confirming they are suitable for stability testing [2] [3].
My formulation shows microbial growth despite adding the preservative. What could be wrong?
  • Check the pH: If your formulation is acidic, the water-soluble sodium salt may have reverted to the parent propylparaben ester, which has lower solubility and reduced antimicrobial efficacy [1].
  • Spectrum of Activity: this compound is generally more effective against fungi (yeasts and molds) than bacteria [1]. An additional antibacterial preservative might be necessary for formulations prone to bacterial contamination [1].
  • Confirm Concentration: Ensure the final concentration in your product is within the recommended 0.1-0.3% range [1].

Key Experimental Considerations

  • Storage: Store the raw material in a sealed, inert container to maintain stability [1].
  • Solution Stability: Note that aqueous solutions of this compound are not long-term stable at alkaline pH [1]. Prepare fresh solutions when needed.

References

Understanding Propylparaben and Common Peak Shape Issues

Author: Smolecule Technical Support Team. Date: February 2026

Propylparaben (Propyl 4-hydroxybenzoate) and its sodium salt are common preservatives in pharmaceutical and cosmetic products. In its pure form, it is a white, crystalline solid [1]. Analyzing it via HPLC can present specific challenges that lead to poor peak shape.

The table below summarizes the most frequent peak shape issues and their primary causes:

Peak Shape Issue Common Causes
Tailing Peaks Interaction with active silanol sites on the column, inappropriate mobile phase pH, column contamination [2] [3].
Broad Peaks Column overloading, column inefficiency, mobile phase with high viscosity, or instrument issues like flow rate fluctuations [2].
Split Peaks "Peak splitting" due to secondary interactions with the stationary phase or an overloaded column [2].
Ghost Peaks/System Peaks Contaminants in the mobile phase (especially water), system carryover, or impurities in solvents [2] [4].

Troubleshooting Guides and Solutions

Here are specific actions you can take to diagnose and resolve these issues.

Q1: How can I reduce tailing peaks?

Tailing is a common problem, especially for analysts who are basic compounds and can interact with acidic silanol groups on the silica-based column stationary phase.

  • Solution 1: Use Silanol-Deactivated Columns
    • Specialty columns with "high-purity silica" or specially engineered surfaces to minimize silanol activity are highly effective. One study found that using such a column eliminated tailing for chlorpromazine without needing mobile phase additives, which could also benefit propylparaben analysis [3].
  • Solution 2: Optimize Mobile Phase pH and Composition
    • The mobile phase pH significantly impacts the ionization state of the analyte and its interaction with the stationary phase.
    • A developed UPLC method for sodium propylparaben used a triethylamine buffer at pH 2.5 in the mobile phase to achieve good separation and peak shape [5]. Triethylamine acts as a competing base to cover silanol sites.
    • Another RP-HPLC method used a phosphate buffer at pH 3.0 for the simultaneous quantification of parabens [6].
  • Solution 3: Consider Advanced Column Technology
    • Modern column chemistries, such as Peak Smooth Columns, are engineered with enhanced surface chemistry to minimize unwanted interactions, thereby reducing tailing and improving symmetry [2].
Q2: A peak that is not my analyte is co-eluting with Propylparaben. What is it?

This is likely a "system peak" or "ghost peak" caused by contaminants.

  • Solution 1: Investigate Your Water and Solvents
    • This is the most common culprit. Even HPLC-grade water can contain trace organic contaminants that accumulate at the head of the column and elute as a peak during a gradient [4].
    • Diagnostic Test: Run a blank gradient with a long equilibration time at the initial, high-aqueous conditions. If the ghost peak becomes larger, your water is likely contaminated [4].
    • Fix: Pre-treat your water by filtering it through a C18 solid-phase extraction (SPE) cartridge or membrane (e.g., Empore Extraction Disks). Rinse the disk with strong solvent first, then filter your mobile phase water through it [4].
  • Solution 2: Check All Solvents and Solutions
    • Qualify your acetonitrile and methanol by scanning them with a UV/Vis spectrophotometer; lots with the lowest UV cutoff are preferable [4].
    • Ensure all buffers and solutions are fresh and filtered through a 0.22 µm or 0.45 µm membrane filter.
Q3: My Propylparaben peak is broad or split. What should I do?

This often relates to the column itself or the sample.

  • Solution 1: Verify Column Health and Suitability
    • A contaminated or aged column can cause broadening. Follow the manufacturer's cleaning and regeneration procedures.
    • Ensure the column's stationary phase and dimensions are appropriate for your analytes. Method development for propylparaben often uses a C18 column (e.g., 50-150 mm x 2.1-4.6 mm, 1.7-5 µm particle size) [5] [6] [3].
  • Solution 2: Review Your Sample Preparation
    • An overloaded column will cause broadening. Ensure your injection volume is appropriate and the sample concentration is within the linear range of the detector.
    • Always filter your final sample solution through a compatible syringe filter (e.g., 0.2 µm Nylon or PVDF) to remove particulates [5].

Detailed Experimental Protocol from a Validated Method

For a practical starting point, here is a summarized stability-indicating UPLC method developed specifically for Sodium Propylparaben in a topical formulation [5]. This method has been proven to separate the analyte from its degradation products.

Parameter Specification
Objective Simultaneous quantification of Ketorolac Tromethamine, Sodium Methylparaben, and Sodium Propylparaben in topical dosage forms.
Instrument UPLC with PDA Detector
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Triethylamine buffer (pH 2.5):Tetrahydrofuran:Methanol (665:35:300, v/v/v)
Mode Isocratic
Flow Rate 0.40 mL/min
Run Time 10 min
Detection Wavelength 252 nm
Column Temperature 40 °C
Injection Volume 2 µL
Sample Diluent Methanol:Water (45:55, v/v)
Sample Preparation Sonication for 15 min, centrifugation, and filtration through a 0.2 µm Nylon syringe filter.

Systematic Troubleshooting Workflow

The following diagram maps out a logical, step-by-step process to diagnose and fix peak shape problems.

Start Poor Propylparaben Peak Shape C1 Check for Ghost/System Peaks (Run blank gradient) Start->C1 C2 Inspect Peak Form: Tailing, Fronting, Broadening, Splitting? C1->C2 No ghost peak S1 Purify water/solvents via C18 cartridge filtration C1->S1 Ghost peak present C3 Tailing Peak C2->C3 Tailing C4 Broad or Split Peak C2->C4 Broad/Split S2 Use silanol-deactivated column or add amine modifier (e.g., TEA) to mobile phase C3->S2 S3 Check column health and sample concentration (avoid overloading) C4->S3 S1->C2 End Acceptable Peak Shape S2->End S3->End

References

Comparative Analysis: Methylparaben vs. Propylparaben

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key properties and efficacy data of methylparaben and propylparaben based on the gathered information.

Property Methylparaben Propylparaben
Chemical Structure Short-chain alkyl ester of p-hydroxybenzoic acid [1] Long-chain alkyl ester of p-hydroxybenzoic acid [1]
Relative Antimicrobial Efficacy Standard (broad-spectrum; more active against gram-positive bacteria) [2] [3] Higher (broad-spectrum; more active against gram-positive bacteria) [2] [3]
Common Application Forms Powder, Liquid [4] Powder, Liquid (as Sodium Salt) [5]
Typical Use Concentration (Single/Mixture) Up to 0.4% (EU limit for a single ester) [3] Up to 0.4% (EU limit reduced to 0.14% for Propylparaben) [3]
Mechanism of Action Disrupts bacterial membrane transport, inhibits enzymes (e.g., phosphotransferases, ATPase), interferes with genetic material replication [3] Same as methylparaben, but increased potency due to higher lipophilicity [3]
Aqueous Solubility Low [3] Low; Sodium salt offers better aqueous solubility [2]
Lipophilicity (Log P) Lower Higher [1] [6]
Observed Adipogenic Potency (in vitro) Lower Higher (Potency increases with alkyl chain length: Methyl- < Ethyl- < Propyl- < Butylparaben) [1]
Safety & Regulatory Notes Skin irritation potential; concerns regarding estrogenic activity and bilirubin binding in neonates [2] Similar to methylparaben; EU has set stricter concentration limits [2] [3]

Experimental Data and Methodologies

Here are details of key experiments that provide evidence for the comparative efficacy and effects of these parabens.

Investigation of Anti-Microbial Efficacy
  • Experimental Context: Parabens are evaluated for their ability to inhibit microbial growth (bacteria, yeast, mold) in formulations [2] [3].
  • Key Finding: Antimicrobial effectiveness increases with the length of the ester alkyl chain. Propylparaben is more potent than methylparaben [3].
  • Mechanism Insight: The higher lipophilicity of propylparaben allows it to more effectively penetrate microbial cell membranes, leading to greater disruption of transport processes and enzyme functions [3].
Study on Adipocyte Differentiation (Link to Metabolic Activity)
  • Objective: To systematically evaluate the effects of various parabens on the differentiation of preadipocytes into mature fat cells (adipogenesis) in murine 3T3-L1 cells [1].
  • Key Finding: Parabens promoted adipogenesis in a concentration-dependent manner. The adipogenic potency ranked as follows: Methyl- < Ethyl- < Propyl- < Butylparaben [1].
  • Interpretation: This study suggests that propylparaben has a higher potential for metabolic disruption compared to methylparaben. The effect is dependent on the ester side chain, as the common metabolite (p-hydroxybenzoic acid) was inactive [1].
Analytical Method for Simultaneous Determination in Formulations
  • Application: A reversed-phase High-Performance Liquid Chromatography (HPLC) method for simultaneously quantifying methylparaben, propylparaben, and an active drug in a topical emulgel [7].
  • Protocol Summary:
    • Column: SUPELCO Discovery C18.
    • Mobile Phase: Methanol/Phosphate buffer, pH 2.5 (65:35, v/v).
    • Detection: UV spectrophotometric.
    • Run Time: <17 minutes for separation of all analytes [7].
  • Significance: This validated method is crucial for stability testing, ensuring the correct concentration of each preservative is maintained in a product to guarantee efficacy throughout its shelf life [7].

Signaling Pathways in Paraben Activity

Research indicates that parabens can exert some of their biological effects by interacting with key cellular signaling pathways. The diagram below illustrates the proposed mechanisms based on in vitro studies.

G Paraben Paraben Exposure (Propyl->Methyl) GR Glucocorticoid Receptor (GR) Paraben->GR Activates PPARγ PPARγ Paraben->PPARγ Activates HER2 HER2 Pathway Paraben->HER2 Interacts With ER Estrogen Receptor (ER) Paraben->ER Mimics Adipogenesis Adipogenesis (Fat Cell Differentiation) GR->Adipogenesis Leads to GeneExpression Altered Gene Expression GR->GeneExpression Regulates PPARγ->Adipogenesis Leads to PPARγ->GeneExpression Regulates CellGrowth Cell Growth & Proliferation HER2->CellGrowth Promotes EstrogenicEffects Estrogenic Effects ER->EstrogenicEffects Causes

Figure 1: Proposed signaling pathways for paraben activity. In vitro studies suggest parabens can activate the Glucocorticoid Receptor (GR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ), leading to adipogenesis (fat cell differentiation). They can also mimic estrogen by binding to the Estrogen Receptor (ER) and interact with growth pathways like HER2. The strength of these interactions is generally greater for propylparaben than methylparaben [3] [1].

Key Takeaways for Formulation Scientists

  • Efficacy vs. Safety Balancing Act: While propylparaben offers greater antimicrobial potency, this comes with increased lipophilicity, potential for bioaccumulation, and a higher propensity for metabolic and endocrine disruption [1] [6].
  • Synergistic Combinations: Parabens are often used in combination (e.g., methyl- and propylparaben together) to achieve broader antimicrobial coverage at lower total concentrations, improving the safety profile [2].
  • Formulation and Container Compatibility: Parabens can be incompatible with certain formulation ingredients and container materials. For example, they may interact with cyclodextrins, polysorbate 80, or be adsorbed by rubber closures, requiring coated containers [2].
  • The "Paraben-Free" Trend: Growing consumer awareness and regulatory scrutiny regarding parabens' health and environmental impacts are driving research into natural alternatives like essential oils and plant extracts, though these often present their own challenges with cost, stability, and scent [3].

References

Propylparaben sodium vs butylparaben toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity Profiles

The table below summarizes the key experimental findings comparing the toxicity of propylparaben and butylparaben.

Toxicity Endpoint Propylparaben Findings Butylparaben Findings Comparative Potency
Endocrine Disruption (Estrogenic Activity) Binds to human estrogen receptors (ERα & ERβ) [1]. Binds to human estrogen receptors (ERα & ERβ); greater relative binding affinity than propylparaben [1]. Butylparaben > Propylparaben [1]
Adipogenesis (Fat Cell Differentiation) Promotes adipogenesis in 3T3-L1 cells; activates GR and/or PPARγ [2]. Promotes adipogenesis in 3T3-L1 & human primary cells; activates GR and/or PPARγ [2]. Butylparaben > Propylparaben [2]
Immunotoxicity & Inflammation Associated with aeroallergen sensitization & higher eczema severity scores in children [3]. Information not covered in search results. N/A
Male Reproductive Toxicity Affected sperm counts in rats at all tested dietary levels (0.01% to 1.0%) [1]. Decreased sperm number/motility in offspring of exposed rats; one study showed no adverse effects at high doses [1]. Mixed results; both show evidence of effects.

Detailed Experimental Data and Protocols

Here is a deeper dive into the key studies and methodologies that generated the data in the table above.

Adipogenesis (Fat Cell Differentiation)
  • Objective: To investigate the effects of parabens on promoting the differentiation of preadipocytes into mature fat cells.
  • Cell Models: Murine 3T3-L1 fibroblast cell line and human adipose-derived multipotent stromal cells (hADSC) [2].
  • Protocol:
    • Cells were grown until confluence.
    • Differentiation was induced using a cocktail containing a glucocorticoid (cortisone), insulin, and methylisobutylxanthine (MIX).
    • Parabens were added to the differentiation media throughout the process.
    • Lipid accumulation was quantified using Oil Red O (ORO) staining and spectrophotometry.
    • Expression of adipocyte marker genes (e.g., PPARγ) was measured via quantitative real-time PCR (qPCR).
    • Receptor activation was studied using specific antagonists for GR (RU-486) and PPARγ (GW9662).
  • Key Finding: The adipogenic potency increased with alkyl chain length: methyl- < ethyl- < propyl- < butylparaben [2].
Endocrine Disruption (Receptor Binding)
  • Objective: To assess the estrogenic potential of different parabens.
  • Methodology (In vitro):
    • Receptor Binding Assays: Competition assays to measure the binding affinity of parabens to the human estrogen receptor (ER) ligand-binding domain [1].
    • Cell Proliferation Assays: Use of estrogen-sensitive human breast cancer cell lines (e.g., MCF-7) to measure proliferative responses [1].
    • Uterotrophic Assay (In vivo): Measurement of uterine weight increase in immature or ovariectomized rodents after subcutaneous administration [1].
  • Key Finding: Butylparaben showed a higher relative binding affinity to human estrogen receptors than propylparaben, though its potency was at least 10,000 times less than that of the natural hormone estradiol [1].
Immunotoxicity (Human Population Study)
  • Objective: To examine the association between paraben exposure and allergic outcomes in children.
  • Study Design: A cross-sectional study of 455 children [3].
  • Protocol:
    • Measured paraben concentrations (including propyl- and butyl-) in urine.
    • Assessed aeroallergen sensitization via skin prick tests.
    • Diagnosed atopic dermatitis (AD) and assessed severity using the Eczema Area and Severity Index (EASI) score.
    • Conducted untargeted metabolomics on urine to identify perturbed biological pathways.
  • Key Finding: The highest quintile of urinary propyl-paraben was significantly associated with aeroallergen sensitization and more severe EASI scores, potentially via pathways involving oxidative stress and immune signaling [3].

Mechanisms of Action: Signaling Pathways

Experimental evidence suggests that propylparaben and butylparaben can exert toxicity through multiple interconnected signaling pathways. The diagram below illustrates the key molecular mechanisms.

G cluster_receptor Molecular Initiating Events cluster_cellular Cellular & Metabolic Responses cluster_toxicity Adverse Outcomes ParabenExposure Paraben Exposure (Butyl->Propyl) ER Estrogen Receptor (ER) ParabenExposure->ER Binds PPARg PPARγ Receptor ParabenExposure->PPARg Activates GR Glucocorticoid Receptor (GR) ParabenExposure->GR Activates AhR Aryl Hydrocarbon Receptor (AhR) ParabenExposure->AhR Potential Pathway EndocrineTox Endocrine Disruption ER->EndocrineTox Adipogenesis Adipogenesis (Fat Cell Formation) PPARg->Adipogenesis GR->Adipogenesis Inflammation Inflammatory Response & Oxidative Stress AhR->Inflammation MetabolicTox Promotion of Obesity/Diabesity Adipogenesis->MetabolicTox MetabChange Metabolomic Perturbations (Serine/Glycine metabolism, TCA cycle) Inflammation->MetabChange ImmuneTox Immune Dysregulation (Aeroallergen Sensitization, Eczema) Inflammation->ImmuneTox MetabChange->ImmuneTox

Key Insights for Researchers

  • Structure-Activity Relationship (SAR) is Key: The consistent trend across studies is that increasing the length of the alkyl chain amplifies the toxic potency (Butylparaben > Propylparaben > Methylparaben) [1] [2]. This SAR is critical for predicting the toxicity of other paraben analogs.
  • Consider the Experimental System: Discrepancies in findings, particularly for male reproductive toxicity, can arise from differences in the model (in vivo vs. in vitro), route of exposure, dose levels, and the specific formulation of the paraben compound (ester vs. salt) [1].
  • Focus on Real-World Relevance: While the absolute estrogenic potency of individual parabens is low, the consistent human exposure to multiple parabens and other endocrine disruptors simultaneously warrants investigation into mixture effects [4] [1].

References

Propylparaben sodium antimicrobial spectrum comparison

Author: Smolecule Technical Support Team. Date: February 2026

Propylparaben Sodium at a Glance

Property Description
Chemical Classification Sodium salt of propylparaben (n-propyl ester of p-hydroxybenzoic acid); a paraben [1] [2].

| General Antimicrobial Activity | • Fungi & Molds: Effective; most efficient against molds and yeasts [3] [4]. • Bacteria: Less active against bacteria, particularly Gram-negative bacteria [3] [4]. | | Commonly Used In | Cosmetics, pharmaceuticals, and food products [3] [1] [2]. | | Typical Usage Concentration | Cosmetics: Often used at 0.01% to 0.3%; maximum allowed concentration varies by region [5] [2]. |

Experimental Workflow for Antimicrobial Testing

For a professional comparison, testing the antimicrobial efficacy of preservatives like this compound typically follows standardized microbiological methods. The chart below outlines a general workflow for a preservative effectiveness test (PET), which you can adapt for your specific needs.

cluster_1 Phase 1: Preparation cluster_2 Phase 2: Incubation & Sampling cluster_3 Phase 3: Analysis & Evaluation Start Start: Preservative Effectiveness Test P1 Prepare Test Formulations with preservative(s) Start->P1 P2 Prepare Inoculum (Specific bacteria, yeasts, molds) P1->P2 P3 Inoculate Test Formulations P2->P3 P4 Incubate at Specified Temperature P3->P4 P5 Sample at Time Intervals (e.g., 0, 7, 14, 28 days) P4->P5 P6 Quantify Viable Microorganisms (Plate count method) P5->P6 P7 Calculate Log Reduction P6->P7

Key Formulation and Regulatory Considerations

When selecting a preservative, its antimicrobial spectrum is just one factor. The search results highlight several other critical points to consider:

  • pH Dependency: The activity of propylparaben and other organic acid-based systems is pH-dependent. They are most effective in acidic environments (pH ≤ 5.5), unlike some other preservatives that work in a broader pH range [5] [3].
  • Synergistic Combinations: Propylparaben is often used in combination with other preservatives, such as methylparaben, to broaden the antimicrobial spectrum and enhance efficacy [4] [1]. One study also noted synergistic effects between propylparaben and the antifungal drug fluconazole against Candida albicans [6].
  • Regulatory Status: The regulatory landscape for parabens is evolving. For instance, the European Union has restrictions on their use in leave-on cosmetics for young children, and California has passed a law to ban propylparaben in food by 2027 [5] [1]. This is a crucial factor for product development.

References

Propylparaben sodium estrogenic activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Estrogenic Activity

The table below summarizes experimental data on the estrogenic activity of Propylparaben (PP) from key scientific studies.

Assay Type Specific Test Key Metric / Result for PP Positive Control (E2) Result Relative Potency vs. E2 Citation
ER Binding Competitive binding to human ERα and ERβ in vitro Binds to both ERα and ERβ, with higher affinity for longer-chain parabens. (Not specified in abstract) Much smaller RBA (Relative Binding Affinity) than Diethylstilbestrol (a strong synthetic estrogen). [1]
Cellular Proliferation MCF-7 human breast cancer cell proliferation Stimulated proliferation to the same maximal level as E2. Maximal cell yield at 3x10⁻¹¹ M. Required a concentration ~100,000 times higher than E2. [1]
ERα Dimerization BRET-based ERα dimerization assay (HEK293 cells) PC₂₀: 3.09 × 10⁻⁵ M (Concentration causing 20% of the max response). (Assay-specific reference value) Less potent than E2; more potent than Methylparaben. [2]
Transcriptional Activation Stably Transfected Transcriptional Activation (STTA) assay (ERα-HeLa9903 cells) PC₂₀: 1.18 × 10⁻⁶ M (Concentration causing 20% of the max response). (Assay-specific reference value) More potent in gene activation than in dimerization. [2]
DNA Damage Immunostaining for γ-H2AX and 53BP1 foci (human breast epithelial cells) Induced DNA damage at concentrations of 1μM and 5μM. Induced DNA damage at relevant physiological levels. Induced damage at concentrations with limited transactivation. [3]

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of this data, here are the methodologies from the key assays cited.

BRET-based ERα Dimerization Assay

This assay measures the initial step of estrogen signaling: the ligand-induced dimerization of the estrogen receptor.

  • Cell Line: HEK293 cells stably transfected with ERα fused to NanoLuc luciferase (Nluc) and HaloTag (HT) [2].
  • Procedure:
    • Cells are seeded in white 96-well plates [2].
    • A ligand (HaloTag NanoBRET 618) is added, followed by serially diluted solutions of the test chemical (Propylparaben) or reference controls [2].
    • After incubation, a detection medium containing a luciferase substrate is added [2].
    • Luminescence and fluorescence are measured. The BRET signal, which increases when the tagged ERα proteins dimerize, is used to quantify activity [2].
  • Key Output: The PC₂₀ value, which is the concentration of the chemical that produces 20% of the maximum dimerization response [2].
Stably Transfected Transcriptional Activation (STTA) Assay

This assay evaluates the downstream functional outcome of ER activation—the transcription of estrogen-responsive genes.

  • Cell Line: ERα-HeLa9903 cells (HeLa cells stably transfected with an estrogen-responsive luciferase reporter gene) [2].
  • Procedure:
    • Cells are cultured in a medium with charcoal-stripped serum to remove endogenous hormones [2].
    • Cells are exposed to the test chemical (Propylparaben) for a specified period.
    • Cell lysates are prepared, and luciferase activity is measured, which is directly proportional to the degree of ER-mediated transcriptional activation [2].
  • Key Output: The PC₂₀ value for transcriptional activation, indicating the concentration required to induce 20% of the maximal gene expression response [2].
MCF-7 Cell Proliferation Assay (E-Screen)

This functional assay measures the ability of a compound to stimulate the proliferation of estrogen-sensitive cells.

  • Cell Line: MCF-7 human breast cancer cells, which are ERα-positive [1].
  • Procedure:
    • Cells are placed in a hormone-depleted medium.
    • They are then treated with various concentrations of Propylparaben, 17β-estradiol (E2, positive control), or a vehicle (negative control).
    • After several days, the cell yield is quantified.
    • To confirm ER-dependence, parallel experiments are conducted with the pure anti-estrogen ICI 182,780, which should completely suppress proliferation induced by ER agonists [1].

Signaling Pathways of Estrogenic Activity

The following diagrams illustrate the key mechanistic pathways through which Propylparaben exerts its estrogenic effects, based on the experimental findings.

Genomic ERα Signaling Pathway

cluster_1 BRET Assay Measures This cluster_2 STTA/Proliferation Assays Measure This A Propylparaben B Extracellular Space A->B Enters Cell E ERα Monomer B->E Binds to C Cell Membrane D Cytoplasm F Ligand-ERα Complex E->F G ERα Dimer F->G Dimerization F->G H Nucleus G->H I ERE H->I Binds to J Gene Transcription I->J K Proliferative Response J->K J->K

ERα-Dependent DNA Damage Pathway

cluster_key_study Finding: Occurs at concentrations with limited transactivation A Propylparaben B Binds ERα A->B C Promotes R-loop Formation B->C ERα-dependent Mechanism D Transcription-Replication Conflicts C->D F DNA Damage Markers (γ-H2AX, 53BP1) C->F E DNA Double-Strand Breaks D->E E->F

Interpretation of Key Findings

  • Assay Selection is Critical: The data shows that Propylparaben's relative estrogenic potency is highly dependent on the assay. It appears significantly more potent in the STTA assay (measuring gene transcription) than in the BRET assay (measuring receptor dimerization) [2]. This highlights the importance of using multiple complementary assays for a complete risk assessment.
  • A Two-Pronged Mechanism: Propylparaben's activity is not limited to mimicking estrogen in driving cell proliferation and gene expression. Crucially, research indicates it can also induce DNA damage in human breast epithelial cells through an ERα-dependent mechanism that involves R-loop formation, and this occurs at concentrations that show limited classical estrogenic transactivation [3]. This suggests a potential separate pathway for toxicity that warrants further investigation.

References

Comparison of HPLC Methods for Propylparaben Sodium Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes validated methods for simultaneously determining propylparaben sodium along with other compounds.

Application Context Stationary Phase Mobile Phase Composition Key Runtime & Flow Rate Detection Primary Application & Validation
Topical Emulgel [1] [2] SUPELCO Discovery C18 Methanol/Phosphate buffer, pH 2.5 (65:35, v/v) <17 min UV Detection Stability-indicating; separates sodium diclofenac, its degradant, methylparaben, and propylparaben.
Topical Gel (UPLC) [3] Acquity BEH C18 (50 × 2.1 mm, 1.7 µm) Triethylamine buffer (pH 2.5):THF:MeOH (665:35:300, v/v/v) 10 min, 0.4 mL/min UV, 252 nm Stability-indicating; simultaneous determination of ketorolac tromethamine, sodium methylparaben, and sodium propylparaben.
Antitussive Kid Drops [4] C18 (250 × 4.6 mm, 5 µm) Phosphate buffer (pH 3.0):Acetonitrile (65:35, v/v) 30 min, 1.0 mL/min UV, 210 nm Quality control; separates bronopol, sodium benzoate, methylparaben, and propylparaben.
Nystatin Suspension [5] C18 Acetonitrile/Acetate buffer, pH 4.4 (35:65, v/v) <20 min PDA Detector Analysis of preservatives sodium benzoate, methylparaben, and propylparaben.
Cough Syrup [6] ODS Column Acetonitrile/Phosphate buffer, pH 2.7 (40:60, v/v) with 5mM heptanesulfonic acid sodium salt Not Specified UV, 214 nm Separates dextromethorphan, phenylephrine, chlorpheniramine, methylparaben, propylparaben, and sodium benzoate.

Detailed Experimental Protocols

Here is a deeper dive into the methodologies for two of the applications, outlining the sample preparation and validation specifics.

For Topical Gel Formulations (UPLC Method) [3]

This method uses Ultra-Performance Liquid Chromatography (UPLC) for faster analysis with high sensitivity.

  • Standard Solution Preparation: Stock solutions of sodium methylparaben (400 µg/mL) and sodium propylparaben (225 µg/mL) are prepared in a methanol-water mixture. The standard solution contains ketorolac tromethamine (500 µg/mL), sodium methylparaben (40 µg/mL), and sodium propylparaben (4.5 µg/mL).
  • Sample Preparation: A sample equivalent to 50 mg of the active drug is weighed and dissolved in ~70 mL of a methanol-water diluent. The mixture is sonicated for 15 minutes, diluted to volume, centrifuged, and filtered before injection.
  • Validation: The method was validated per ICH guidelines. It demonstrated linearity (correlation coefficients >0.999), precision, accuracy, and robustness. It successfully separated the analytes from their degradation products formed under stress conditions (peroxide, acid, base, thermal, and photolytic degradation).
For Liquid Oral Formulations (RP-HPLC Method) [4]

This conventional HPLC method is designed for quality control of liquid orals like syrups and drops.

  • Standard Solution Preparation: Separate stock solutions are prepared by accurately weighing methylparaben (25 mg), bronopol (100 mg), sodium benzoate (100 mg), and propylparaben (100 mg) in a 100 mL volumetric flask with methanol. This stock is then diluted to the required concentration.
  • Sample Preparation: 10 g of the formulation is diluted to 30 mL with methanol, mixed vigorously on a vortex mixer, allowed to stand, and filtered. The filtrate is further diluted and filtered through a 0.22 µm nylon syringe filter.
  • Validation: The method was validated as per ICH Q2(R2). It established specificity (no interference from excipients), linearity over defined ranges, and precision (both intra-day and inter-day). Accuracy was confirmed via recovery studies at 80%, 100%, and 120% levels, yielding results within the acceptable range.

Methodology Selection Workflow

To help you choose the right method, consider the following decision process:

Start Start: Select Analytical Method for this compound A What is your sample matrix? Start->A B1 Topical Formulation (Emulgel, Gel) A->B1 B2 Liquid Oral Formulation (Syrup, Drops) A->B2 B3 Suspension A->B3 C1 Need fastest analysis time and highest sensitivity? B1->C1 C2 Use RP-HPLC Method for Liquid Orals [4] B2->C2 C3 Use RP-HPLC Method for Suspensions [5] B3->C3 C1_Y Use UPLC Method [3] C1->C1_Y Yes C1_N Use Conventional HPLC Method [1] [2] C1->C1_N No

Considerations for Method Selection

When implementing these methods, keep the following in mind:

  • Modern vs. Conventional Techniques: The UPLC method offers superior speed and lower solvent consumption, making it ideal for high-throughput labs [3]. Conventional HPLC methods are robust and widely accessible for routine quality control [1] [4] [5].
  • Crucial Method Parameters: The pH of the aqueous buffer in the mobile phase is a critical and often optimized parameter across all methods, directly impacting peak shape and separation. The choice of wavelength is also key; 210 nm is used for formulations with complex matrices, while higher wavelengths (e.g., 252 nm) offer specificity when other components permit [3] [4].
  • Validation is Key: For regulatory purposes, ensure any implemented method is thoroughly validated for its intended use, following current ICH guidelines for parameters like specificity, accuracy, precision, and linearity [3] [4].

References

Propylparaben sodium preservative efficiency testing

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Common Preservatives

Preservative Typical Concentration Antimicrobial Spectrum Key Applications pH Dependency Notable Interactions & Incompatibilities
Propylparaben Sodium 0.01-0.3% (often with other parabens) [1] More effective against molds and yeasts; activity increases with carbon chain length [2]. Broad: Oral, topical, transmucosal, some parenterals [3]. Stable over a wide pH range [3]. Incompatible with some cyclodextrins, polysorbate 80, sorbitol, maltitol; can show discoloration with iron [3].
Methylparaben 0.01-0.3% (often with other parabens) [1] Broad-spectrum; more active against gram-positive bacteria; also active against yeast and molds [3]. Broad: Oral, topical, parenteral, transmucosal [3]. Stable over a wide pH range; unstable at pH ≥8.0 [3]. Similar to Propylparaben; potential for skin irritation; concerns about estrogenic activity [3].
Benzalkonium Chloride Varies by application Broad-spectrum against yeast, bacteria, and mold (though some Pseudomonas strains are resistant) [3]. Frequent in ophthalmics and parenterals; also topical and transmucosal [3]. Active over a broad pH range [3]. Cationic nature makes it incompatible with other cationic surfactants, phospholipids, and some APIs; can be adsorbed by membrane filters and rubber closures [3] [2].
Benzyl Alcohol Varies by application More active against gram-positive bacteria; also active against yeast and molds [3]. Frequent in injections; also topical, oral, transmucosal, and otic [3]. Less dependent on pH [2]. Can be adsorbed by rubber closures; incompatible with methylcellulose; can induce protein aggregation; not for use in neonates [3] [2].
Sodium Benzoate Varies by application More active against gram-positive bacteria; also active against yeast and molds [3]. Primarily oral formulations; also topical and transmucosal [3]. Most active at acidic pH [3]. Activity reduced by interaction with kaolin, alkalis, or heavy metals [3]. Not used in ophthalmics; can cause irritation [3].

Experimental Protocols for Efficiency Testing

For a preservative to be deemed effective for a multi-dose product, it must pass a preservative efficacy test (PET), also known as a microbial challenge test.

Microbial Challenge Test (PET)

This is the standard method to validate a preservative's efficacy as per pharmacopoeias like USP <51> and EP 5.1.3.

Start Start: Prepare Product Samples A Inoculate with Known Microbes Start->A B Incubate at Specified Conditions A->B C Sample at Time Intervals B->C D Neutralize Preservative C->D E Quantify Viable Microbes D->E End Evaluate Against Pharmacopeia Criteria E->End

Detailed Workflow:

  • Preparation & Inoculation: The product is inoculated with a known concentration (typically 10^5 to 10^6 CFU/mL) of specific challenge microorganisms. Standard strains include:
    • Bacteria: Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), Escherichia coli (Gram-negative) [4] [5].
    • Fungi/Yeasts: Candida albicans (yeast), Aspergillus brasiliensis (mold) [4].
  • Incubation & Sampling: The inoculated product is stored at a defined temperature (e.g., 20-25°C). Samples are taken at predetermined intervals (e.g., 0, 6, 24, 48 hours, 7, 14, 21, 28 days) to assess microbial recovery over time.
  • Neutralization (Crucial Step): The preservative action must be halted at the moment of sampling to get an accurate microbial count. This is done using a validated neutralizing agent [5]. For parabens, effective neutralizers can include:
    • Polysorbate 80 (at 1-3% concentration)
    • Mixtures of surfactants like Polysorbate 80, Cetomacrogol 1000, and Polyoxyl 40 Hydrogenated Castor Oil [5].
    • The neutrality of the neutralizing system itself must be validated to ensure it is not toxic to the microbes being counted [5].
  • Evaluation & Criteria: The reduction in viable microorganisms at each time point is calculated. Passing criteria require a defined log reduction (e.g., 1-log for bacteria at 24 hours) with no recovery at later time points, as specified by regulatory standards.
Stability-Indicating Analytical Assay

A chemical assay is needed to ensure the preservative itself remains stable and at the required concentration throughout the product's shelf life. Chromatographic methods are commonly used.

  • Protocol from Recent Research: A 2024 study developed a validated UPLC method to simultaneously quantify an active ingredient (promethazine HCl) and three preservatives (methylparaben, propylparaben, sodium benzoate) in a liquid oral dosage form [6].
    • Method: Reverse-Phase Ultraperformance Liquid Chromatography (RP-UPLC)
    • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
    • Mobile Phase: A gradient of 0.1% perchloric acid and methanol
    • Detection Wavelength: 240 nm
    • Validation: The method was validated for specificity, linearity, accuracy, and precision per ICH guidelines, confirming it is stability-indicating [6].

Safety and Formulation Considerations

When using this compound, efficiency cannot be considered in isolation from safety and physical compatibility.

  • Safety Profile: Parabens have an excellent long-term safety record. However, some studies note potential associations at high exposure levels, such as a link between urinary propyl-paraben levels and aeroallergen sensitization in children [7]. The European Medicines Agency (EMA) recommends caution due to potential estrogenic activity, especially for neonates [3].
  • Synergistic Combinations: Propylparaben is rarely used alone. Its efficacy is enhanced in combination with:
    • Other Parabens: Most commonly with Methylparaben (e.g., in a 1:9 ratio of propyl- to methylparaben) to exploit broader-spectrum synergy [3] [2].
    • Other Preservatives: Such as EDTA, which can chelate metals and disrupt bacterial cell walls, enhancing activity against Gram-negative bacteria [3].
  • Key Incompatibilities: Preservative efficacy can be compromised by binding or adsorption to other formulation components. Propylparaben's activity can be reduced by interactions with:
    • Non-ionic surfactants (e.g., polysorbate 80) [3].
    • Certain polymers like cyclodextrins [3].
    • Sorbitol, maltitol, and lactitol [3].

References

Propylparaben sodium safety profile vs other parabens

Author: Smolecule Technical Support Team. Date: February 2026

Propylparaben Sodium: Safety and Regulatory Overview

Aspect Summary for Propylparaben (Sodium) Key Comparisons with Other Parabens
Primary Use Antimicrobial preservative in cosmetics, pharmaceuticals, and food [1] [2] [3]. Used similarly to other parabens (methyl-, ethyl-, butyl-); often used in mixtures for synergistic effect [4].

| Key Safety Concerns | - Endocrine Disruption: Displays estrogenic activity [1].

  • Reproductive Toxicity: Shown to disrupt steroidogenic pathways and reduce sperm count in rats [3].
  • Environmental Impact: Pseudo-persistent pollutant; found in aquatic ecosystems [5]. | - Chain Length Effect: Estrogenic activity increases with alkyl chain length. Butylparaben has higher activity than propylparaben [6].
  • Branching Effect: Isobutylparaben shows higher estrogenic activity than n-butylparaben [6]. | | Regulatory Status | - EU: Restricted to max 0.14% in cosmetics; banned in leave-on products for children <3 years [1].
  • US: Permitted as a food additive; cosmetic use under GMP [1]. | - EU: Some longer-chain/branched parabens (isopropyl-, isobutyl-) are prohibited [5]. Methylparaben and Ethylparaben are allowed with restrictions [5].
  • US & Canada: Regulations are generally less restrictive than in the EU [5]. | | Reported Therapeutic Effects | Inhibits voltage-gated sodium channels, showing cardioprotective effects against ischemia-reperfusion injury in rat models [2]. | This specific ion channel effect is noted for propylparaben; not a common feature discussed for other parabens in the provided search results. |

Detailed Experimental Data and Protocols

For research and development purposes, here are the methodologies from key studies investigating propylparaben's effects.

Cardioprotective Effect via Sodium Channel Inhibition [2]

This study provides a potential therapeutic angle, which is unusual for a compound primarily known as a preservative.

  • Objective: To determine if propyl paraben inhibits voltage-gated Na+ channels and protects cardiomyocytes from ischemia-reperfusion injury.
  • Test System: Isolated adult rat cardiomyocytes.
  • Methodology:
    • Whole-Cell Patch-Clamp Technique: Used to measure the amplitude of Na+ currents in cardiomyocytes. Cells were held at -80 mV and depolarized to -40 mV.
    • Drug Application: Propyl paraben was applied at concentrations of 10, 100, and 500 μM.
    • Cell Viability Assay: Cardiomyocytes were subjected to simulated ischemia-reperfusion. Cell injury was assessed by measuring the ratio of lactate dehydrogenase (LDH) release to total LDH.
  • Key Findings:
    • Propyl paraben inhibited Na+ currents in a dose-dependent manner.
    • At 500 μM, it significantly reduced the Na+ current peak.
    • It shifted the steady-state inactivation curve of the Na+ channel to a more negative potential.
    • A concentration of 100 μM significantly reduced cell death from ischemia-reperfusion injury.
Apoptosis Induction in Trophoblast Cells (Butylparaben Study) [7]

This study on butylparaben illustrates the toxicological mechanisms relevant to longer-chain parabens, which are a point of comparison for propylparaben.

  • Objective: To investigate the effect of butyl paraben (BP) on human trophoblast cells (HTR8/SVneo cell line).
  • Methodology:
    • Cell Proliferation & Apoptosis Assays: Cell counting kit-8 (CCK-8) and flow cytometry were used.
    • Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) were measured using a fluorescent probe (DCFH-DA).
    • Western Blot Analysis: Used to detect protein expression levels related to endoplasmic reticulum (ER) stress (GRP78, CHOP) and the PI3K/AKT and ERK signaling pathways.
  • Key Findings:
    • BP inhibited cell proliferation and induced apoptosis.
    • BP promoted ROS production and induced ER stress.
    • It inhibited the activation of the pro-survival PI3K/AKT and ERK pathways.

Signaling Pathways in Paraben Toxicity

The diagram below synthesizes the key cellular pathways involved in paraben toxicity, as indicated by the provided research, with a focus on the effects observed in butylparaben studies which are relevant for longer-chain parabens.

G cluster_ER Endoplasmic Reticulum Stress cluster_OS Oxidative Stress cluster_AP Apoptosis Activation cluster_ED Endocrine Disruption cluster_PS Pathway Suppression ParabenExposure Paraben Exposure ROS ROS Production ParabenExposure->ROS  Induces ER_Binding Binds Estrogen Receptor (ERα) ParabenExposure->ER_Binding Molecular Mimicry ER_Stress ER Stress Activation GRP78_CHOP ↑ GRP78, CHOP ER_Stress->GRP78_CHOP Mitochondria Mitochondrial Dysfunction GRP78_CHOP->Mitochondria ROS->ER_Stress Ca_Release Calcium Release ROS->Ca_Release Ca_Release->Mitochondria Apoptosis Cell Apoptosis Mitochondria->Apoptosis GeneEx Alters Gene Expression (e.g., pS2 gene) ER_Binding->GeneEx CellProlif Stimulates Cell Proliferation (in estrogen-sensitive lines) ER_Binding->CellProlif PI3K_AKT Inhibition of PI3K/AKT Pathway PI3K_AKT->Apoptosis Promotes ERK Inhibition of ERK Pathway ERK->Apoptosis Promotes

Research and Development Implications

For scientists developing new drugs or formulations, consider these points:

  • Regulatory Trend: The regulatory landscape is shifting towards greater restriction of longer-chain parabens like propylparaben and butylparaben, especially in products for vulnerable populations [1] [8]. This may affect product approval across different regions.
  • Consumer Perception: Growing consumer avoidance of parabens is driving the market towards paraben-free, clean-label formulations [1]. This is a significant factor for product marketability.
  • Viable Alternatives: Several manufacturers offer paraben-free preservative blends, such as Symrise's SymGuard CD, Ashland's Optiphen series, and Clariant's Nipaguard SCE [1]. These often require formulation adjustments, particularly optimizing pH for efficacy.
  • Dual Nature of Evidence: Researchers must weigh the concerning toxicological data (endocrine disruption, reproductive toxicity) against any potential therapeutic findings (e.g., sodium channel blockade), which are currently at the preclinical stage [2].

References

Propylparaben sodium cost-effectiveness analysis

Author: Smolecule Technical Support Team. Date: February 2026

Market Context and Cost Drivers

The global market for Sodium Propyl Paraben is significant and growing. The table below summarizes key market figures from different analyst reports.

Market Aspect Reported Figure Source & Year
Market Size (2023/2024) ~USD 548 million to ~USD 1.1 billion [1] [2] Credence Research (2024) [1]; DataIntelo (2023) [2]
Projected Market Size (2032) ~USD 698 million to ~USD 1.8 billion [1] [2] Credence Research [1]; DataIntelo [2]
Compound Annual Growth Rate (CAGR) 5.8% to 6.5% [1] [3] [2] Multiple Sources [1] [3] [2]

Several factors contribute to its cost-effectiveness as a preservative:

  • Strong Preservative Efficacy: It effectively inhibits the growth of bacteria, yeast, and molds in cosmetic and pharmaceutical formulations, ensuring product safety and stability [4] [3].
  • High Water Solubility: Its high solubility in water-based products allows for easy incorporation into formulations like lotions and creams without affecting their texture [4].
  • Broad Compatibility: It is generally compatible with a wide range of cosmetic ingredients, both oil-based and water-based, reducing formulation complications [4].
  • Manufacturer Affordability: It is often cited as a cost-effective option compared to some alternative preservatives, making it attractive for large-scale production [4] [5].

Performance Comparison with Alternatives

The following table summarizes the key characteristics of Sodium Propylparaben and its common alternatives. This highlights the trade-offs involved in preservative selection.

Preservative Key Advantages Key Disadvantages / Concerns
Sodium Propylparaben Effective, broad-spectrum, cost-effective, highly soluble, good stability [4]. Potential endocrine disruption, skin allergies, environmental contamination, and regulatory restrictions [5].
Other Parabens (e.g., Methylparaben) Similar efficacy and cost profile [5]. Similar health and environmental concerns as Propylparaben [5].
Formaldehyde Releasers Effective, broad-spectrum [6]. Potential to release formaldehyde, a known human carcinogen, leading to safety concerns [6] [7].
Isothiazolinones (e.g., MIT) Potent, effective at low concentrations [6] [7]. High rate of allergic contact dermatitis and skin sensitization [7].
Natural Alternatives (e.g., essential oils, plant extracts, vitamins) Perceived as safer, "clean-label" appeal, address consumer demand for natural products [5] [7]. Often less effective, require higher concentrations, can be volatile, may impart unwanted scent/color, and can be more expensive [5] [7].

Experimental Analysis and Protocols

For researchers, validating the presence and stability of Sodium Propylparaben in formulations is crucial. Here is a standard, validated experimental protocol.

Start Sample Preparation A Weigh sample equivalent to 50 mg API Start->A B Add 70 mL Methanol:Water (45:55 v/v) diluent A->B C Sonicate for 15 min with intermittent shaking B->C D Dilute to 100 mL with diluent and mix C->D E Centrifuge at 5000 rpm for 15 minutes D->E F Filter supernatant through 0.2 μm Nylon syringe filter E->F End UPLC Analysis F->End

Diagram 1: Sample preparation workflow for UPLC analysis of Sodium Propylparaben [8].

Chromatographic Conditions for Stability-Indicating UPLC [8]

This method separates Sodium Propylparaben from active pharmaceutical ingredients and their degradation products, confirming its stability-indicating nature.

  • Objective: To simultaneously determine the assay of a drug (e.g., Ketorolac tromethamine) and preservatives (Sodium Methylparaben and Sodium Propylparaben) in a single run, ensuring the method is accurate and can detect degradation.
  • Stationary Phase: Acquity UPLC BEH C18 Column (50 mm x 2.1 mm, 1.7 μm)
  • Mobile Phase: Triethylamine Buffer (pH 2.5) : Tetrahydrofuran : Methanol (665:35:300, v/v/v)
  • Mode: Isocratic
  • Flow Rate: 0.40 mL/min
  • Run Time: 10 minutes
  • Detection: 252 nm
  • Injection Volume: 2 μL
  • Column Temperature: 40 °C
  • Diluent: Methanol : Water (45:55, v/v)
Key Validation Parameters [8]

The method was validated as per International Council for Harmonisation (ICH) guidelines:

  • Linearity: Demonstrated for Sodium Propylparaben in the range of 2.38-7.13 μg/mL with a correlation coefficient >0.999.
  • Forced Degradation: The formulation was stressed under peroxide, acid, base, thermal, and photolytic conditions. The method successfully separated Sodium Propylparaben from all degradation products, proving its stability-indicating capability.

Strategic Considerations for Professionals

The choice of preservative involves balancing multiple factors, which can be visualized in the following decision pathway.

Q1 Primary Concern: Regulatory Compliance and Consumer Safety? Q2 Primary Concern: Maximum Cost-Effectiveness and Proven Efficacy? Q1->Q2 No A1 Consider Alternatives: Explore paraben-free preservative systems like phenoxyethanol, or multifactorial approaches (water activity control). Q1->A1 Yes Q3 Primary Concern: Marketing 'Clean-Label' and Natural Appeal? Q2->Q3 No A2 Consider Sodium Propylparaben: Evaluate for non-sensitizing leave-on/often-washed-off products where regulations allow. Q2->A2 Yes A3 Consider Natural Preservatives: Evaluate plant extracts, essential oils, or organic acids. Be prepared for potential higher cost/formulation challenges. Q3->A3 Yes Start Start Start->Q1

Diagram 2: A simplified decision pathway for preservative selection.

  • Regulatory Scrutiny: Regulatory agencies, especially in the European Union, have tightened restrictions on paraben use. The combined concentration of Propylparaben and Butylparaben and their salts was reduced to 0.14% in cosmetic products [5] [7].
  • Consumer Perception: The "paraben-free" trend is a powerful market force. Despite the lack of a formal legal definition for the term in many regions, consumer demand is driving innovation and reformulation away from parabens [3] [5] [7].
  • Innovation in Alternatives: The industry is responding with advanced alternatives, including multifunctional ingredients that serve as both preservatives and emollients or emulsifiers, and physical strategies like controlled water activity and packaging that reduces contamination risk [7].

How to Proceed with Your Analysis

The search results provide a strong qualitative foundation but lack specific experimental data (e.g., minimum inhibitory concentrations) for a direct, quantitative head-to-head comparison of all preservatives.

To build a more robust comparison guide, I suggest you:

  • Consult Specialized Databases: Search for papers on platforms like PubMed or Google Scholar using terms like "preservative efficacy test ISO 11930," "challenge test cosmetics," or "minimum inhibitory concentration parabens vs phenoxyethanol."
  • Review Patent Literature: Patents often contain detailed experimental data comparing new preservative systems against established ones like parabens.
  • Engage with Suppliers: Directly contact manufacturers of both synthetic and natural preservatives, as they often provide technical data sheets with comparative efficacy and cost-in-use data.

References

Propylparaben sodium stability compared to alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data & Analytical Methods

Propylparaben sodium demonstrates good stability under standard pharmaceutical processing and storage conditions. The table below summarizes key stability findings from experimental studies.

Preservative Formulation Context Stability Conditions & Findings Experimental Method & Key Metrics

| This compound | Topical Gel (with Ketorolac Tromethamine) [1] | Stable under forced degradation (peroxide, acid, base, thermal, photolytic). Well-separated from degradants in a stability-indicating method. [1] | RP-UPLC Method: • Column: BEH C18 (50x2.1 mm, 1.7 µm) • Mobile Phase: Triethylamine buffer (pH 2.5):THF:MeOH • Key Metrics: Resolution from degradants, peak purity, LOQ: 2.38–7.13 µg/mL [1] | | This compound | Oral Liquid Formulations [2] | Stable for quantification in a mixture with other preservatives (bronopol, methylparaben) using a validated method. [2] | RP-HPLC Method: • Column: C18 (250 x 4.6 mm, 5 µm) • Mobile Phase: Phosphate buffer (pH 3.0):Acetonitrile (65:35) • Key Metrics: Specificity, precision, accuracy [2] | | Propylparaben (Acid Form) | Oral Syrup (with Levodropropizine) [3] | Stable with no interference from degradation products of active drugs under stress, confirming stability-indicating nature. [3] | RP-HPLC Method: • Column: X-Bridge C18 (150 x 4.6 mm, 3.5 µm) • Mobile Phase: Phosphate buffer & Ion-pair reagent / Acetonitrile (Gradient) • Key Metrics: Resolution >2.5, LOD: ~0.05 µg/mL [3] |

The experimental workflow for establishing this stability data, particularly for method development and validation, generally follows the process outlined below.

G cluster_optimization Key Optimization Parameters Start Start: Method Development A Define Separation Goal Start->A B Select Initial Chromatographic Conditions A->B C Optimize for Peak Shape & Resolution B->C Iterative Process D Method Validation C->D O1 Stationary Phase (C8, C18, HSS, BEH) O2 Mobile Phase Composition (Buffer, pH, Ion-pair reagent) O3 Gradient/Isocratic Elution O4 Temperature & Flow Rate E Apply to Sample Analysis D->E

Comparison with Alternative Preservatives

While direct, quantitative stability comparisons are limited, the following table contrasts this compound with common alternatives based on regulatory, functional, and market factors.

Comparison Factor This compound Common Alternatives (e.g., Phenoxyethanol, Organic Acid Blends)
Regulatory Status Increasingly Restricted (e.g., banned in leave-on cosmetics for young children in the EU; banned in food in California by 2027) [4] [5]. Favorable for "Clean-Label"; many blends are ECOCERT/COSMOS approved (e.g., Geogard, SymGuard CD) [4].
Primary Driver for Replacement Health concerns (potential endocrine disruption) and negative consumer perception [4] [5]. Marketed as safer, natural, and plant-derived, aligning with market trends [4].
pH for Optimal Activity Broad range (approximately 4–8) [4] [5]. Often narrower; many require pH ≤ 5.5 for efficacy (e.g., benzoic acid-based blends) [4].
Solubility Freely soluble in water [6], easy for aqueous formulations. Varies; some require solubilizers or are alcohol-based [4].
Key Formulation Consideration Regulatory compliance and consumer acceptance are the main challenges. May require formulation re-engineering (pH adjustment) and preservative efficacy testing (PET) [4].

Decision Workflow for Preservative Selection

For a drug development professional, selecting a preservative system involves multiple criteria beyond stability. The following workflow can help guide this decision.

G Start Start Preservative Selection Q1 Is the target market the EU or California? Start->Q1 Q2 Is a 'natural' or 'clean-label' claim desired? Q1->Q2 No A1 Avoid or strictly limit Propylparaben Q1->A1 Yes Q3 Can the formulation pH be adjusted to ≤ 5.5? Q2->Q3 No A4 Explore alternatives like phenoxyethanol/glycol blends Q2->A4 Yes A2 Consider this compound for its broad pH stability Q3->A2 No A3 Explore alternatives like organic acid blends Q3->A3 Yes End Conduct Preservative Efficacy Testing (PET) A1->End A2->End A3->End A4->End

How to Proceed with Comparative Stability Testing

The search results indicate that robust, stability-indicating HPLC/UPLC methods are well-established for quantifying this compound in the presence of other ingredients and their degradation products [3] [1] [2]. You can confidently use these protocols for your quality control.

To directly compare the stability of this compound against alternatives for your specific formulation, I suggest you:

  • Conduct Forced Degradation Studies: Expose your formulation, preserved with different systems, to stress conditions (acid, base, oxidant, heat, light) following ICH guidelines [3] [1].
  • Perform Real-Time Stability Studies: Place batches under recommended long-term and accelerated storage conditions to monitor preservative concentration and formulation efficacy over time.
  • Validate a Stability-Indicating Method: Adapt one of the cited HPLC methods [1] [2] to simultaneously separate and quantify your drug substance, this compound, and the alternative preservatives you are testing.

References

Propylparaben sodium validation per ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Validation Data from Research Studies

The following table consolidates quantitative validation data for propylparaben from three different stability-indicating methods as presented in the scientific literature.

Validation Parameter Ketorolac Tromethamine Gel (RP-UPLC) [1] Sunscreen Lotion (RP-HPLC) [2] Promethazine HCl Oral Solution (RP-UPLC) [3]
Analytical Technique Reverse-Phase UPLC Reverse-Phase HPLC Reverse-Phase UPLC
Linearity Range 2.38 - 7.13 μg/mL 0.23 - 15.3 μg/mL 1.0 - 8.0 μg/mL
Correlation Coefficient (r) > 0.999 Not explicitly stated 1.00
Accuracy (% Recovery) Validated per ICH 98 - 102% 99.0 - 100.3%
Forced Degradation Studies Performed (Acid, Base, Peroxide, Thermal, Photolytic) Performed (Stability-indicating) Performed (Stability-indicating)

Detailed Experimental Protocols

Here is a summary of the experimental methodologies used in the studies from which the above data were derived.

Simultaneous Determination in Topical Gel [1]
  • Objective: To develop a fast, stability-indicating method for simultaneously quantifying ketorolac tromethamine, sodium methylparaben, and sodium propylparaben in a topical gel.
  • Chromatographic Conditions:
    • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μm)
    • Mobile Phase: Triethylamine buffer (pH 2.5) : Tetrahydrofuran : Methanol (665:35:300, v/v/v)
    • Flow Rate: 0.40 mL/min
    • Detection: 252 nm
  • Sample Preparation: The gel sample was dissolved in a methanol-water diluent, sonicated, centrifuged, and filtered before injection.
  • Validation: The method was validated per ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. It successfully separated the preservatives from active ingredients and degradation products.
Quality by Design (QbD) Approach for Sunscreen Lotion [2]
  • Objective: To develop a stability-indicating method for methylparaben, propylparaben, and sunscreen agents using a QbD approach for enhanced robustness.
  • Chromatographic Conditions:
    • Column: Kinetex C18 (250 mm x 4.6 mm, 5 μm)
    • Mobile Phase: Gradient elution with Solvent A (Buffer : Acetonitrile : THF) and Solvent B (Acetonitrile : THF)
    • Detection: 257 nm
  • Experimental Design: A full factorial design (2⁴) was used to systematically evaluate the robustness of the method by testing factors like flow rate, column temperature, and mobile phase composition.
  • Validation: The method was validated and shown to be specific, accurate, and stability-indicating.
Assay of Oral Liquid Dosage Form [3]
  • Objective: To develop a single UPLC method for the simultaneous estimation of an active ingredient (promethazine HCl) and preservatives (methylparaben, propylparaben, sodium benzoate).
  • Chromatographic Conditions:
    • Column: Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μm)
    • Mobile Phase: Gradient elution with 0.1% perchloric acid and a methanol-perchloric acid mixture.
    • Detection: 240 nm
  • Validation: The method was validated as per ICH and USP guidelines, proving to be specific, linear, accurate, precise, and rugged.

Workflow for Analytical Method Validation

The typical workflow for developing and validating an analytical method for a component like propylparaben, based on the QbD principles discussed in the search results, can be visualized as follows. This approach ensures quality is built in from the start.

Start Define Quality Target Product Profile (QTPP) A Identify Critical Quality Attributes (CQAs) Start->A B Risk Assessment & Method Development A->B C Design of Experiments (DoE) for Robustness Testing B->C D Establish Method Control Strategy C->D End Ongoing Monitoring & Lifecycle Management D->End

How to Approach Your Comparison Guide

Since a direct "product comparison" is not typical in this context, you can structure your guide to compare the applicability and performance of different analytical methodologies for quantifying propylparaben.

  • Compare Techniques: Use the data in the first table to discuss the different validation parameters achieved by UPLC versus HPLC. UPLC methods generally offer faster run times and lower solvent consumption [1] [3].
  • Compare Formulation Challenges: Highlight how the sample preparation and method specificity differ when analyzing propylparaben in a complex gel [1] versus a simple oral solution [3].
  • Emphasize the QbD Advantage: Contrast traditional method development with the QbD approach [2] [4], which uses statistical experimental design to build robustness into the method from the beginning and define a "method operable design space."

References

Propylparaben sodium cross-reactivity in assays

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Contexts for Propylparaben Sodium

Experimental Context Key Finding / Reactivity Type Relevant Assay/System Citation
Pharmaceutical QC Analysis Well-separated from other preservatives & degradation products; no analytical interference. Reversed-Phase (U)HPLC [1] [2] [3]
Estrogen Receptor (ERα) Signaling Binds and activates ERα; effects potentiated by HER2 pathway activation. Cell-based assays (gene expression, proliferation) [4]
Thyroid Receptor Signaling Elicits distinct, non-monotonic changes in thyroid-related gene expression. Cell-based assays (rat thyroid cells) [5]
Metabolic & Oxidative Stress Pathways Associated with perturbations in serine/glycine metabolism, oxidative stress, and mTOR signaling. Untargeted Metabolomics [6]

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited above, which you can use as a reference for experimental design.

Chromatographic Analysis in Pharmaceuticals

This protocol is used for separating and quantifying this compound from other components in a topical formulation, demonstrating a lack of analytical interference.

  • Objective: To simultaneously determine the concentration of ketorolac tromethamine, sodium methylparaben, and sodium propylparaben in a topical dosage form [2].
  • Chromatographic Conditions:
    • Stationary Phase: Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm).
    • Mobile Phase: Triethylamine buffer (pH 2.5) : Tetrahydrofuran : Methanol (665:35:300, v/v/v).
    • Flow Rate: 0.40 ml/min.
    • Detection: UV at 252 nm.
    • Run Time: 10 minutes.
    • Column Temperature: 40°C.
    • Injection Volume: 2 µl.
  • Sample Preparation:
    • An amount of gel equivalent to 50 mg of the active drug is weighed into a 100 ml volumetric flask.
    • About 70 ml of diluent (Methanol:Water, 45:55% v/v) is added and sonicated for 15 minutes with intermittent shaking.
    • The solution is diluted to volume, mixed, and centrifuged at 5000 rpm for 15 minutes.
    • The supernatant is filtered through a 0.2 µm Nylon syringe filter before injection.
Assessment of ERα Cross-Talk with HER2 Signaling

This method provides evidence of cross-reactivity and synergistic effects at the molecular biological level.

  • Objective: To investigate the cross-talk between parabens and human epidermal growth factor receptor (HER) ligands in breast cancer cells [4].
  • Cell Culture:
    • Cell Line: BT-474 human breast cancer cells (ERα-positive and HER2-positive).
    • Culture Conditions: Cells are maintained in phenol red–free Dulbecco’s Modified Eagle's Medium/F12 (DMEM/F12) supplemented with 10% charcoal-dextran–stripped fetal bovine serum for 3 days before treatment to remove endogenous estrogens.
  • Treatment:
    • Cells are treated with propylparaben (e.g., 10 µM) in the presence or absence of the HER ligand Heregulin-β1 (HRG, 20 ng/mL).
    • Controls include ethanol vehicle and estradiol (0.01 µM).
  • Key Assays:
    • Gene Expression: c-Myc mRNA levels are quantified using real-time RT-PCR.
    • Cell Proliferation: Analyzed by flow cytometry or other cell counting methods.
    • Receptor Activation: Phosphorylation of ERα at serine 167 is detected by Western blot.

Signaling Pathway Cross-Talk Diagram

The following diagram illustrates the cross-talk mechanism between propylparaben and the HER2 signaling pathway, as identified in the research.

G PrP Propylparaben (PrP) ERA Estrogen Receptor α (ERα) PrP->ERA Binds HRG Heregulin (HRG) HER2 HER2 Receptor HRG->HER2 Binds HER2->ERA Phosphorylates (Ser167) Gene c-Myc Oncogene ERA->Gene Synergistic Transcription

Interpretation of Available Evidence

  • For Analytical Chemists: The data confirms that this compound can be cleanly separated from common pharmaceutical compounds using standard reversed-phase LC methods, indicating no significant chromatographic cross-reactivity [2] [3].
  • For Biologists/Toxicologists: The biological "cross-reactivity" is pronounced. Propylparaben is not just a simple, weak estrogen mimic. Its activity is context-dependent, being significantly influenced by the cellular environment, such as the presence of growth factor signals [4]. This suggests that its effects in a complex biological system cannot be predicted by testing it in isolation.

References

×

Hydrogen Bond Acceptor Count

3

Exact Mass

202.06058849 Da

Monoisotopic Mass

202.06058849 Da

Heavy Atom Count

14

UNII

625NNB0G9N

Related CAS

94-13-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 398 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 21 of 398 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 377 of 398 companies with hazard statement code(s):;
H318 (97.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

35285-69-9

Wikipedia

Propylparaben sodium

Use Classification

Cosmetics -> Preservative

Dates

Last modified: 08-15-2023

Explore Compound Types